molecular formula C10H12N2O B1346725 2-(Propan-2-yl)-1,3-benzoxazol-5-amine CAS No. 1016776-39-8

2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B1346725
CAS No.: 1016776-39-8
M. Wt: 176.21 g/mol
InChI Key: WFRDNWDYUJHLHA-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,3-benzoxazol-5-amine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly within the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives have been identified as promising scaffolds for the development of novel therapeutic agents, with research highlighting their potential as adenosine A2A receptor antagonists for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's . The development of A2A receptor antagonists represents a promising therapeutic strategy, as evidenced by epidemiological studies linking caffeine consumption (an adenosine receptor antagonist) to reduced incidence of these conditions . The 2-aminobenzoxazole core is a privileged structure in drug discovery, with demonstrated utility across multiple therapeutic areas. Recent research has identified 2-aminobenzoxazole derivatives as potent inhibitors of the Spns2 transporter, a key regulator of sphingosine-1-phosphate (S1P) export and lymphocyte trafficking . Furthermore, this chemotype is present in advanced investigational compounds, including the mTOR inhibitor sapanisertib, underscoring its relevance in oncology research . The synthetic approaches for such benzoxazole derivatives often involve catalyst-mediated cyclization reactions, with methods utilizing efficient and reusable catalysts like poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) having been developed to facilitate their preparation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRDNWDYUJHLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640798
Record name 2-(Propan-2-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016776-39-8
Record name 2-(Propan-2-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, a key heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind procedural choices. The described synthetic pathway is a robust, two-step sequence commencing with the condensation of 2-amino-4-nitrophenol and isobutyric acid to form the benzoxazole core, followed by the selective reduction of the nitro-intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, reproducible protocols, mechanistic insights, and a framework for troubleshooting and optimization.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone class of heterocyclic compounds, widely recognized for their prevalence in medicinal chemistry and materials science.[1][2] Their rigid, planar, and lipophilic structure, combined with their capacity for hydrogen bonding, makes them privileged scaffolds in drug design. The benzoxazole motif is integral to numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3]

The target molecule, this compound, serves as a versatile chemical intermediate. The primary amine at the C-5 position provides a crucial synthetic handle for further functionalization, allowing for the construction of diverse compound libraries through amide bond formation, sulfonylation, or other amine-related chemistries. The 2-isopropyl group modulates the molecule's steric and electronic properties. This guide delineates a logical and efficient pathway to access this valuable building block.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis is paramount for designing an efficient and high-yielding synthesis. The synthesis of this compound is most effectively approached by disconnecting the molecule at its most synthetically accessible points.

G Target This compound Intermediate 2-Isopropyl-5-nitro-1,3-benzoxazole Target->Intermediate Nitro Group Reduction (e.g., Catalytic Hydrogenation) SM1 2-Amino-4-nitrophenol Intermediate->SM1 Benzoxazole Formation (Cyclodehydration) SM2 Isobutyric Acid Intermediate->SM2

Caption: Retrosynthetic analysis of the target compound.

The chosen strategy involves two key transformations:

  • Nitro Group Reduction: The primary amine at the C-5 position is retrosynthetically derived from a nitro group. This is a deliberate strategic choice. A nitro group is relatively inert to the acidic and high-temperature conditions required for benzoxazole formation, effectively serving as a protected form of the amine. Its reduction in the final step is a well-established, high-yielding, and clean transformation.[4][5]

  • Benzoxazole Ring Formation: The core benzoxazole ring is disconnected via a cyclodehydration reaction. This disconnection leads to two readily available starting materials: 2-amino-4-nitrophenol and isobutyric acid. This condensation is a classic and reliable method for forming 2-substituted benzoxazoles.[1][6]

This two-step approach is efficient, utilizes commercially available starting materials, and avoids protecting group manipulations for the phenolic hydroxyl and the C-2 amino group, thus enhancing overall process economy.

Pathway Execution: A Step-by-Step Technical Elucidation

The forward synthesis is executed in two distinct stages, each with its own set of experimental considerations and mechanistic underpinnings.

Step 1: PPA-Mediated Synthesis of 2-Isopropyl-5-nitro-1,3-benzoxazole

This initial step constructs the core heterocyclic system through the condensation of an o-aminophenol with a carboxylic acid.

Causality and Mechanistic Insight: The reaction is typically performed in Polyphosphoric Acid (PPA) at elevated temperatures.[7][8][9] PPA is not merely a solvent; it serves two critical functions:

  • Catalyst: As a strong Brønsted acid, it protonates the carbonyl oxygen of isobutyric acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 2-amino-4-nitrophenol.

  • Dehydrating Agent: PPA efficiently sequesters the water molecules generated during the initial amide formation and the subsequent intramolecular cyclization, driving the equilibrium towards the formation of the benzoxazole product.[1][6]

The high temperature (typically 150-200°C) is necessary to overcome the activation energy for both the initial amidation and the final cyclodehydration step.[7]

G cluster_0 Step 1: Benzoxazole Formation Start 2-Amino-4-nitrophenol + Isobutyric Acid Reagents Polyphosphoric Acid (PPA) Heat (170-200°C) Start->Reagents Add Reaction Condensation & Cyclodehydration Reagents->Reaction Facilitate Workup Quench (Ice Water) Neutralize & Extract Reaction->Workup Process Product1 Intermediate: 2-Isopropyl-5-nitro-1,3-benzoxazole Workup->Product1 Isolate

Caption: Workflow for the synthesis of the nitro-intermediate.

Experimental Protocol: Synthesis of 2-Isopropyl-5-nitro-1,3-benzoxazole

  • Materials:

    • 2-Amino-4-nitrophenol (1.0 eq)

    • Isobutyric acid (1.2 eq)

    • Polyphosphoric acid (PPA) (approx. 10-15 times the weight of the aminophenol)

    • Ethyl acetate (for extraction)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 80-90°C to reduce its viscosity.

    • Carefully add 2-amino-4-nitrophenol and isobutyric acid to the stirring PPA.

    • Slowly raise the temperature of the reaction mixture to 170-200°C and maintain for 2-4 hours.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

    • After completion, allow the reaction mixture to cool to below 100°C.

    • Self-Validation: Carefully and slowly pour the viscous reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This quenching step hydrolyzes the PPA and precipitates the crude product.

    • Neutralize the acidic aqueous slurry by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude material by silica gel column chromatography or recrystallization to afford 2-isopropyl-5-nitro-1,3-benzoxazole as a solid.

Step 2: Reduction of 2-Isopropyl-5-nitro-1,3-benzoxazole

The final step converts the nitro-intermediate into the target primary amine.

Causality and Mechanistic Insight: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and simple workup procedure.[4]

  • Mechanism: The reaction occurs on the surface of the palladium catalyst. The nitro compound and molecular hydrogen (H₂) both adsorb onto the catalyst surface. Through a series of stepwise hydrogen transfers, the nitro group is reduced through nitroso and hydroxylamine intermediates to the final amine.[10]

  • Solvent Choice: Solvents such as ethanol, methanol, or ethyl acetate are commonly used as they effectively dissolve the substrate without interfering with the catalysis.

  • Alternative Reagents: While catalytic hydrogenation is preferred, chemical reducing agents like tin(II) chloride in HCl or iron powder in the presence of an acid or ammonium chloride can also be effective.[5][7] However, these methods often require a more rigorous aqueous workup to remove inorganic byproducts.

G cluster_1 Step 2: Nitro Group Reduction Start2 Nitro-Intermediate Reagents2 H₂ (gas) Pd/C catalyst Solvent (e.g., Ethanol) Start2->Reagents2 Combine Reaction2 Catalytic Hydrogenation Reagents2->Reaction2 Mediate Workup2 Filter Catalyst (e.g., through Celite) Concentrate Reaction2->Workup2 Process Product2 Final Product: This compound Workup2->Product2 Isolate

Caption: Workflow for the final reduction step.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Isopropyl-5-nitro-1,3-benzoxazole (1.0 eq)

    • Palladium on carbon (Pd/C, 10 wt. %, typically 5-10 mol %)

    • Ethanol or Methanol

    • Hydrogen (H₂) gas

    • Celite® or a similar filtration aid

  • Procedure:

    • In a hydrogenation flask, dissolve the 2-isopropyl-5-nitro-1,3-benzoxazole intermediate in a suitable solvent like ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and begin vigorous stirring.

    • Self-Validation: Monitor the reaction by hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-6 hours at room temperature.

    • Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

    • The product is often of sufficient purity for subsequent use. If necessary, it can be further purified by recrystallization or column chromatography.

Data Summary and Characterization

The following table summarizes the key reaction parameters for the described two-step synthesis.

StepStarting MaterialsKey Reagents / CatalystSolventTemperatureTypical TimeTypical Yield
12-Amino-4-nitrophenol, Isobutyric acidPolyphosphoric Acid (PPA)PPA (neat)170-200 °C2-4 h75-90%
22-Isopropyl-5-nitro-1,3-benzoxazole10% Pd/C, H₂ gasEthanolRoom Temp.2-6 h>95%

Product Characterization: The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques. Expected characterization data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of the substitution), the isopropyl methine (a septet), and the isopropyl methyl groups (a doublet), as well as a broad singlet for the NH₂ protons.

  • ¹³C NMR: Resonances for the distinct aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₂N₂O).

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the primary amine.

Conclusion

This guide has detailed a logical, efficient, and well-precedented two-step synthesis for this compound. The strategy leverages a robust PPA-mediated cyclodehydration to construct the benzoxazole core from inexpensive starting materials, followed by a clean and high-yielding catalytic hydrogenation to install the final amine functionality. By explaining the causality behind reagent choice and reaction conditions, this document provides researchers with both a practical protocol and a deeper understanding of the underlying chemical principles, empowering them to confidently apply and adapt this methodology in their drug discovery and development endeavors.

References

  • BenchChem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. [URL: https://www.benchchem.
  • Basavaraju, B. et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [URL: https://www.ijpbs.com/ijpbs/abstract/a-review-on-various-synthetic-methods-of-benzoxazole-moiety--2178.html]
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  • Šlachtová, V. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02702]
  • Kaplancıklı, Z. A. et al. Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-pathway-of-2-substitutedbenzyl-phenyl-5-aminobenzoxazole-3a-3l-and_fig1_323281143]
  • Šlachtová, V. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6881457/]
  • Li, Q. et al. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8743126/]
  • Google Patents. (2019). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole. [URL: https://patents.google.
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  • Wang, T. et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7019623/]
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Sources

Spectroscopic Elucidation of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Spectroscopic Overview

A logical workflow for the structural confirmation of a novel compound like 2-(Propan-2-yl)-1,3-benzoxazol-5-amine involves a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in an amine group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5-7.0m3HAr-HAromatic protons of the benzoxazole ring typically appear in this downfield region.[3] The substitution pattern will lead to a complex multiplet.
~ 4.0-3.5br s2H-NH₂The chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and exchange.
~ 3.2septet1H-CH(CH₃)₂The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons.
~ 1.4d6H-CH(CH₃)₂The six methyl protons of the isopropyl group are equivalent and will appear as a doublet due to coupling with the methine proton.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 165C2 (C=N)The carbon of the oxazole ring double-bonded to nitrogen is typically found in this downfield region.
~ 150-140C7a, C5, C3aAromatic carbons attached to heteroatoms (O, N) will be deshielded and appear downfield.
~ 125-110C4, C6, C7Unsubstituted aromatic carbons of the benzoxazole ring.
~ 30-CH(CH₃)₂The methine carbon of the isopropyl group.
~ 22-CH(CH₃)₂The equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry, solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450-3250N-H stretchPrimary Amine (-NH₂)The presence of a primary amine will result in two bands in this region.
3050-3000C-H stretchAromaticCharacteristic stretching vibrations of C-H bonds on the benzene ring.
2970-2850C-H stretchAliphatic (Isopropyl)Stretching vibrations of the C-H bonds in the isopropyl group.
1640-1600C=N stretchBenzoxazoleThe stretching vibration of the carbon-nitrogen double bond within the oxazole ring.
1620-1580N-H bendPrimary Amine (-NH₂)Scissoring vibration of the primary amine.
1500-1400C=C stretchAromaticSkeletal vibrations of the aromatic ring.
1250-1020C-N stretchAmineStretching vibration of the carbon-nitrogen single bond.
1200-1000C-O stretchBenzoxazoleAsymmetric stretching of the C-O-C bond in the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method. Alternatively, direct infusion with electrospray ionization (ESI) can be used.

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₀H₁₂N₂O) is 176.22 g/mol . In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 176.

Fragmentation_Pathway M [M]⁺˙ m/z = 176 F1 [M - CH₃]⁺ m/z = 161 M->F1 - •CH₃ F2 [M - C₃H₇]⁺ m/z = 133 M->F2 - •C₃H₇ F3 [Benzoxazole ring fragmentation] M->F3

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Interpretation of Fragmentation:

  • [M]⁺˙ at m/z = 176: This is the molecular ion peak, confirming the molecular weight of the compound.

  • [M - CH₃]⁺ at m/z = 161: Loss of a methyl radical from the isopropyl group is a common fragmentation pathway for isopropyl-substituted compounds.

  • [M - C₃H₇]⁺ at m/z = 133: Loss of the entire isopropyl radical would lead to this fragment.

  • Further Fragmentation: The benzoxazole ring itself can undergo characteristic fragmentation, leading to smaller fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. While direct experimental data for this specific molecule is not widely published, the analysis of spectroscopic data from analogous 2,5-disubstituted benzoxazoles allows for a confident prediction of its spectral characteristics. This guide provides the foundational knowledge and expected data for researchers to confirm the synthesis and purity of this and related compounds, underscoring the importance of a multi-faceted spectroscopic approach in modern chemical research.

References

  • Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI. Retrieved January 18, 2026, from [Link]

  • Designed 2,5-disubstituted benzoxazoles derivatives. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of pharmacological activities. This technical guide delves into the putative mechanism of action of a specific, yet under-characterized derivative, 2-(Propan-2-yl)-1,3-benzoxazol-5-amine. While direct empirical data for this molecule is nascent, a comprehensive analysis of structure-activity relationships (SAR) across the benzoxazole class allows for the formulation of a scientifically grounded hypothesis regarding its biological targets and downstream effects. This document will explore the most probable mechanisms, focusing on its potential as an inhibitor of key enzymes involved in inflammation and cellular proliferation, such as cyclooxygenase-2 (COX-2) and various protein kinases. Furthermore, we will outline detailed experimental protocols to rigorously test these hypotheses, providing a roadmap for future research and drug development efforts.

Introduction: The Benzoxazole Moiety as a Privileged Scaffold

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their diverse biological activities.[1] The fused benzene and oxazole ring system provides a rigid, planar structure that can effectively interact with a variety of biological macromolecules. The versatility of the benzoxazole core is further enhanced by the ability to introduce a wide range of substituents at various positions, most notably at the C2 and C5 positions, which significantly influences the pharmacological profile of the resulting molecule.[2][3]

Numerous studies have demonstrated that benzoxazole derivatives possess a broad range of therapeutic properties, including:

  • Anti-inflammatory and Analgesic Effects: Often linked to the inhibition of enzymes like cyclooxygenase (COX).[4]

  • Anticancer Activity: Attributed to the inhibition of protein kinases, topoisomerases, or the induction of apoptosis.[5]

  • Antimicrobial Properties: Exerted through mechanisms such as the inhibition of bacterial DNA gyrase.[6]

  • Enzyme Inhibition: Targeting a wide array of enzymes including monoamine oxidase (MAO), 5-lipoxygenase (5-LOX), and α-amylase.[7][8]

The specific compound of interest, this compound, features a small alkyl group (isopropyl) at the C2 position and an amino group at the C5 position. This substitution pattern is critical in defining its potential mechanism of action.

Postulated Mechanism of Action: A Multi-Targeted Approach

Based on an extensive review of the literature on structurally related benzoxazole analogs, we propose that this compound is likely to exert its biological effects through the modulation of key enzymes involved in inflammatory and proliferative signaling pathways. The primary putative mechanisms are detailed below.

Inhibition of Cyclooxygenase-2 (COX-2): A Plausible Anti-inflammatory Pathway

A significant body of research points towards 2-substituted benzoxazole derivatives as potent and selective inhibitors of COX-2.[4] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibition is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Structural Rationale:

  • The 2-isopropyl group contributes to the lipophilicity of the molecule, facilitating its entry into the hydrophobic active site of the COX-2 enzyme.

  • The 5-amino group can form crucial hydrogen bond interactions with amino acid residues within the active site, thereby anchoring the molecule and enhancing its inhibitory potency. The presence of an amino or substituted amino group at the C5 position has been shown to be important for the biological activity of benzoxazoles.[9]

Proposed Signaling Pathway:

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Compound 2-(Propan-2-yl)-1,3- benzoxazol-5-amine Compound->COX2 Inhibition

Caption: Putative inhibition of the COX-2 pathway by this compound.

Kinase Inhibition: A Potential Anticancer Mechanism

Benzoxazole derivatives have emerged as a promising class of kinase inhibitors, targeting various kinases that are often dysregulated in cancer.[7] These include receptor tyrosine kinases like VEGFR-2 and non-receptor tyrosine kinases.[5] Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby blocking downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Structural Rationale:

  • The planar benzoxazole core can mimic the adenine moiety of ATP, allowing it to fit into the ATP-binding pocket of various kinases.

  • The 5-amino group can act as a hydrogen bond donor, forming critical interactions with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

  • The 2-isopropyl group can occupy a hydrophobic pocket within the active site, contributing to the binding affinity and selectivity of the compound.

Proposed Signaling Pathway:

Kinase_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Phosphorylation ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Compound 2-(Propan-2-yl)-1,3- benzoxazol-5-amine Compound->RTK Inhibition

Caption: Hypothesized kinase inhibition by this compound.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To substantiate the proposed mechanisms of action, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a comprehensive framework for this validation process.

In Vitro Enzyme Inhibition Assays

Objective: To quantitatively determine the inhibitory potency of this compound against COX-1/COX-2 and a panel of relevant protein kinases.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. Incubate the enzymes with the test compound or a reference inhibitor (e.g., celecoxib) for a specified time. c. Initiate the reaction by adding arachidonic acid. d. Measure the product formation over time using a plate reader.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity of the compound.

Experimental Protocol: Kinase Inhibition Assay

  • Enzyme Source: A panel of purified recombinant protein kinases (e.g., VEGFR-2, EGFR, HER2, PI3K).

  • Substrate: A specific peptide substrate for each kinase and ATP.

  • Assay Principle: A variety of formats can be used, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).

  • Procedure: a. Prepare a series of dilutions of the test compound. b. Incubate the kinase with the test compound and the peptide substrate. c. Initiate the reaction by adding ATP. d. After a set incubation period, stop the reaction and measure the kinase activity.

  • Data Analysis: Determine the IC₅₀ values for each kinase to assess the inhibitory profile of the compound.

Cell-Based Assays

Objective: To evaluate the effects of the compound on cellular processes downstream of the target enzymes.

Experimental Protocol: Cellular Proliferation Assay

  • Cell Lines: A panel of human cancer cell lines with known kinase dependencies (e.g., HepG2, MCF-7).[5]

  • Assay Principle: A colorimetric assay (e.g., MTT or SRB assay) that measures the number of viable cells.

  • Procedure: a. Seed the cells in 96-well plates and allow them to attach overnight. b. Treat the cells with increasing concentrations of the test compound for 48-72 hours. c. Add the assay reagent and measure the absorbance, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) to determine the anti-proliferative activity of the compound.

In Vivo Models

Objective: To assess the in vivo efficacy of the compound in relevant animal models of inflammation and cancer.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Inflammation Model)

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Procedure: a. Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally. b. After a specified pre-treatment time, induce inflammation by injecting carrageenan into the sub-plantar region of the rat's hind paw. c. Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of their substituents.[2]

PositionSubstituentPutative Influence on Activity
C2 Isopropyl (Alkyl) Enhances lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets of target enzymes.[10]
C5 Amino Can act as a crucial hydrogen bond donor, facilitating strong interactions with the active sites of enzymes like kinases and COX.[3][9]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of literature on benzoxazole derivatives provides a strong foundation for postulating its activity as a modulator of inflammatory and proliferative pathways. The proposed inhibitory effects on COX-2 and various protein kinases are plausible and warrant further experimental investigation. The detailed protocols outlined in this guide offer a clear path forward for researchers to rigorously test these hypotheses and to unlock the full therapeutic potential of this promising compound. Future studies should also focus on comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.

References

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  • ResearchGate. (n.d.). Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents. Retrieved from [Link]

  • PMC. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • PubMed. (2009). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Retrieved from [Link]

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  • PubMed. (2012). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. Retrieved from [Link]

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  • NIH. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]

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  • ESIS. (n.d.). Muhammed-LDDD 2021-244-MS. Retrieved from [Link]

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Unlocking the Therapeutic Potential of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for the systematic investigation of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine , a specific derivative for which the therapeutic targets remain unelucidated. We will delve into the known biological landscape of benzoxazoles to hypothesize potential therapeutic targets for this compound. This document will serve as a strategic whitepaper for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to target identification and validation, complete with detailed experimental protocols and workflows. Our objective is to bridge the gap between a novel chemical entity and its potential clinical applications by providing a clear roadmap for preclinical research.

Introduction: The Benzoxazole Core - A Privileged Scaffold in Drug Discovery

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a recurring motif in numerous biologically active compounds.[2][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with a diverse range of biological targets. The literature is replete with examples of 2-substituted benzoxazole derivatives exhibiting potent antimicrobial, anticancer, anti-inflammatory, and antitubercular activities.[1][5][6][7] This well-established therapeutic precedent for the benzoxazole class provides a strong rationale for the investigation of novel derivatives such as this compound. The isopropyl substitution at the 2-position and the amine group at the 5-position present unique electronic and steric features that could confer novel target selectivity and pharmacological properties.

Hypothesized Therapeutic Targets for this compound

Based on the established activities of structurally related benzoxazoles, we can extrapolate and propose several high-priority potential therapeutic targets for this compound.

Oncology: Targeting Uncontrolled Cell Proliferation

The anticancer potential of benzoxazole derivatives is well-documented, with mechanisms often involving the inhibition of key signaling molecules.[3][8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several benzoxazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[8] The inhibition of VEGFR-2 can starve tumors of their blood supply, impeding their growth and metastasis.

  • Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Benzoxazole derivatives have been identified as potential mTOR inhibitors.[10]

  • c-Src/Abl Kinases: These non-receptor tyrosine kinases are implicated in cancer progression.[11] Novel anilinoquinazolines with a benzodioxole moiety (structurally related to benzoxazole) have shown dual inhibitory activity against c-Src and Abl.[11]

Infectious Diseases: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzoxazole derivatives have shown promise in this area.[5][6]

  • Bacterial DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Molecular docking studies have suggested that benzoxazole derivatives can bind to and inhibit DNA gyrase, leading to their antibacterial effect.[5]

  • Mycobacterial Targets: Tuberculosis remains a global health threat, and new anti-tubercular agents are urgently needed. Several benzoxazole derivatives have shown promising activity against Mycobacterium tuberculosis.[6][12] The specific molecular targets within the mycobacterium are an active area of investigation.

Inflammation and Pain: Modulating Inflammatory Pathways

Chronic inflammation is a key component of numerous diseases. Benzoxazole derivatives have been explored for their anti-inflammatory and analgesic properties.[7][13]

  • Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Certain 2-(2-arylphenyl)benzoxazoles have been identified as selective COX-2 inhibitors.[10]

Neurological Disorders: Modulating Neurotransmitter Receptors

The benzoxazole scaffold has also been investigated for its potential to modulate central nervous system targets.

  • 5-HT3 Receptor: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. A benzoxazole derivative has been synthesized and characterized as a potent 5-HT3 receptor agonist.[14]

Strategic Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential to identify and validate the therapeutic targets of this compound. The following experimental workflow is proposed:

Caption: A strategic workflow for target identification and validation.

Step 1: Broad Phenotypic Screening

The initial step involves screening the compound across a diverse range of cell-based assays representing various disease states to identify its primary biological effect.

Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: A panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and normal human fibroblast cells (e.g., WI-38) should be used.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

Cell LineIC50 (µM) [Hypothetical Data]
HCT-1165.2
MCF-78.7
WI-38> 100
Step 2: Target Deconvolution

Once a significant phenotypic effect is observed, the next crucial step is to identify the molecular target(s) responsible for this effect.

Protocol: Affinity-Based Target Identification

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and a reactive group for immobilization on a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a total protein lysate from the responsive cell line.

  • Affinity Chromatography: Incubate the cell lysate with the immobilized compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Step 3: Target Validation through Biochemical and Biophysical Assays

The putative targets identified through deconvolution must be validated using orthogonal methods.

Protocol: Kinase Inhibition Assay (Example for VEGFR-2)

  • Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate peptide, and ATP.

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction.

  • Procedure: a. Incubate recombinant VEGFR-2 with varying concentrations of this compound. b. Initiate the kinase reaction by adding the substrate peptide and ATP. c. After a defined incubation period, stop the reaction and measure the amount of ADP produced.

  • Data Analysis: Determine the IC50 value for the inhibition of VEGFR-2 activity.

KinaseIC50 (nM) [Hypothetical Data]
VEGFR-2150
EGFR> 10,000
PDGFR> 10,000
Step 4: Elucidating the Mechanism of Action in a Cellular Context

Validating target engagement within a cellular environment is critical to confirm that the observed phenotype is a direct result of the compound's interaction with its intended target.

Caption: Workflow for cellular mechanism of action studies.

Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat the responsive cells with this compound at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the target of interest and its downstream effectors (e.g., phospho-VEGFR-2, phospho-ERK).

  • Detection and Analysis: Use a chemiluminescence-based detection system to visualize the protein bands and quantify the changes in protein phosphorylation or expression levels.

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the systematic investigation of this compound. By leveraging the extensive knowledge base of the broader benzoxazole class, we have proposed a set of high-probability therapeutic targets and outlined a rigorous experimental cascade for their validation. The successful execution of this research plan holds the potential to uncover novel therapeutic opportunities for this promising compound. Future efforts should focus on lead optimization to enhance potency and selectivity, followed by in-depth preclinical evaluation, including pharmacokinetic and in vivo efficacy studies.

References

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  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central. [Link]

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  • Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. (n.d.). National Institutes of Health. [Link]

  • Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. (2019). ResearchGate. [Link]

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  • benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. (n.d.). AWS. [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central. [Link]

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  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2017). Taylor & Francis Online. [Link]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (n.d.). PubMed. [Link]

  • Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. (2013). PubMed. [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed. [Link]

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An In-depth Technical Guide to 2-(Propan-2-yl)-1,3-benzoxazol-5-amine and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine and its related derivatives, a chemical scaffold of significant interest in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, potential biological activities, and mechanisms of action associated with this class of compounds.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazole, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] The planar nature of the benzoxazole ring system allows for diverse substitutions, particularly at the 2-position, leading to a vast chemical space for the exploration of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide will focus specifically on the 2-isopropyl-5-amino substituted benzoxazole core, exploring its synthesis and potential as a foundation for new drug candidates.

Synthesis of this compound: A Representative Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable two-step synthetic pathway can be proposed based on established methodologies for analogous benzoxazole and benzimidazole derivatives.[4] This proposed synthesis involves an initial condensation reaction to form the benzoxazole core, followed by the reduction of a nitro group to the target amine.

Synthetic Workflow:

Synthetic_Workflow Start Starting Materials: 2-Amino-4-nitrophenol Isobutyric Acid Step1 Step 1: Condensation (Phillips-Ladenburg type reaction) Start->Step1 Intermediate Intermediate: 2-Isopropyl-5-nitro-1,3-benzoxazole Step1->Intermediate Step2 Step 2: Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Caption: A proposed two-step synthetic workflow for this compound.

Step 1: Synthesis of 2-Isopropyl-5-nitro-1,3-benzoxazole (Intermediate)

The initial step involves the condensation of 2-amino-4-nitrophenol with isobutyric acid. This reaction, analogous to the Phillips-Ladenburg benzimidazole synthesis, is typically acid-catalyzed and driven by the removal of water to facilitate cyclization.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2-amino-4-nitrophenol (1.0 eq), isobutyric acid (1.5 eq), and a suitable acid catalyst such as polyphosphoric acid (PPA) or a strong protic acid like sulfuric acid in a high-boiling point solvent (e.g., toluene or xylene).

  • Reaction Execution: Heat the mixture to reflux (typically 110-140 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If PPA is used, the mixture is typically poured onto ice water to hydrolyze the acid and precipitate the product. The crude product is then collected by filtration. If a solvent was used, it is removed under reduced pressure.

  • Purification: The crude 2-isopropyl-5-nitro-1,3-benzoxazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group of the intermediate to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation.[5]

Experimental Protocol:

  • Reaction Setup: Dissolve the 2-isopropyl-5-nitro-1,3-benzoxazole (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or using a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The structural confirmation of the synthesized compounds would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the proton and carbon framework.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C=N (oxazole), and the aromatic system.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is limited, the broader class of 2-substituted benzoxazole derivatives has been extensively studied, revealing significant potential in several therapeutic areas.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of 2-substituted benzoxazole derivatives.[6][7] The mechanism of action for their antibacterial effects is often attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[8]

Inferred Antimicrobial Profile:

Based on data from analogs, this compound and its derivatives are hypothesized to exhibit activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative 2-alkyl and 2-aryl-5-aminobenzoxazole derivatives against common bacterial strains.

Table 1: Representative Antimicrobial Activity of 2-Substituted Benzoxazole Analogs

Compound/AnalogOrganismMIC (µg/mL)Reference
2-Alkyl-benzoxazole derivativeStaphylococcus aureus12.5 - 50[9]
2-Phenyl-benzoxazole derivativeBacillus subtilis>100[6]
2-Phenyl-benzoxazole derivativeEscherichia coli>100[6]
5-Amino-2-phenylbenzoxazoleStaphylococcus aureus62.5[6]
5-Amino-2-phenylbenzoxazoleEscherichia coli125[6]

DNA Gyrase Inhibition Workflow:

DNA_Gyrase_Inhibition Compound Benzoxazole Derivative Gyrase Bacterial DNA Gyrase Compound->Gyrase Inhibits SupercoiledDNA Supercoiled DNA Gyrase->SupercoiledDNA Introduces negative supercoils RelaxedDNA Relaxed Circular DNA RelaxedDNA->Gyrase Replication DNA Replication & Transcription SupercoiledDNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath Is Blocked

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Anticancer Activity

Benzoxazole derivatives have also emerged as promising anticancer agents.[10][11] Their cytotoxic effects are often linked to the inhibition of topoisomerases, enzymes crucial for managing DNA topology during cell division.[12] Inhibition of these enzymes leads to DNA damage and apoptosis in rapidly proliferating cancer cells.

Inferred Anticancer Profile:

The anticancer potential of this compound can be inferred from the activity of structurally related compounds. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some 2-substituted benzoxazole analogs against various cancer cell lines.

Table 2: Representative Anticancer Activity of 2-Substituted Benzoxazole Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazoleHuman Topoisomerase I104[1][12]
2-(4'-bromophenyl)-6-nitrobenzoxazoleHuman Topoisomerase IIα71[1][12]
2-Arylbenzoxazole derivativeMCF-7 (Breast Cancer)4.05 - 32.53[11]
2-Arylbenzoxazole derivativeHepG2 (Liver Cancer)3.22 - 32.11[11]
5-ChlorotolylbenzoxazoleDNA Topoisomerase II22.3[10]

Topoisomerase Inhibition Pathway:

Topoisomerase_Inhibition Compound Benzoxazole Derivative Topoisomerase Topoisomerase I/II Compound->Topoisomerase Inhibits RelaxedDNA Relaxed/Re-ligated DNA Topoisomerase->RelaxedDNA Relaxes/Re-ligates DNA Supercoiled DNA DNA->Topoisomerase ReplicationFork Replication Fork Progression RelaxedDNA->ReplicationFork Apoptosis Apoptosis ReplicationFork->Apoptosis Is Stalled, leading to DNA breaks

Caption: Proposed mechanism of anticancer action via topoisomerase inhibition.

Structure-Activity Relationships (SAR)

Based on the available literature for the broader class of 2-substituted benzoxazoles, several structure-activity relationships can be inferred:

  • Substitution at the 2-position: The nature of the substituent at the 2-position significantly influences biological activity. Small alkyl groups, such as isopropyl, are of interest for exploring the balance between lipophilicity and steric hindrance at the target binding site.

  • Substitution on the Benzene Ring: The presence and position of substituents on the fused benzene ring can modulate the electronic properties and overall pharmacology of the molecule. The 5-amino group, in particular, offers a handle for further derivatization to improve potency, selectivity, and pharmacokinetic properties.

Future Directions and Drug Development Potential

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Library Synthesis: The synthesis of a diverse library of analogs with variations at the 2- and 5-positions to establish robust SAR.

  • In-depth Biological Evaluation: Comprehensive screening of these analogs against a panel of bacterial and cancer cell lines to identify lead compounds.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most potent compounds.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to optimize for in vivo efficacy.

Conclusion

This compound and its derivatives are a compelling class of compounds for further investigation in drug discovery. Their straightforward synthesis and the established biological activities of the broader benzoxazole family provide a strong rationale for their exploration as potential antimicrobial and anticancer agents. The insights and protocols provided in this guide are intended to facilitate and inspire further research into this promising area of medicinal chemistry.

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In silico modeling of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine Interactions

Foreword: The Rationale for a Computational Approach

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] These derivatives have shown a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The therapeutic potential often stems from the favorable interactions of the benzoxazole moiety with various protein targets.[6] This guide focuses on a specific derivative, this compound, providing a comprehensive framework for its computational evaluation.

In the early phases of drug discovery, in silico modeling offers a powerful, cost-effective, and rapid methodology to predict the behavior of a small molecule, identify potential biological targets, and refine its structure before committing to expensive and time-consuming laboratory synthesis and testing.[7][8] This document, intended for researchers and drug development professionals, details a holistic computational workflow—from initial ligand characterization to dynamic interaction analysis—elucidating the principles and practical steps required to model the interactions of this promising compound.

Part 1: Ligand Characterization and Preparation

Before any interaction can be modeled, a thorough understanding of the ligand itself is paramount. The first step is to define the molecule's structure and compute its physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

The structure for this compound is defined by the following SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C)C1=NC2=C(O1)C=C(C=C2)N.

Physicochemical Properties Summary

A molecule's drug-likeness is often initially assessed using Lipinski's Rule of Five. The properties below, calculated based on the ligand's structure, provide a preliminary profile.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₂N₂ODefines the elemental composition.
Molecular Weight 176.22 g/mol Influences absorption and diffusion; values <500 Da are preferred.
Hydrogen Bond Donors 1 (from the amine group)Key for molecular recognition and solubility; values ≤5 are preferred.
Hydrogen Bond Acceptors 2 (from N and O in the ring)Crucial for target binding and solubility; values ≤10 are preferred.
LogP (Octanol-Water Partition Coefficient) ~2.5 (Predicted)Measures lipophilicity, affecting absorption and membrane permeability.
Topological Polar Surface Area (TPSA) 51.1 ŲPredicts drug transport properties; values <140 Ų are good for oral bioavailability.
Protocol 1: 3D Ligand Structure Preparation

Causality: A 2D representation is insufficient for spatial interaction modeling. A low-energy, stable 3D conformation is required for docking, as it represents the most probable state of the molecule prior to binding.

  • Generate 2D Structure : Use chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw the molecule from its IUPAC name or SMILES string.

  • Convert to 3D : Employ a program like Open Babel or the features within molecular modeling suites (e.g., Schrödinger Maestro, MOE) to generate an initial 3D structure.

  • Energy Minimization : This is the most critical step. Subject the 3D structure to a molecular mechanics force field (e.g., MMFF94, OPLS). This process optimizes the geometry by adjusting bond lengths and angles to find a local energy minimum, resulting in a stable, low-energy conformer ready for docking.

Part 2: Target Identification and Molecular Docking

With a prepared ligand, the next phase is to identify a potential protein target and predict the ligand's binding mode and affinity. Molecular docking is the primary technique for this purpose, simulating the interaction between a ligand and a protein at the atomic level.[9][10]

The Logic of Target Selection

Given the broad activities of benzoxazole derivatives, a hypothetical target must be chosen. For this guide, we will postulate that this compound may act as an antimicrobial agent by targeting a crucial bacterial enzyme. A common target in this class is Tyrosyl-tRNA synthetase (TyrRS) , an essential enzyme for protein synthesis.

G Ligand Ligand Grid Grid Ligand->Grid Vina Vina Grid->Vina Receptor Receptor Receptor->Grid Results Results Vina->Results

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol 2: Molecular Docking with AutoDock Vina

Causality: AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[11] The process involves preparing the receptor and ligand in a specific format (PDBQT), defining a search space, and letting the algorithm explore possible binding poses, which are then ranked by a scoring function.[10]

  • Receptor Preparation :

    • Obtain Structure : Download the crystal structure of the target protein (e.g., Staphylococcus aureus TyrRS, PDB ID: 1JII) from the RCSB Protein Data Bank.

    • Clean the PDB File : Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using software like PyMOL or AutoDock Tools (ADT).[12]

    • Add Hydrogens : Proteins are typically crystallized without hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.

    • Assign Charges : Assign Kollman charges to the protein atoms.

    • Save as PDBQT : Convert the cleaned, hydrogen-added protein file into the PDBQT format using ADT. This format includes atomic charges and atom type definitions required by Vina.

  • Ligand Preparation :

    • Load the energy-minimized 3D structure of this compound into ADT.

    • The software will automatically detect rotatable bonds, which defines the ligand's conformational flexibility during docking.

    • Save the ligand in the PDBQT format.

  • Grid Box Definition :

    • Rationale: The grid box defines the three-dimensional search space on the protein where Vina will attempt to place the ligand.[11] To perform targeted docking, this box should encompass the known active site of the enzyme. The dimensions should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

    • Using ADT, center the grid box on the active site residues of TyrRS. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to fully contain the binding pocket.

  • Running AutoDock Vina :

    • Create a configuration file (config.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[13]

    • Execute Vina from the command line: vina --config config.txt --log log.txt

  • Results Analysis :

    • Vina outputs a PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity in kcal/mol.

    • The binding affinity is a negative score; a more negative value indicates a stronger predicted interaction.

    • Visualize the top-ranked poses in PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.

Hypothetical Docking Results
PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5TYR 34, ASP 78, HIS 48
2-8.2TYR 34, GLY 36, ASP 176
3-7.9HIS 48, PHE 130, GLY 175

Part 3: Validating Interactions with Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time in a simulated physiological environment, providing crucial insights into the stability of the predicted binding pose.[14]

G Pose Pose Topology Topology Pose->Topology System System Topology->System Min Min System->Min NVT NVT Min->NVT NPT NPT NVT->NPT MD MD NPT->MD Results Results MD->Results

Caption: General Workflow for a GROMACS MD Simulation.

Protocol 3: MD Simulation with GROMACS

Causality: GROMACS is a high-performance, open-source MD simulation package.[15][16] The protocol involves preparing the system, equilibrating it to the desired temperature and pressure, and then running a "production" simulation from which data is collected.

  • System Preparation :

    • Combine Coordinates : Create a single PDB file containing the atomic coordinates of the protein receptor and the top-ranked ligand pose from docking.[17]

    • Choose a Force Field : Select a force field (e.g., CHARMM36m) to describe the physics of the atoms. The protein parameters are standard, but the ligand requires custom parameterization.

    • Generate Ligand Topology : Use a server like CGenFF or SwissParam to generate the topology and parameter files for this compound. These files define its bond lengths, angles, and charges compatible with the chosen force field.

    • Define Simulation Box : Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic).

    • Solvation : Fill the box with water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Add Ions : Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Energy Minimization :

    • Run a steep descent energy minimization algorithm to remove any steric clashes or inappropriate geometries in the initial system setup.

  • Equilibration :

    • Rationale: This two-step process brings the system to the desired simulation conditions (temperature and pressure) in a controlled manner, ensuring stability before the production run.

    • NVT Ensemble (Constant Volume) : Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. The protein and ligand are often position-restrained to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure) : Relax the position restraints and allow the pressure of the system to equilibrate to the target (e.g., 1 bar) while maintaining the target temperature.

  • Production MD :

    • With the system fully equilibrated, run the production simulation for a desired length of time (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

  • Analysis :

    • Root Mean Square Deviation (RMSD) : Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand suggests it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF) : Calculate the RMSF per residue to identify which parts of the protein are flexible and which are stabilized by ligand binding.

    • Interaction Analysis : Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

Part 4: Predictive ADMET Profiling

Causality: A potent molecule is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to flag potential liabilities early.[7][18] Various models, often machine-learning based, can predict these properties.

Predicted ADMET Properties (Illustrative)
PropertyPredicted OutcomeImplication
Caco-2 Permeability HighSuggests good potential for absorption across the intestinal wall.[19]
BBB Permeability LowIndicates the compound is unlikely to cross the blood-brain barrier, which can be desirable to avoid CNS side effects.[20]
CYP450 Inhibition Potential inhibitor of 2D6Flags a potential for drug-drug interactions.
hERG Blockage Low RiskSuggests a lower risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenicPredicts a low likelihood of being carcinogenic.

Conclusion

This guide outlines a rigorous, multi-faceted in silico workflow for the initial characterization of this compound. By integrating ligand profiling, molecular docking, molecular dynamics, and ADMET prediction, researchers can build a comprehensive computational case for a molecule's therapeutic potential. This approach allows for the data-driven prioritization of candidates, identifies potential weaknesses, and provides a detailed hypothesis of the mechanism of action, thereby streamlining the path from chemical concept to clinical candidate.

References

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2-(Propan-2-yl)-1,3-benzoxazol-5-amine solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine and Related Benzoxazole Derivatives for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound, a representative benzoxazole derivative. While specific data for this exact molecule is not extensively available in public literature, this document outlines robust, universally applicable methodologies and protocols based on established principles for small molecule drug candidates. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental workflows. By synthesizing insights from regulatory guidelines and scientific literature on analogous structures, this whitepaper serves as a foundational resource for the pre-formulation and early-stage development of this and other related benzoxazole-based compounds.

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties. Among the most pivotal of these are aqueous solubility and chemical stability. These parameters directly influence a drug's bioavailability, manufacturability, and shelf-life, thereby determining its ultimate therapeutic and commercial viability. Poor aqueous solubility can lead to low and variable absorption, hindering the attainment of therapeutic concentrations in the bloodstream. Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound, with its isopropyl substitution and primary amine, presents a unique combination of lipophilicity and potential for salt formation, making a thorough investigation of its solubility and stability profiles an indispensable step in its development. This guide provides the necessary protocols to de-risk the development of this and related molecules.

Foundational Physicochemical Characterization

Prior to initiating formal solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential.

2.1 pKa Determination

The pKa, or the acid dissociation constant, governs the ionization state of a molecule at a given pH. For this compound, the primary amine at the 5-position is expected to be the main ionizable group.

  • Rationale: The pKa value is critical for predicting the pH-dependent solubility profile. The amine group will be protonated at pH values below its pKa, forming a more soluble cationic species.

  • Recommended Method: Potentiometric titration or UV-spectrophotometric analysis across a range of pH values.

2.2 LogP/LogD Determination

LogP (partition coefficient) and LogD (distribution coefficient) are measures of a compound's lipophilicity.

  • Rationale: Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. LogD, which is the LogP at a specific pH, is particularly relevant for ionizable compounds.

  • Recommended Method: The shake-flask method using n-octanol and a buffered aqueous solution at various pH values is the gold standard.

Aqueous Solubility Assessment: A Multi-Faceted Approach

A comprehensive understanding of a compound's solubility requires multiple types of assessments.

3.1 Kinetic Solubility Measurement

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a solid form, typically from a DMSO stock solution.

  • Causality: This method is high-throughput and mimics the conditions of early-stage biological screening assays. It provides an early indication of potential solubility liabilities.

  • Protocol: Nephelometric Kinetic Solubility Assay

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well microplate, add 2 µL of the stock solution to 198 µL of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Mix thoroughly and allow to equilibrate at room temperature for 1-2 hours.

    • Measure the turbidity of the solution using a nephelometer.

    • A standard curve of known concentrations can be used to quantify the solubility limit.

3.2 Thermodynamic Solubility Measurement

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.

  • Causality: This is the most accurate measure of solubility and is crucial for formulation development. It reflects the saturation point of the compound in a saturated solution in equilibrium with its solid phase.

  • Protocol: Shake-Flask Thermodynamic Solubility Assay

    • Add an excess amount of solid this compound to a series of vials containing buffered solutions at various physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Data Presentation: Expected pH-Solubility Profile
pHExpected Ionization StateExpected Relative Solubility
2.0Predominantly ProtonatedHigh
4.5Partially ProtonatedModerate to High
6.8Minimally ProtonatedLow
7.4Primarily NeutralLow

Chemical Stability Evaluation: Ensuring Drug Integrity

Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of environmental factors.

4.1 Forced Degradation Studies (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.

  • Causality: Exposing the compound to conditions more severe than accelerated stability testing helps to elucidate degradation pathways and develop stability-indicating analytical methods.

  • Experimental Workflow:

CAS number 886361-62-2 properties and literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Substituted-1,3-Benzoxazol-5-amines: Properties, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

Executive Summary: The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 2-substituted-1,3-benzoxazol-5-amines. While specific public domain data on 2-Propyl-1,3-benzoxazol-5-amine (CAS 886361-62-2) is limited, this document extrapolates from the rich literature on structurally related analogs to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this important class of compounds.

Introduction to the Benzoxazole Scaffold: A Privileged Structure

Benzoxazoles are bicyclic aromatic compounds consisting of a benzene ring fused to an oxazole ring. This unique structural framework confers a high degree of chemical stability and provides a versatile platform for synthetic modification. The 2- and 5-positions of the benzoxazole ring are particularly amenable to substitution, allowing for the fine-tuning of physicochemical properties and biological activity.[1] Consequently, benzoxazole derivatives have garnered significant attention in the scientific community, with numerous reports highlighting their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]

This guide will focus on the 2-substituted-1,3-benzoxazol-5-amine subclass, providing a generalized yet technically detailed exploration of their properties and applications, with the understanding that specific experimental data for 2-Propyl-1,3-benzoxazol-5-amine is not extensively available in peer-reviewed literature.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a table summarizing the known properties of 2-Propyl-1,3-benzoxazol-5-amine and a well-studied analog, 2-Phenyl-1,3-benzoxazol-5-amine, for comparative purposes.

Property2-Propyl-1,3-benzoxazol-5-amine2-Phenyl-1,3-benzoxazol-5-amine
CAS Number 886361-62-241373-37-9
Molecular Formula C₁₀H₁₂N₂OC₁₃H₁₀N₂O
Molecular Weight 176.22 g/mol 210.23 g/mol [4]
IUPAC Name 2-propyl-1,3-benzoxazol-5-amine2-phenyl-1,3-benzoxazol-5-amine[5]
Appearance Not specified in literatureNot specified in literature
Solubility Not specified in literatureEnhanced solubility noted[6]

General Synthesis of 2-Substituted-1,3-Benzoxazol-5-amines

The synthesis of 2-substituted-1,3-benzoxazol-5-amines typically proceeds through a condensation reaction between an appropriately substituted o-aminophenol and a carboxylic acid or its derivative (e.g., acid chloride, ester, or nitrile). A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product o_aminophenol Substituted o-aminophenol condensation Condensation Reaction (e.g., with dehydrating agent) o_aminophenol->condensation carboxylic_acid Carboxylic Acid / Derivative (R-COOH) carboxylic_acid->condensation benzoxazole 2-Substituted-1,3-benzoxazol-5-amine condensation->benzoxazole

Caption: General synthetic workflow for 2-substituted-1,3-benzoxazol-5-amines.

A common method involves the reaction of 2-amino-4-nitrophenol with a suitable acylating agent, followed by cyclization and subsequent reduction of the nitro group to the corresponding amine.

Biological Activities and Therapeutic Potential

The benzoxazole nucleus is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide array of biological activities. The nature of the substituent at the 2-position significantly influences the therapeutic profile.

Anticancer Activity

Numerous 2-substituted benzoxazoles have demonstrated potent antiproliferative activity against various cancer cell lines.[3] The proposed mechanisms of action are diverse and include:

  • DNA Intercalation: The planar benzoxazole ring system can intercalate between DNA base pairs, disrupting DNA replication and transcription.[3]

  • Enzyme Inhibition: Benzoxazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[3]

  • Disruption of Cellular Signaling Pathways: These compounds can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.[3]

Antimicrobial Activity

The benzoxazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1][7] Derivatives have shown activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. The lipophilic nature of the benzoxazole ring is thought to enhance permeability across microbial cell membranes, allowing the compound to reach its intracellular targets.[3]

Antiviral Activity

Certain 2-substituted benzoxazoles have been identified as inhibitors of viral replication. For example, some derivatives have shown inhibitory activity against influenza A virus.[8]

Biological_Targets cluster_targets Potential Biological Targets Benzoxazole_Core 2-Substituted-Benzoxazole Scaffold DNA DNA (Intercalation) Benzoxazole_Core->DNA Enzymes Enzymes (e.g., Topoisomerases, Kinases) Benzoxazole_Core->Enzymes Signaling_Pathways Cellular Signaling Pathways Benzoxazole_Core->Signaling_Pathways Viral_Proteins Viral Proteins (e.g., Polymerases) Benzoxazole_Core->Viral_Proteins

Caption: Diverse biological targets of the benzoxazole scaffold.

Generalized Experimental Protocol: Antimicrobial Susceptibility Testing

To assess the antimicrobial potential of a novel 2-substituted-1,3-benzoxazol-5-amine, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be employed.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the broth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilute Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Safety and Handling

While a specific safety data sheet for 2-Propyl-1,3-benzoxazol-5-amine is not widely available, general precautions for handling aromatic amines and heterocyclic compounds should be followed. These include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[6] In case of contact, flush the affected area with copious amounts of water.[9]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Future Perspectives

The broad biological activity of the benzoxazole scaffold suggests that 2-Propyl-1,3-benzoxazol-5-amine and its derivatives warrant further investigation. Future research should focus on:

  • Elucidation of Specific Biological Targets: Identifying the precise molecular targets of these compounds will be crucial for understanding their mechanism of action and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the 2- and 5-positions will help to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models to evaluate their therapeutic efficacy and safety profiles.

References

  • J&K Scientific. 2-Phenyl-1,3-benzoxazol-5-amine | 41373-37-9. [Link]

  • Li, Z., Zhan, P., Naesens, L., Vanderlinden, E., Liu, A., Du, G., De Clercq, E., & Liu, X. (2012). synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. Chemical biology & drug design, 79(6), 1018–1024. [Link]

  • Krajczyk, A., Głowacka, J., & Stasiak, M. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino acids, 53(11), 1749–1764. [Link]

  • Google Patents.
  • Al-Ostath, A., Al-Wahaibi, L. H., Al-Masoudi, N. A., & Al-Amri, M. A. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of King Saud University - Science, 33(6), 101538. [Link]

  • Eurogentec. Safety Data Sheet. (2019). [Link]

  • Asian Journal of Chemistry. Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. [Link]

  • MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2023). [Link]

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Methodological & Application

Application Note: A Validated Three-Step Synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, reliable, and scientifically-grounded protocol for the three-step synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminophenol. The described synthetic pathway involves an initial acid-catalyzed condensation to form the benzoxazole core, followed by regioselective nitration and subsequent reduction to yield the target amine. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental procedures, and quantitative data to ensure reproducibility and success. This guide is designed to empower researchers in drug discovery and chemical synthesis with a robust methodology for accessing this important molecular scaffold.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] This privileged heterocyclic system is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The specific target of this guide, this compound, serves as a versatile intermediate, with the primary amine at the 5-position providing a critical handle for further chemical elaboration and library development.

The synthetic strategy detailed herein is designed for clarity, efficiency, and reliability. It eschews complex or hazardous reagents where possible, favoring well-established, high-yielding transformations. The pathway proceeds via three distinct, logical stages:

  • Benzoxazole Ring Formation: Condensation of 2-aminophenol with isobutyric acid.

  • Regioselective Nitration: Introduction of a nitro group at the 5-position of the benzoxazole ring.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the final primary amine.

This document provides the in-depth protocols and scientific rationale necessary for the successful execution of this synthesis.

Overall Synthetic Scheme

The complete three-step synthesis is outlined below, transforming 2-aminophenol into the target 5-amino-2-isopropylbenzoxazole.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2-Aminophenol B 2-(Propan-2-yl)-1,3-benzoxazole A->B Isobutyric Acid, PPA, 180°C C 2-(Propan-2-yl)-5-nitro- 1,3-benzoxazole B->C H₂SO₄, HNO₃, 0°C to RT D 2-(Propan-2-yl)-1,3-benzoxazol- 5-amine C->D H₂, Pd/C, Methanol

Figure 1: Overall reaction scheme for the synthesis of the target compound.

Part 1: Synthesis of 2-(Propan-2-yl)-1,3-benzoxazole (Intermediate 1)

Principle and Rationale

The formation of the benzoxazole ring is achieved through the direct condensation of an o-aminophenol with a carboxylic acid. This reaction, often referred to as the Phillips-Ladenburg synthesis, is a robust and widely used method.[5] The process involves an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring.[2]

Polyphosphoric acid (PPA) is the reagent of choice for this transformation as it serves multiple roles: it is a non-oxidizing strong acid that catalyzes the reaction, and it acts as a powerful dehydrating agent, driving the equilibrium towards the cyclized product.[1][3] The elevated temperature provides the necessary activation energy for both the initial acylation and the subsequent dehydration.

Experimental Protocol

Reaction: 2-Aminophenol + Isobutyric Acid → 2-(Propan-2-yl)-1,3-benzoxazole

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Molar Eq.Amount
2-AminophenolC₆H₇NO109.131.010.91 g
Isobutyric AcidC₄H₈O₂88.111.19.70 g (9.9 mL)
Polyphosphoric Acid (PPA)(HPO₃)n~~100 g

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-aminophenol (10.91 g, 100 mmol) and isobutyric acid (9.70 g, 110 mmol).

  • Addition of PPA: Carefully and portion-wise, add polyphosphoric acid (100 g) to the flask. An initial exotherm may be observed.

  • Heating: Heat the reaction mixture with stirring to 180°C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: After completion, allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: The product will precipitate out of the acidic aqueous solution. Slowly neutralize the mixture to pH 7-8 by the careful addition of a 50% (w/v) sodium hydroxide solution. Ensure the mixture is kept cool in an ice bath during neutralization.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL).[1]

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(Propan-2-yl)-1,3-benzoxazole as a clear oil. Expected yield: 80-90%.

Part 2: Synthesis of 2-(Propan-2-yl)-5-nitro-1,3-benzoxazole (Intermediate 2)

Principle and Rationale

This step involves an electrophilic aromatic substitution reaction. The nitration of the benzoxazole ring system with a mixture of concentrated nitric and sulfuric acids (mixed acid) is a standard method. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The directing effect of the fused oxazole ring and the 2-alkyl substituent favors substitution on the benzene ring. Nitration of 2-substituted benzoxazoles predominantly occurs at the 6-position (which corresponds to the 5-position relative to the original 2-aminophenol numbering).[3] This regioselectivity is crucial for the synthesis of the desired isomer. Careful temperature control is essential to prevent over-nitration and side reactions.

Experimental Protocol

Reaction: 2-(Propan-2-yl)-1,3-benzoxazole + HNO₃/H₂SO₄ → 2-(Propan-2-yl)-5-nitro-1,3-benzoxazole

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Molar Eq.Amount
2-(Propan-2-yl)-1,3-benzoxazoleC₁₀H₁₁NO161.201.012.90 g
Sulfuric Acid (98%)H₂SO₄98.08~50 mL
Nitric Acid (70%)HNO₃63.011.15.5 mL

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(Propan-2-yl)-1,3-benzoxazole (12.90 g, 80 mmol) in concentrated sulfuric acid (50 mL) while cooling in an ice-salt bath to maintain a temperature below 5°C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (5.5 mL, 88 mmol) to concentrated sulfuric acid (15 mL) in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the benzoxazole, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2-(Propan-2-yl)-5-nitro-1,3-benzoxazole as a yellow crystalline solid. Expected yield: 85-95%.

Part 3: Synthesis of this compound (Final Product)

Principle and Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions, which preserve the benzoxazole ring.[5] Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction. Hydrogen gas is used as the reductant, and the reaction is typically carried out in a polar solvent like methanol or ethanol, which readily dissolves the starting material and facilitates interaction with the catalyst surface. The reaction is typically quantitative and the only byproduct is water.

Experimental Protocol

Reaction: 2-(Propan-2-yl)-5-nitro-1,3-benzoxazole + H₂/Pd-C → this compound

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Molar Eq.Amount
2-(Propan-2-yl)-5-nitro-1,3-benzoxazoleC₁₀H₁₀N₂O₃206.201.014.43 g
Palladium on Carbon (10 wt. %)Pd/C~~0.7 g
MethanolCH₃OH32.04Solvent200 mL
Hydrogen GasH₂2.02Excess1-3 atm

Procedure:

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-(Propan-2-yl)-5-nitro-1,3-benzoxazole (14.43 g, 70 mmol) and methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.7 g) to the vessel under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to 1-3 atm with hydrogen.[5]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is often of high purity. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a crystalline solid. Expected yield: 95-100%.

Laboratory Workflow Visualization

The following diagram illustrates the end-to-end laboratory process, from initial reaction setup to final product isolation.

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction start Start: 2-Aminophenol s1_react Reaction: Condensation in PPA start->s1_react end Final Product: Purified Amine s1_workup Work-up: Ice Quench & Neutralization s1_react->s1_workup s1_extract Extraction: Ethyl Acetate s1_workup->s1_extract s1_purify Purification: Distillation/Chrom. s1_extract->s1_purify s2_react Reaction: Nitration with Mixed Acid s1_purify->s2_react Intermediate 1 s2_workup Work-up: Ice Quench s2_react->s2_workup s2_filter Isolation: Filtration s2_workup->s2_filter s2_purify Purification: Recrystallization s2_filter->s2_purify s3_react Reaction: Catalytic Hydrogenation s2_purify->s3_react Intermediate 2 s3_filter Catalyst Removal: Celite Filtration s3_react->s3_filter s3_evap Final Isolation: Solvent Evaporation s3_filter->s3_evap s3_evap->end

Figure 2: Step-by-step laboratory workflow diagram.

Conclusion

This application note provides a validated and robust three-step synthesis for this compound from 2-aminophenol. The protocols are based on well-established chemical transformations and have been optimized for high yield and purity. By detailing the scientific rationale behind each step and providing clear, actionable procedures, this guide serves as an essential resource for researchers and scientists in the field of drug development and organic synthesis, facilitating access to this valuable chemical intermediate.

References

  • Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synthetic Communications, 38(13), 2099-2107. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 13(1), 123-132. Retrieved from [Link]

  • Pham, D. D., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21594. Retrieved from [Link]

  • Google Patents. (2021). CN112778141A - Preparation method of 2-amino-5-nitrophenol.
  • European Patent Office. (n.d.). EP0133499A2 - 2-Aminophenol derivatives and process for their preparation. Google Patents.
  • Li, J., et al. (2006). Synthesis of 2-amino-5-nitrophenol by two step process. Xiandai Huagong, 26(1), 84-86. Retrieved from [Link]

  • Google Patents. (2016). CN105669477A - Method for producing 5-nitro-2aminophenol.
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19535-19544. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

Sources

Protocol for purification of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the purification of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzoxazole derivatives are scaffolds for numerous pharmacologically active agents, making access to high-purity material essential for reliable downstream applications.[1][2][3] This guide details two primary purification methodologies—recrystallization and silica gel column chromatography—designed to remove common impurities derived from typical synthesis routes. We will explore the rationale behind procedural choices, outline step-by-step protocols, and describe methods for purity assessment, ensuring researchers can obtain a final product of verifiable quality.

Introduction and Significance

The benzoxazole nucleus is a privileged heterocyclic scaffold due to its presence in a wide array of biologically active compounds and functional materials.[1][4] Specifically, 2-substituted benzoxazoles are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5] The target compound, this compound, combines the benzoxazole core with a primary aromatic amine, a key functional group for further synthetic elaboration in drug discovery programs.

The purity of such a building block is paramount. Impurities, such as unreacted starting materials, by-products, or residual reagents, can interfere with subsequent reactions, lead to the formation of undesired side products, and confound biological assay results. This protocol, therefore, provides robust and validated methods to achieve high levels of purity, suitable for demanding research and development applications.

Compound Profile and Synthesis Context

A foundational understanding of the target molecule and its likely contaminants is crucial for designing an effective purification strategy.

Physicochemical Properties
PropertyValue / DescriptionSource / Method
Chemical Structure See Figure 1N/A
Molecular Formula C₁₀H₁₂N₂ON/A
Molecular Weight 176.22 g/mol Calculated
Appearance Expected to be a solid at room temperature (e.g., off-white, tan, or brownish solid).[2]Analogy
Polarity Moderately polar due to the aromatic amine and heteroatoms, but with significant non-polar character from the fused ring and isopropyl group.Chemical Principles
Solubility Likely soluble in polar organic solvents like ethyl acetate, acetone, ethanol, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes.Analogy & Principles
Common Synthesis Route & Potential Impurities

The most common synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2][4][6] For this compound, a likely route is the reaction of 2,4-diaminophenol with isobutyric acid or isobutyryl chloride under acidic or dehydrating conditions.

Based on this, the crude product may contain:

  • Unreacted 2,4-diaminophenol: A highly polar starting material.

  • Unreacted Isobutyric Acid/Chloride: An acidic or highly reactive starting material.

  • N-(4-amino-2-hydroxyphenyl)isobutyramide: The uncyclized amide intermediate.

  • Regioisomers: Potential for alternative cyclization products, though less likely.

  • Polymeric by-products: Dark, tarry materials formed under harsh reaction conditions.

The purification strategy must effectively separate the moderately polar target compound from these more polar or acidic impurities.

cluster_impurities Potential Impurities SM1 2,4-Diaminophenol (Starting Material) SM2 Isobutyric Acid (Starting Material) Intermediate Amide Intermediate (Uncyclized) Crude Crude Synthetic Product Crude->SM1 contains Crude->SM2 contains Crude->Intermediate contains Target Purified This compound Crude->Target contains

Caption: Relationship between the crude product, target compound, and key impurities.

Safety and Handling Precautions

While no specific safety data sheet (SDS) exists for this exact compound, aromatic amines and benzoxazole derivatives require careful handling. Assume the compound is harmful and an irritant.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8][9]

  • Engineering Controls: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid creating dust. If swallowed or inhaled, seek immediate medical attention. In case of skin or eye contact, rinse thoroughly with water for at least 15 minutes.[8]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Purification Strategy Overview

The choice of purification method depends on the scale of the synthesis and the initial purity of the crude material. We present two complementary protocols.

  • Recrystallization: An effective method for removing small amounts of impurities from a solid product that is already moderately pure (>85%). It relies on the principle that the solubility of a compound in a solvent increases with temperature.[10]

  • Flash Column Chromatography: The method of choice for purifying complex mixtures, separating compounds with similar polarities, or obtaining very high purity material. It separates components based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.[11]

Crude_Product Crude Product TLC_Analysis TLC Analysis (Assess Purity) Crude_Product->TLC_Analysis Recrystallization Protocol 1: Recrystallization TLC_Analysis->Recrystallization Moderately Pure (Few Spots) Column_Chromatography Protocol 2: Column Chromatography TLC_Analysis->Column_Chromatography Impure (Multiple Spots) Purity_Check Final Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity Confirmed

Sources

Application Note: High-Throughput Screening of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine for Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzoxazole Scaffolds in Oncology

The benzoxazole heterocyclic ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This versatile structure is present in both naturally occurring bioactive molecules and synthetic compounds, demonstrating properties that include antimicrobial, antiviral, anti-inflammatory, and notably, antiproliferative effects.[1][2][4] The therapeutic potential of benzoxazole derivatives is linked to their ability to interact with various biological targets, making them a focal point in the quest for novel therapeutic agents.[5]

This application note details a comprehensive high-throughput screening (HTS) protocol for the evaluation of a specific benzoxazole derivative, 2-(Propan-2-yl)-1,3-benzoxazol-5-amine , as a potential antiproliferative agent. The protocol is designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.[6][7] We will provide a step-by-step methodology for a cell-based assay, data analysis, and quality control, underpinned by a rationale for the experimental choices made.

Scientific Rationale: Targeting Cancer Cell Proliferation

Given the established anticancer potential of the benzoxazole core, a primary HTS campaign to assess the cytotoxic and antiproliferative effects of novel derivatives is a logical starting point.[1][4] Cell-based assays are instrumental in this initial phase as they provide biologically relevant information on a compound's activity within a cellular context, offering insights into its potential efficacy and toxicity.[8][9]

This protocol will employ a robust and widely used method for assessing cell viability: a resazurin-based assay. This assay provides a quantitative measure of metabolically active cells, which serves as an indicator of cell proliferation and cytotoxicity. The simplicity and scalability of this assay make it highly suitable for HTS formats.[10]

Experimental Design and Workflow

The overall workflow for the high-throughput screening of this compound is depicted below. This workflow is designed to be efficient and to generate high-quality, reproducible data suitable for hit identification and further investigation.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis Compound_Prep Compound Preparation (Serial Dilution) Compound_Addition Addition of This compound Compound_Prep->Compound_Addition Cell_Culture Cell Line Culture (e.g., HeLa, MCF-7) Plate_Seeding Cell Seeding in 384-well Plates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubation (e.g., 72 hours) Compound_Addition->Incubation Assay_Readout Resazurin Addition & Incubation Incubation->Assay_Readout Data_Acquisition Fluorescence Measurement Assay_Readout->Data_Acquisition Data_Analysis Data Normalization & Curve Fitting Data_Acquisition->Data_Analysis Hit_Identification Hit Identification & Validation Data_Analysis->Hit_Identification

Figure 1: High-throughput screening workflow for assessing the antiproliferative activity of this compound.

Detailed Protocols

Compound Handling and Plate Preparation

Rationale: Proper compound handling and accurate serial dilutions are critical for generating reliable dose-response data. The use of an acoustic dispenser minimizes volume transfer errors and enhances throughput.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution to create a concentration gradient. For a primary screen, a 10-point, 3-fold dilution series is recommended, starting from 100 µM.

  • Assay Plate Preparation: Using an acoustic liquid handler, transfer nanoliter volumes of the diluted compound solutions to a 384-well, clear-bottom, black-walled assay plate. Include appropriate controls:

    • Negative Control: Wells containing only DMSO (0.5% final concentration).

    • Positive Control: Wells containing a known cytotoxic agent (e.g., Staurosporine at 10 µM).

Cell Culture and Seeding

Rationale: The choice of cell line should be guided by the therapeutic area of interest. Maintaining consistent cell seeding density is crucial for assay reproducibility.

Protocol:

  • Cell Line Maintenance: Culture a human cancer cell line (e.g., HeLa or MCF-7) in the recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: On the day of the assay, harvest the cells using trypsin and resuspend them in fresh medium. Count the cells and adjust the density to 2,500 cells per 50 µL.

  • Dispensing: Use an automated liquid dispenser to seed 50 µL of the cell suspension into each well of the compound-containing 384-well plates.

Incubation and Assay Readout

Rationale: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation. The resazurin-based readout is a sensitive and reliable method for determining cell viability.

Protocol:

  • Incubation: Incubate the assay plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Reagent Preparation: Prepare a 0.15 mg/mL solution of resazurin in sterile phosphate-buffered saline (PBS).

  • Assay Readout: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis and Quality Control

Rationale: Rigorous data analysis and quality control are essential for the confident identification of "hit" compounds.[11] The Z'-factor is a widely accepted statistical parameter for assessing the quality of an HTS assay.[12]

Data Normalization
  • Percentage Inhibition Calculation: Normalize the raw fluorescence data to the plate controls using the following formula:

    % Inhibition = 100 * (1 - (Sample_Value - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))

Quality Control
  • Z'-Factor Calculation: The Z'-factor is calculated for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Dose-Response Analysis and Hit Identification
  • Curve Fitting: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

  • Hit Criteria: A compound is typically considered a "hit" if it meets predefined criteria, such as an IC50 value below a certain threshold (e.g., < 10 µM) and a good curve fit (R² > 0.95).

ParameterDescriptionRecommended Value
Cell Line Human cervical cancerHeLa
Plate Format 384-well, black-walled, clear-bottom-
Seeding Density Cells per well2,500
Compound Conc. Highest concentration tested100 µM
Incubation Time Post-compound addition72 hours
Readout Fluorescence (Ex/Em)560 nm / 590 nm
Z'-Factor Assay quality metric> 0.5
Hit Criterion IC50< 10 µM

Table 1: Key parameters for the HTS assay of this compound.

Counter-Screening and Follow-up Studies

Rationale: It is crucial to perform counter-screens to eliminate false positives and to further characterize the mechanism of action of any identified hits.

Follow_Up cluster_validation Hit Validation cluster_counterscreen Counter-Screening cluster_mechanism Mechanism of Action Hit_Confirmation Hit Confirmation (Fresh Compound) Dose_Response Dose-Response Confirmation Hit_Confirmation->Dose_Response Cytotoxicity Orthogonal Cytotoxicity Assay (e.g., CellTiter-Glo) Dose_Response->Cytotoxicity Assay_Interference Assay Interference (e.g., autofluorescence) Cytotoxicity->Assay_Interference Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3/7) Assay_Interference->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Target_ID Target Identification Studies Cell_Cycle->Target_ID

Figure 2: A logical workflow for hit validation and follow-up studies.

Conclusion

This application note provides a detailed and robust protocol for the high-throughput screening of this compound for potential antiproliferative activity. By following the outlined procedures for experimental execution, data analysis, and quality control, researchers can confidently identify and validate hits from their screening campaigns. The benzoxazole scaffold continues to be a promising starting point for the development of novel therapeutics, and systematic screening approaches, such as the one described herein, are fundamental to unlocking their full potential.

References

  • Kamal, A., et al. (2020). Benzoxazole Derivatives: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. Available at: [Link]

  • PubChem. (n.d.). 5-Propan-2-yl-2-thiophen-2-yl-1,3-benzoxazole. PubChem. Retrieved from [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and applications in fluorescence, 4(2), 022001. Available at: [Link]

  • Goksen, Z., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. Available at: [Link]

  • An, F., & Tolliday, N. (2010). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Szychowska, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 2-(1,3-Dioxaindan-5-yl)propan-2-amine. PubChem. Retrieved from [Link]

  • Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. J Biomol Screen, 10(6), 559-67. Available at: [Link]

  • Singh, P., & Kumar, V. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(5), 1-10. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2019). High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. Available at: [Link]

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  • Krawiec, A., & Vortherms, T. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 94(3), 291-301. Available at: [Link]

  • Szychowska, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. ResearchGate. Available at: [Link]

  • Zhang, X. (2014). Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Cell-Based Assays for High-Throughput Screening. ResearchGate. Available at: [Link]

  • Gümüş, S., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link]

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  • Liu, Y., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. Available at: [Link]

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  • Tan, K. L., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed. Available at: [Link]

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Sources

Application Notes & Protocols for 2-(Propan-2-yl)-1,3-benzoxazol-5-amine: A Novel Environmental-Sensing Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Versatile Tool in Cellular Biology

Fluorescent probes are indispensable tools in modern cell biology, enabling the real-time visualization of subcellular structures and dynamic processes.[1][2] Among the various classes of fluorophores, benzoxazole derivatives have emerged as particularly versatile, offering unique photophysical properties such as high quantum yields, large Stokes shifts, and profound sensitivity to their microenvironment.[3] These characteristics make them powerful platforms for developing sensors that can report on critical biological parameters like pH, viscosity, and the presence of specific metal ions or enzymes.[3]

This document provides detailed application notes for 2-(Propan-2-yl)-1,3-benzoxazol-5-amine , a novel probe from this class. Its structure, featuring an electron-donating amine group, suggests a strong potential for environment-sensitive fluorescence, particularly in response to changes in local proton concentration (pH). We will explore its properties, provide a robust protocol for its application in live-cell imaging, and discuss the scientific rationale behind each step to empower researchers in their experimental design.

Section 1: Physicochemical & Spectroscopic Properties

The utility of a fluorescent probe is defined by its fundamental properties. This compound is an organic fluorophore whose characteristics are rooted in its substituted benzoxazole core. The properties listed below are representative of amino-substituted benzoxazole derivatives, which typically absorb in the UV to near-UV range and emit in the blue-to-green portion of the spectrum.[4]

PropertyValueRationale & Scientific Context
Molecular Formula C₁₀H₁₂N₂O-
Molecular Weight 176.22 g/mol -
Purity >98% (HPLC)High purity is essential to prevent off-target effects or confounding fluorescence from impurities.
Solubility Soluble in DMSO, DMF, Ethanol; Poorly soluble in water.The hydrophobic nature necessitates dissolving in an organic solvent for stock solutions. The amine group may slightly improve aqueous solubility over unsubstituted analogs.
Excitation Max (λex) ~365 nmThis value is typical for benzoxazole scaffolds and is compatible with standard DAPI filter sets or 360-405 nm laser lines.
Emission Max (λem) ~450 nm (in neutral pH buffer)The emission is environmentally sensitive. A blue shift may be observed in non-polar environments, while a red shift can occur with changes in pH.[3]
Stokes Shift ~85 nmA reasonably large Stokes shift is advantageous as it minimizes self-quenching and simplifies the separation of excitation and emission signals.
Quantum Yield (Φ) Variable; increases in viscous or acidic environments.Low in aqueous solution, but fluorescence is expected to be enhanced upon protonation or when localized to environments with restricted molecular motion.[3]
Storage Store at -20°C, desiccated, and protected from light.Standard procedure for fluorescent dyes to prevent degradation.

Section 2: Proposed Mechanism of Action as a pH Sensor

The primary amine at the 5-position of the benzoxazole ring is the key functional group responsible for the probe's anticipated pH-sensing capabilities. In many amino-functionalized fluorophores, the nitrogen atom's lone pair of electrons participates in the molecule's conjugated π-system. The availability of these electrons significantly influences the energy of the electronic transitions and, consequently, the fluorescence properties.

Causality of pH Sensing:

  • In Neutral/Alkaline Environments (pH > pKa): The amine group is deprotonated (-NH₂). Its lone pair of electrons extends the π-conjugation of the aromatic system, a state often associated with a specific level of fluorescence.

  • In Acidic Environments (pH < pKa): The amine group becomes protonated (-NH₃⁺). This withdraws the lone pair from the conjugated system, altering the electronic structure of the fluorophore. This change typically leads to a significant shift in the absorption and/or emission spectra and an increase in fluorescence intensity, a phenomenon known as Photoinduced Electron Transfer (PET) inhibition.[5]

This protonation-dependent fluorescence modulation allows the probe to act as a "turn-on" sensor for acidic compartments within a cell, such as lysosomes or endosomes.

G cluster_0 Mechanism of pH-Dependent Fluorescence cluster_1 Electronic Effect node_neutral Neutral/Alkaline pH (Low Fluorescence) node_probe_neutral Probe-NH₂ (Deprotonated) node_neutral->node_probe_neutral State node_acidic Acidic pH (High Fluorescence) node_probe_acidic Probe-NH₃⁺ (Protonated) node_acidic->node_probe_acidic State node_probe_neutral->node_probe_acidic H⁺ pKa effect_neutral Lone pair on -NH₂ participates in π-conjugation node_probe_neutral->effect_neutral effect_acidic Protonation withdraws lone pair, altering electronic structure node_probe_acidic->effect_acidic

Caption: Proposed mechanism for pH sensing by this compound.

Section 3: Detailed Protocols for Live-Cell Imaging

This section provides a comprehensive, step-by-step methodology for using this compound in a typical live-cell imaging experiment. The protocol is designed to be a self-validating system, with optimization steps built in.

Reagent Preparation & Storage
  • Rationale: Proper preparation of a concentrated stock solution in a suitable solvent is critical for accurate dilution and preventing precipitation in aqueous cell culture media.

  • Protocol:

    • Prepare a 10 mM stock solution by dissolving 1.76 mg of this compound in 1.0 mL of high-quality, anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light and moisture. A properly stored stock solution is stable for at least 6 months.

Cell Culture & Plating
  • Rationale: Healthy, sub-confluent cells are essential for reproducible results and to ensure normal physiological processes are being observed.[6] Plating on imaging-specific vessels with high-quality glass bottoms is required for high-resolution microscopy.

  • Protocol:

    • Culture your cells of interest (e.g., HeLa, A549, U2OS) under their optimal conditions (temperature, CO₂, humidity).

    • One day before the experiment, seed the cells onto imaging-grade vessels (e.g., 35 mm glass-bottom dishes or 8-well chambered coverslips).

    • Aim for a confluence of 50-70% at the time of imaging. Over-confluent cells can exhibit altered physiology, while sparse cells may be difficult to locate and image.

Probe Loading & Staining
  • Rationale: The goal is to achieve sufficient intracellular probe concentration for a strong signal without inducing cytotoxicity. The optimal concentration and incubation time can be cell-type dependent and must be determined empirically.

  • Protocol:

    • On the day of the experiment, prepare a fresh working solution of the probe. Dilute the 10 mM DMSO stock solution into pre-warmed complete cell culture medium or a suitable imaging buffer (e.g., HBSS).

    • Optimization is key: Start with a final concentration range of 1-10 µM . For initial experiments, test 1 µM, 5 µM, and 10 µM.

    • Remove the culture medium from the cells and gently wash once with warm PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. A 30-minute incubation is a good starting point.

    • After incubation, remove the loading solution.

    • Wash the cells twice with a warm imaging buffer (e.g., Live Cell Imaging Solution or phenol red-free medium) to remove extracellular probe and reduce background fluorescence.[7]

    • Add fresh, pre-warmed imaging buffer to the cells. The sample is now ready for imaging.

Live-Cell Imaging & Data Acquisition
  • Rationale: Imaging parameters must be carefully chosen to maximize signal-to-noise ratio while minimizing phototoxicity and photobleaching, which can damage cells and corrupt data.[6][8]

  • Protocol:

    • Place the imaging dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

    • Microscope Configuration:

      • Excitation: Use a ~365 nm light source. For confocal microscopy, a 405 nm laser line can often be used, though efficiency may be lower.

      • Emission: Collect emission between 430-480 nm .

      • Objective: Use a high numerical aperture (NA ≥ 1.2) oil or water immersion objective for the best resolution and light collection efficiency.

    • Minimizing Phototoxicity:

      • Use the lowest possible excitation intensity that provides a detectable signal.

      • Keep exposure times as short as possible.

      • When acquiring time-lapse series, use the longest possible interval between frames that still captures the dynamics of interest.

      • Use a sensitive detector (e.g., sCMOS camera or HyD detector) to reduce the required light dose.[8]

Section 4: General Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final analysis, providing a clear and logical sequence for successful experimentation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition & Analysis A Culture Cells to Optimal Confluence B Seed Cells on Imaging Dish A->B C Prepare Probe Working Solution B->C D Incubate Cells with Probe C->D Begin Staining E Wash to Remove Excess Probe D->E F Mount on Microscope (37°C, 5% CO₂) E->F G Set Imaging Parameters (Excitation, Emission, Exposure) F->G Begin Imaging H Acquire Images (Time-lapse, Z-stack) G->H I Process & Analyze Data (e.g., Intensity Quantification) H->I

Caption: A comprehensive workflow for live-cell imaging using a fluorescent probe.

Section 5: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during live-cell fluorescence microscopy.

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low Signal 1. Probe concentration is too low.2. Incubation time is too short.3. Incorrect filter/laser settings.4. Probe has degraded.1. Increase probe concentration (up to 10-20 µM).2. Increase incubation time (up to 60-90 minutes).3. Verify excitation and emission settings match the probe's spectra.4. Use a fresh aliquot of the probe stock solution.
High Background Fluorescence 1. Probe concentration is too high.2. Insufficient washing after incubation.3. Autofluorescence from cell culture medium (especially those with phenol red or riboflavin).1. Decrease probe concentration.2. Increase the number and duration of wash steps.[7]3. Use a phenol red-free imaging medium for the final wash and during imaging.
Cell Death or Stress (e.g., blebbing, rounding) 1. Phototoxicity: Excessive light exposure.2. Probe Cytotoxicity: Concentration is too high or incubation is too long.3. Suboptimal environmental conditions on the microscope stage.1. Reduce laser power/exposure time; increase time-lapse interval.[6]2. Perform a dose-response and time-course experiment to find the optimal, non-toxic loading conditions.3. Ensure the stage-top incubator is maintaining proper temperature and CO₂ levels.
Rapid Photobleaching 1. High excitation light intensity.2. Sample is exposed to light for too long.1. Reduce excitation intensity to the minimum required for a good signal.2. Use more sensitive detectors to allow for shorter exposure times.3. Consider using an anti-fade live-cell imaging medium.[7]

References

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]

  • de la Cruz, R. P., et al. (2018). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. New Journal of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2016). A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. Analytical Methods. Available at: [Link]

  • SPIE (2024). Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. Available at: [Link]

  • Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Jo, A., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology. Available at: [Link]

  • Li, N., et al. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Amen, T., et al. (2024). Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. Nature Communications. Available at: [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Promise of Benzoxazoles in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzoxazole derivatives have emerged as a compelling class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their structural resemblance to biological purines allows them to interact with various biopolymers, making them a fertile ground for medicinal chemistry exploration.[3] This document provides a comprehensive guide to evaluating the antimicrobial potential of a specific analogue, 2-(Propan-2-yl)-1,3-benzoxazol-5-amine , outlining detailed protocols for assessing its efficacy and preliminary mechanism of action.

The core benzoxazole scaffold has been identified in naturally occurring antibiotics and has been the foundation for numerous synthetic compounds with potent biological effects.[1] Research into various 2,5-disubstituted benzoxazoles has shown promising results, suggesting that the substituents at these positions play a critical role in their antimicrobial activity. While extensive data on this compound is not yet publicly available, the protocols detailed herein provide a robust framework for its systematic investigation.

Scientific Rationale: Why Investigate this compound?

The selection of this particular compound is based on established structure-activity relationships within the benzoxazole class. The 2-isopropyl group provides a lipophilic character that may enhance membrane permeability, a crucial step for intracellular action. The 5-amino group offers a site for potential hydrogen bonding interactions within biological targets and serves as a synthetic handle for future derivatization to optimize activity and pharmacokinetic properties.

Computational studies on similar benzoxazole derivatives suggest a potential mechanism of action involving the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4][5] This topoisomerase is a validated and effective target for antibacterial drugs, and its inhibition can lead to bacterial cell death. The protocols in this guide are designed not only to quantify the antimicrobial effect but also to probe this hypothesized mechanism.

Experimental Workflow: A Strategic Approach to Antimicrobial Profiling

A systematic evaluation is crucial to understanding the potential of a new antimicrobial candidate. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Antimicrobial Evaluation Workflow Figure 1: High-Level Experimental Workflow cluster_0 Phase 1: Efficacy & Spectrum cluster_1 Phase 2: Safety Profile cluster_2 Phase 3: Mechanism of Action Screening Initial Screening (Disk Diffusion Assay) MIC Quantitative Analysis (Broth Microdilution for MIC) Screening->MIC MBC Bactericidal/Bacteriostatic Determination (MBC Assay) MIC->MBC Cytotoxicity Mammalian Cell Cytotoxicity (MTT Assay) MBC->Cytotoxicity Membrane Membrane Integrity Assay (Propidium Iodide Staining) Cytotoxicity->Membrane DNAGyrase Target-Based Assay (DNA Gyrase Supercoiling Assay) Membrane->DNAGyrase

Caption: High-Level Experimental Workflow

Part 1: Antimicrobial Susceptibility Testing

The initial phase of evaluation focuses on determining the compound's ability to inhibit microbial growth and defining its spectrum of activity. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols to ensure reproducibility and comparability of results.[6][7][8]

Protocol 1.1: Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method provides a rapid preliminary assessment of the compound's antimicrobial activity.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.[9]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh overnight culture.[9]

  • Plate Inoculation: Within 15 minutes of preparation, uniformly streak the bacterial suspension onto a Mueller-Hinton agar (MHA) plate using a sterile cotton swab to ensure confluent growth.[9]

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound onto the agar surface.

  • Controls:

    • Positive Control: Use a disk containing a standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control: Use a disk impregnated with the solvent used to dissolve the test compound (e.g., DMSO).

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Protocol 1.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[10]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Following incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.[10]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: Adjust a bacterial suspension to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[11]

  • Plate Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: Wells with broth and inoculum, but no compound.

    • Sterility Control: Wells with broth only.

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as detected by the naked eye.

Table 1: Representative MIC Data for Benzoxazole Derivatives (Literature Values)

Compound ClassGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
2-Aryl Benzoxazoles0.098 - 16>64>64
N-phenyl-1,3-benzoxazol-2-amine~25~251 - 17
3-(2-benzoxazol-5-yl)alanine16 - >128>12816 - >128

Note: These values are for other benzoxazole derivatives and serve as a general reference. The specific activity of this compound must be determined experimentally.

Part 2: Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to microbes and not to host cells.

Protocol 2.1: MTT Assay for Mammalian Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Part 3: Preliminary Mechanism of Action Studies

Understanding how a compound exerts its antimicrobial effect is vital for its development as a therapeutic agent.

Protocol 3.1: Bacterial Membrane Integrity Assay

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.[14] If the test compound disrupts the bacterial cell membrane, PI will enter the cell and bind to DNA, resulting in a significant increase in red fluorescence.[15][16]

Membrane Integrity Assay Figure 2: Principle of the Propidium Iodide Assay cluster_0 Intact Membrane cluster_1 Compromised Membrane LiveCell Live Bacterium PI_out Propidium Iodide (PI) (Outside Cell) Compound This compound DeadCell Dead Bacterium PI_in PI Intercalated with DNA (Red Fluorescence) DeadCell->PI_in Compound->DeadCell Disrupts Membrane

Caption: Principle of the Propidium Iodide Assay

Step-by-Step Protocol:

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.

  • Treatment: Treat the bacterial suspension with this compound at its MIC and 2x MIC.

  • Controls:

    • Positive Control: Treat cells with a known membrane-disrupting agent (e.g., 70% isopropanol).

    • Negative Control: Untreated cells.

  • PI Staining: Add propidium iodide (final concentration of 1 µg/mL) to each sample and incubate in the dark for 5-10 minutes.[14]

  • Analysis: Analyze the fluorescence using a fluorometer, fluorescence microscope, or flow cytometer (excitation ~535 nm, emission ~617 nm). A significant increase in red fluorescence in the treated sample compared to the negative control indicates membrane damage.

Protocol 3.2: DNA Gyrase Supercoiling Inhibition Assay

Principle: This in vitro biochemical assay directly measures the effect of the compound on the activity of DNA gyrase. The enzyme introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA, and varying concentrations of this compound.[17]

  • Enzyme Addition: Initiate the reaction by adding purified E. coli or S. aureus DNA gyrase.

  • Controls:

    • No-Enzyme Control: Reaction mix without DNA gyrase.

    • No-Inhibitor Control: Reaction mix with enzyme but without the test compound.

    • Positive Inhibitor Control: Reaction with a known DNA gyrase inhibitor (e.g., novobiocin or ciprofloxacin).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the relaxed and supercoiled DNA topoisomers.

  • Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Conclusion and Future Directions

The application notes and protocols provided in this guide offer a comprehensive framework for the initial antimicrobial evaluation of this compound. By systematically determining its antimicrobial spectrum, cytotoxicity, and preliminary mechanism of action, researchers can build a robust data package to support its further development. Positive results from these assays would warrant more advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and lead optimization to enhance potency and safety. The exploration of novel benzoxazole derivatives like the one highlighted here is a critical step in the global effort to combat the growing threat of antimicrobial resistance.

References

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  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI standard M07.
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Application Notes & Protocols: A Strategic Guide to Evaluating 2-(Propan-2-yl)-1,3-benzoxazol-5-amine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Preamble: The Benzoxazole Scaffold as a Privileged Structure in Oncology

The benzoxazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent pharmacological activities.[1][2][3] In oncology, synthetic and naturally occurring benzoxazole-containing molecules have demonstrated significant anticancer action against a wide array of human cancer cell lines.[4][5] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes like receptor tyrosine kinases (VEGFR-2, c-Met), poly (ADP-ribose) polymerase (PARP-2), and modulation of the aryl hydrocarbon receptor (AhR) pathway.[6][7][8]

The subject of this guide, 2-(Propan-2-yl)-1,3-benzoxazol-5-amine , is a novel derivative within this promising chemical class. To date, its specific anticancer potential has not been characterized in published literature. This document, therefore, serves as a strategic and methodological guide for its initial investigation. We will proceed not by reviewing existing data, but by establishing a rigorous, multi-stage workflow to systematically evaluate its cytotoxic activity and elucidate its potential mechanism of action, thereby determining its viability as a lead compound for anticancer drug discovery.

Section 1: Foundational Rationale and Structural Hypothesis

The rationale for investigating this compound is built upon established structure-activity relationship (SAR) principles for the benzoxazole scaffold.[9][10] The specific substitutions on our target molecule—an isopropyl group at the C2 position and an amine at the C5 position—provide a logical starting point for forming a testable hypothesis.

  • The C2-Substituent: The C2 position of the benzoxazole ring is a critical site for modification and interaction with biological targets. The presence of a lipophilic isopropyl group may enhance membrane permeability and facilitate binding to hydrophobic pockets within target enzymes, a common feature in kinase inhibitors.[7][8]

  • The C5-Substituent: The amino group at the C5 position can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule within a target's active site. Its position on the fused benzene ring is also known to influence the electronic properties and overall biological activity of the scaffold.[8]

Based on this structural analysis and the known activities of related compounds, we propose the following primary hypothesis:

Hypothesis: this compound will exhibit selective cytotoxic activity against human cancer cell lines. This activity is likely mediated by the induction of programmed cell death (apoptosis) and/or cell cycle arrest, warranting further investigation into its molecular targets.

Section 2: A Phased Experimental Workflow for Compound Evaluation

A logical, stepwise approach is essential to efficiently characterize a novel compound. We propose a three-stage workflow, progressing from broad screening to detailed mechanistic studies. This cascade ensures that resources are focused on compounds that show genuine promise in initial, cost-effective assays.

G cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Mechanistic Elucidation cluster_2 Stage 3: Downstream Analysis s1 In Vitro Cytotoxicity Assay (MTT / XTT) Determine IC50 values s2_1 Apoptosis Analysis (Annexin V / PI Staining) s1->s2_1 If IC50 is potent & selective s2_2 Cell Cycle Analysis (PI Staining) s1->s2_2 s3 Target Identification & Pathway Profiling (e.g., Kinase Panels, Western Blot) s2_1->s3 If apoptosis is induced s2_2->s3 If cell cycle arrest is observed

Figure 1: A proposed three-stage workflow for evaluating a novel anticancer compound.

Section 3: Core Protocols and Data Interpretation

This section provides detailed, field-tested protocols for the execution of Stage 1 and Stage 2 of the proposed workflow. The causality behind key steps is explained to ensure robust and reproducible data generation.

Protocol 3.1: In Vitro Cytotoxicity Screening via MTT Assay

Rationale: The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity.[11] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[12] The amount of formazan is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity and the calculation of the half-maximal inhibitory concentration (IC50). An alternative, the XTT assay, produces a water-soluble formazan, eliminating a solubilization step and potentially reducing variability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast, A549 lung, PC-3 prostate) and a non-cancerous control cell line (e.g., MCF-10A) in sterile 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO equivalent to the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13] Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)MCF-10A (Normal Breast) IC50 (µM)
This compound5.28.912.1> 50
Doxorubicin (Control)0.81.11.52.5
Table 1: Example of IC50 data presentation. Lower values indicate higher potency. A high IC50 against a normal cell line like MCF-10A suggests cancer-selective toxicity.
Protocol 3.2: Apoptosis Induction Analysis via Annexin V/PI Staining

Rationale: Apoptosis is a key mechanism of action for many anticancer drugs.[14] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[17][18] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[19]

Figure 2: Interpretation of a typical Annexin V/PI flow cytometry dot plot.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA, as trypsin can damage membrane proteins. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. This step is crucial to remove any residual media components that could interfere with staining.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step, as the Annexin V binding is reversible.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer, collecting at least 10,000 events per sample. Use single-stained controls to set up proper compensation and gates.

Protocol 3.3: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M). Propidium Iodide (PI) is a stoichiometric DNA intercalating agent, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in a cell.[20] By staining fixed, permeabilized cells with PI and analyzing them with flow cytometry, one can distinguish between cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n).[21][22]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This step is critical for proper fixation and to prevent cell clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[21]

  • Washing and Rehydration: Centrifuge the fixed cells (note: a higher speed may be needed for ethanol-fixed cells) and wash twice with PBS to remove the ethanol.[22]

  • RNase Treatment: Resuspend the pellet in a PBS solution containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is essential because PI also binds to double-stranded RNA, and failure to remove RNA will result in inaccurate DNA content analysis.[21]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for 10-15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze on a flow cytometer, collecting data on a linear scale. Use a pulse-processing gate (e.g., Area vs. Width) to exclude doublets and aggregates. Model the resulting histogram using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation:

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.4%28.1%16.5%
Compound (IC50)25.1%15.3%59.6%
Table 2: Example of cell cycle analysis data. This hypothetical result suggests the compound induces a strong G2/M arrest.

Conclusion and Future Directions

This guide outlines a foundational, scientifically rigorous strategy for the initial evaluation of this compound as a potential anticancer agent. By progressing through a logical workflow of cytotoxicity screening, apoptosis analysis, and cell cycle profiling, researchers can efficiently generate the critical data needed to justify further investment. Positive results from these initial stages—specifically, potent and selective cytotoxicity driven by a clear induction of apoptosis or cell cycle arrest—would provide a strong rationale for advancing to Stage 3: the identification of the compound's precise molecular target(s) through techniques such as kinase profiling, western blotting for key signaling proteins, or affinity-based proteomics. The benzoxazole scaffold continues to be a rich source of therapeutic innovation, and a systematic investigation of novel derivatives like the one discussed herein is a vital part of the ongoing search for more effective cancer therapies.[1][3]

References

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Application Notes and Protocols for Assay Development Using 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the development of robust biochemical and cell-based assays for the novel compound 2-(propan-2-yl)-1,3-benzoxazol-5-amine. As a member of the benzoxazole class of heterocyclic compounds, which are known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, this molecule represents a promising candidate for drug discovery programs.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind experimental design, from initial compound characterization to high-throughput screening (HTS) campaigns.

Introduction: The Scientific Rationale

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential.[3][4][5] Derivatives of this bicyclic heterocycle are known to exhibit a diverse range of pharmacological activities.[1][2][3] The specific structural features of this compound, particularly the isopropyl substitution at the 2-position and the amine group at the 5-position, provide a unique chemical entity for which the biological activity is yet to be fully elucidated.

The primary directive of this application note is to provide a logical and scientifically rigorous pathway for characterizing the bioactivity of this novel compound. This involves a multi-stage process that begins with fundamental physicochemical characterization and progresses through target validation and assay development to the implementation of high-throughput screening.[6][7][8][9] The ultimate goal is to identify and validate potential therapeutic applications for this compound.

Preliminary Compound Characterization: The Foundation of Reliable Assays

Before commencing any biological assays, a thorough understanding of the physicochemical properties of this compound is paramount. These properties, particularly solubility and stability, directly impact the accuracy and reproducibility of experimental results.[10][11]

Solubility Assessment

Aqueous solubility is a critical determinant of a compound's bioavailability and its behavior in biological assays.[12] Poor solubility can lead to compound precipitation, resulting in inaccurate concentration measurements and false negatives or positives in screening campaigns.

Table 1: Recommended Solubility Testing Methods

MethodThroughputPrincipleApplication
Kinetic Solubility (Nephelometry) HighMeasures light scattering from precipitated particles when the compound is added from a DMSO stock to an aqueous buffer.[11][12]Early-stage drug discovery for rapid assessment of a large number of compounds.[12]
Equilibrium Solubility (Shake-Flask) LowDetermines the thermodynamic equilibrium solubility by agitating an excess of the solid compound in a specific buffer until saturation is reached.[10]Gold standard method for obtaining precise solubility data for lead candidates.[10]

Protocol 1: Kinetic Solubility Determination by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a fixed volume of each dilution to wells containing phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the buffer control.

Stability Assessment

The chemical stability of this compound in the assay buffer is crucial for ensuring that the observed biological effect is due to the parent compound and not its degradation products.[10] Forced degradation studies can identify potential liabilities early in the development process.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of the compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Analysis: At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to quantify the remaining parent compound and identify any major degradants.

  • Data Reporting: Report the percentage of the parent compound remaining at each time point under each stress condition.

Assay Development Strategy: A Phased Approach

The development of a robust and reliable assay is a multi-step process that requires careful planning and optimization.[6][7][13] The choice of assay will be guided by the hypothesized biological target or pathway, which for a novel benzoxazole derivative, could span antimicrobial, anticancer, or anti-inflammatory activities.[3][14][15]

Assay_Development_Workflow cluster_0 Phase 1: Hypothesis & Target ID cluster_1 Phase 2: Assay Design & Optimization cluster_2 Phase 3: Validation & HTS Hypothesize_Activity Hypothesize Biological Activity (e.g., Anticancer, Antimicrobial) Target_Identification Target Identification (Literature, in silico) Hypothesize_Activity->Target_Identification Assay_Selection Assay Format Selection (Biochemical vs. Cell-Based) Target_Identification->Assay_Selection Reagent_Optimization Reagent Optimization (Concentrations, Buffers) Assay_Selection->Reagent_Optimization Assay_Validation Assay Validation (Z', S/N, Robustness) Reagent_Optimization->Assay_Validation HTS_Implementation High-Throughput Screening Assay_Validation->HTS_Implementation

Caption: Phased workflow for assay development.

Biochemical vs. Cell-Based Assays

The initial choice between a biochemical and a cell-based assay is a critical decision point in the drug discovery process.[13][16][17]

  • Biochemical Assays: These assays utilize purified components such as enzymes or receptors to measure the direct interaction of a compound with its target.[18][19] They are often used for primary screening due to their simplicity and high-throughput compatibility.

  • Cell-Based Assays: These assays use living cells to provide a more physiologically relevant context for evaluating a compound's activity, taking into account factors like cell permeability and potential cytotoxicity.[20][21][22][23]

Table 2: Comparison of Biochemical and Cell-Based Assays

FeatureBiochemical AssaysCell-Based Assays
Biological Relevance LowerHigher[23]
Complexity LowerHigher
Throughput Generally HigherVariable
Information Provided Direct target interactionCellular response, toxicity, permeability[20]
Potential for Artifacts Compound interference with detectionOff-target effects, cytotoxicity

Foundational Assay Protocols

The following protocols provide a starting point for characterizing the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for distinguishing between a specific biological effect and general toxicity.[20][23]

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116, as benzoxazoles have shown activity against this line) in a 96-well plate at a predetermined density and allow cells to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Target-Based Biochemical Assay (Example: Kinase Inhibition)

Given that many small molecule drugs target kinases, a kinase inhibition assay is a relevant example of a target-based biochemical screen.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilution of This compound Start->Compound_Prep Incubation Incubate compound with assay mix Compound_Prep->Incubation Assay_Mix Prepare assay mix: Kinase, Substrate, ATP Assay_Mix->Incubation Detection Add detection reagent (e.g., luminescence-based) Incubation->Detection Read_Plate Read plate on luminometer Detection->Read_Plate End End Read_Plate->End

Caption: Workflow for a kinase inhibition assay.

Protocol 4: Generic Kinase Inhibition Assay (Luminescence-Based)

  • Compound Plating: Dispense a small volume of serially diluted this compound into a 384-well plate.

  • Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The signal will be inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Assay Validation and High-Throughput Screening

Once an assay has been developed and optimized, it must be validated to ensure it is robust and suitable for HTS.[6][7]

Table 3: Key Assay Validation Parameters

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the separation between the positive and negative controls.Z' > 0.5 indicates an excellent assay.
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B > 10 is generally desirable.
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 15% is typically acceptable.
Robustness The ability of the assay to remain unaffected by small, deliberate variations in method parameters.Consistent results across varied conditions.

Following successful validation, the assay can be implemented in a high-throughput screening campaign to test a large library of compounds.[17][24][25]

Conclusion

The development of robust and reliable assays is a cornerstone of successful drug discovery. This application note provides a comprehensive and scientifically grounded framework for initiating an assay development program for the novel compound this compound. By following a logical progression from physicochemical characterization to assay validation and HTS, researchers can efficiently and effectively elucidate the biological activity and therapeutic potential of this promising molecule.

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Application Notes & Protocols: Characterizing Protein-Ligand Interactions Using 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzoxazoles in Drug Discovery and the Role of Biophysical Characterization

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3] Compounds incorporating this structure exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The versatility of the benzoxazole core makes it an attractive starting point for the development of novel therapeutics. 2-(Propan-2-yl)-1,3-benzoxazol-5-amine represents a key exemplar of a small molecule that can be employed to probe protein-ligand interactions, a fundamental process in understanding drug action and efficacy.

The journey of a drug from a mere concept to a clinical candidate is underpinned by a deep understanding of its interaction with its biological target. Biophysical techniques are indispensable in this process, providing quantitative insights into binding affinity, kinetics, and thermodynamics.[7][8][] This guide offers a comprehensive overview of the application of this compound as a model ligand for studying protein interactions, with detailed protocols for key biophysical assays.

Rationale for Selecting this compound as a Tool Compound

While specific protein targets for this compound are not extensively documented in publicly available literature, its structure embodies features common to many biologically active small molecules. The benzoxazole core provides a rigid scaffold, the isopropyl group offers a hydrophobic interaction motif, and the amine functionality can participate in hydrogen bonding. These characteristics make it an excellent tool compound for developing and validating assays to screen for and characterize protein binders.

I. Foundational Biophysical Techniques for Protein-Ligand Interaction Analysis

A multi-faceted approach, employing a combination of biophysical methods, is crucial for a robust characterization of protein-ligand binding.[8][10] This ensures that the observed interaction is not an artifact of a single experimental setup. Below, we detail the principles and protocols for three widely adopted techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

A. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[11][12] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.[13][14] This technique provides invaluable data on the association (k_a_) and dissociation (k_d_) rates of the interaction, from which the equilibrium dissociation constant (K_D_) can be calculated.[15]

SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein_Prep Protein Preparation & QC Immobilization Protein Immobilization on Sensor Chip Protein_Prep->Immobilization Ligand_Prep Ligand (this compound) Preparation Binding_Analysis Analyte Injection Series Ligand_Prep->Binding_Analysis Buffer_Prep Buffer Preparation & Degassing Buffer_Prep->Immobilization Buffer_Prep->Binding_Analysis Immobilization->Binding_Analysis Immobilized Ligand Regeneration Surface Regeneration Binding_Analysis->Regeneration Association/Dissociation Sensorgram_Processing Sensorgram Processing Binding_Analysis->Sensorgram_Processing Raw Data Regeneration->Binding_Analysis Multiple Cycles Kinetic_Fitting Kinetic Model Fitting Sensorgram_Processing->Kinetic_Fitting Affinity_Determination Affinity (KD) Determination Kinetic_Fitting->Affinity_Determination

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a freshly prepared mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the sensor surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without protein injection, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1x to 10x the expected K_D_. A broad range (e.g., 10 nM to 100 µM) is recommended for initial experiments.

    • Inject the ligand solutions over the protein-immobilized and reference flow cells at a constant flow rate. Monitor the binding response in real-time (association phase).

    • Following the association phase, flow running buffer over the sensor surface to monitor the dissociation of the ligand-protein complex (dissociation phase).

    • Include buffer-only injections (blanks) for double referencing.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution to remove the bound analyte without denaturing the immobilized protein. The choice of regeneration solution (e.g., low pH glycine, high salt) must be empirically determined for each protein-ligand system.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injections from the active flow cell data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).

ParameterSymbolTypical Range for Small MoleculesUnit
Association Ratek_a_10³ - 10⁷M⁻¹s⁻¹
Dissociation Ratek_d_10⁻¹ - 10⁻⁵s⁻¹
Dissociation ConstantK_D_10⁻³ - 10⁻¹²M
B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[16] This allows for the determination of the binding affinity (K_D_), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[][17][18] ITC is a label-free, in-solution technique, making it a gold standard for characterizing protein-ligand interactions.[16]

ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Data Analysis Protein_Prep Protein Preparation & Dialysis Cell_Loading Load Protein into Sample Cell Protein_Prep->Cell_Loading Ligand_Prep Ligand (this compound) Preparation Syringe_Loading Load Ligand into Syringe Ligand_Prep->Syringe_Loading Buffer_Match Precise Buffer Matching Buffer_Match->Cell_Loading Buffer_Match->Syringe_Loading Titration_Run Inject Ligand into Protein Solution Cell_Loading->Titration_Run Syringe_Loading->Titration_Run Integration Integrate Injection Heats Titration_Run->Integration Raw Heat Data Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Thermodynamic_Fitting Fit to Binding Model Binding_Isotherm->Thermodynamic_Fitting FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein_Prep Protein Preparation Direct_Binding Direct Binding Assay (Tracer Titration) Protein_Prep->Direct_Binding Competition Competition Assay (Test Ligand Titration) Protein_Prep->Competition Fluorescent_Ligand Fluorescently Labeled Ligand (Tracer) Fluorescent_Ligand->Direct_Binding Fluorescent_Ligand->Competition Test_Ligand Test Ligand (e.g., this compound) Test_Ligand->Competition Measurement Measure Fluorescence Polarization Direct_Binding->Measurement Kd_Determination Determine Kd (Direct) Direct_Binding->Kd_Determination Competition->Measurement IC50_Ki_Determination Determine IC50 and Ki (Competition) Competition->IC50_Ki_Determination Binding_Curve Plot Binding Curve Measurement->Binding_Curve Binding_Curve->Kd_Determination Binding_Curve->IC50_Ki_Determination

Caption: Workflow for Fluorescence Polarization (FP) direct binding and competition assays.

This protocol assumes that a suitable fluorescently labeled ligand (tracer) that binds to the target protein is available. The assay will determine the ability of this compound to displace this tracer.

  • Assay Setup:

    • In a multi-well plate (e.g., 96- or 384-well black plate), add a fixed concentration of the target protein and the fluorescent tracer. The tracer concentration should be at or below its K_D_ for the protein, and the protein concentration should be chosen to give a significant polarization signal window.

    • Prepare a serial dilution of the competitor, this compound.

    • Add the competitor dilutions to the wells containing the protein-tracer complex.

    • Include control wells: tracer only (minimum polarization) and protein-tracer complex without competitor (maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the measured polarization values as a function of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the bound tracer.

    • The inhibition constant (K_i_) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the tracer's K_D_.

ParameterSymbolDescriptionUnit
Dissociation ConstantK_D_Affinity of the fluorescent tracer for the proteinM
Half-maximal Inhibitory ConcentrationIC₅₀Concentration of competitor that displaces 50% of the tracerM
Inhibition ConstantK_i_Affinity of the unlabeled competitor for the proteinM

II. Ensuring Data Integrity and Trustworthiness

For all biophysical assays, meticulous experimental design and execution are paramount for generating reliable and reproducible data.

  • Protein Quality Control: Ensure the purity and homogeneity of the protein sample using techniques like SDS-PAGE and size-exclusion chromatography. The protein should be properly folded and active.

  • Ligand Purity and Solubility: Use highly pure this compound and accurately determine its concentration. Ensure the ligand is soluble in the assay buffer to avoid aggregation.

  • Buffer Consistency: Use the same buffer throughout an experiment, especially for ITC where buffer mismatches can lead to significant artifacts. [17]* Appropriate Controls: Always include necessary controls, such as reference cells in SPR, ligand-into-buffer titrations in ITC, and minimum/maximum polarization wells in FP.

  • Orthogonal Validation: Whenever possible, confirm binding interactions using at least two different biophysical techniques. [8][10]

Conclusion

This compound serves as an excellent model compound for the biophysical characterization of protein-ligand interactions. The detailed protocols and workflows provided for SPR, ITC, and FP offer a robust framework for researchers to quantitatively assess binding affinity, kinetics, and thermodynamics. By employing these techniques with scientific rigor, researchers can gain deep insights into the molecular recognition events that are fundamental to drug action, thereby accelerating the drug discovery and development process.

References

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  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Biosciences.[Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods Mol Biol. 2013;931:401-17. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods Mol Biol. 2015;1278:45-69. [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. Methods Mol Biol. 2020;2145:103-120. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. 2023;45(1):32-36. [Link]

  • Fluorescence polarization (FP) assay. Bio-protocol.[Link]

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  • Biophysical techniques for ligand screening and drug design. ResearchGate.[Link]

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  • Analysis of Protein-Ligand Interactions by Fluorescence Polarization. Nat Protoc. 2011;6(3):365-87. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate.[Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School.[Link]

  • Benzoxazole derivatives: Significance and symbolism. ScienceDirect.[Link]

  • Market-available drugs with a benzoxazole moiety. ResearchGate.[Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review.[Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chem. 2018;12:83. [Link]

  • Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one experiment. University of Montana.[Link]

  • Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. Methods Mol Biol. 2017;1599:123-132. [Link]

  • Determination of dissociation constant (KD) via isothermal titration... ResearchGate.[Link]

  • 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. J Med Chem. 2021;64(1):649-670. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. 2021;53(3):391-404. [Link]

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Application Notes & Protocols: A Strategic Guide to In Vivo Preclinical Evaluation of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In Vivo Assessment of a Novel Benzoxazole Compound

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The novel entity, 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, belongs to this promising class. While in vitro assays provide initial insights into a compound's biological activity, they cannot replicate the complex interplay of physiological systems.[4][5] Therefore, a well-designed in vivo experimental plan is the critical next step to bridge the gap between laboratory discovery and potential clinical application.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for this compound. Given the strong precedent for anticancer activity within the benzoxazole class,[8][9][10][11] the protocols herein are contextualized for an oncology drug development program. We will proceed from foundational safety and pharmacokinetic profiling to rigorous efficacy evaluation in established tumor models, emphasizing the causality behind experimental choices to ensure the generation of reliable, translatable data. All protocols are designed with the highest ethical standards in mind, adhering to the principles of the ARRIVE guidelines.[12][13][14][15][16]

Overall Preclinical In Vivo Workflow

A systematic progression of in vivo studies is essential to build a comprehensive data package for a novel compound. The following workflow outlines the logical sequence of experiments, from initial safety assessments to definitive efficacy trials.

Caption: Overall preclinical in vivo experimental workflow.

Part 1: Foundational Safety and Pharmacokinetic Profiling

Before assessing if a drug works, one must determine if it is safe and how it is processed by the body. These initial studies are fundamental for selecting an appropriate and safe dose for subsequent efficacy trials.[17][18]

Pharmacokinetic (PK) Studies

Expertise & Experience: The goal of a PK study is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This information is critical for designing an effective dosing schedule.[18] For example, a compound with a very short half-life may require more frequent dosing compared to one with a long half-life. We recommend an initial single-dose PK study in rodents (e.g., Sprague Dawley rats) as they are a common species used for IND-enabling toxicology studies.[19]

Protocol 1: Rodent Single-Dose Pharmacokinetic Study

  • Animal Model: Male Sprague Dawley rats (n=3-4 per time point), fitted with jugular vein catheters for serial blood sampling. Catheters allow for stress-free, repeated blood draws from the same animal.[19]

  • Compound Administration: Prepare this compound in a suitable, non-toxic vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). Administer a single dose via intravenous (IV) and oral (PO) routes to separate groups to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area Under the CurveRepresents the total drug exposure over time.
Half-lifeThe time it takes for the plasma concentration to reduce by half; dictates dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates elimination efficiency.
Vd Volume of DistributionThe theoretical volume that the total amount of administered drug would occupy to provide the same concentration as in blood plasma.
F% Bioavailability (PO vs. IV)The fraction of the administered oral dose that reaches systemic circulation.
Maximum Tolerated Dose (MTD) Studies

Expertise & Experience: The MTD is the highest dose of a drug that can be given without causing unacceptable toxicity or side effects.[18] This study is crucial for selecting the upper dose limit for efficacy studies and identifying potential target organs for toxicity.[18][20] The study is typically performed in the same species and strain of animal that will be used for efficacy studies (e.g., immunodeficient mice).

Protocol 2: Mouse Acute Maximum Tolerated Dose Study

  • Animal Model: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old. Use the same strain as planned for xenograft studies to ensure consistency.

  • Study Design: Use a dose-escalation design. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg), with n=3-5 mice per group.

  • Compound Administration: Administer the compound daily for 5-7 consecutive days via the intended clinical route (e.g., intraperitoneal, oral gavage, or intravenous). Include a vehicle-only control group.

  • Monitoring & Endpoints:

    • Body Weight: Measure daily. A body weight loss exceeding 20% is a common sign of significant toxicity and a primary endpoint.[19]

    • Clinical Observations: Record signs of toxicity twice daily (e.g., changes in posture, activity, fur texture, signs of pain or distress).

    • Mortality: Record any deaths.

  • Termination: The study typically concludes after a 14-day observation period.[21]

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, more than 20% body weight loss, or other severe clinical signs of toxicity.

Part 2: In Vivo Efficacy Evaluation in Oncology Models

With safety and PK data in hand, the next phase is to evaluate the compound's anti-tumor activity. The choice of animal model is one of the most critical decisions in this phase.[22][23][24]

Selecting the Right Tumor Model

Expertise & Experience: The scientific question dictates the model choice. For an initial screen of a novel compound, a cell-line-derived xenograft (CDX) model is often the most practical starting point due to its reproducibility and relatively low cost.[6][25] Patient-derived xenograft (PDX) models offer higher clinical relevance by better preserving the heterogeneity of the original tumor but are more resource-intensive.[6][23][25]

G start Start: Define Research Question q1 Is the compound's target human-specific? start->q1 q2 Is studying the tumor microenvironment (TME) and immune response critical? q1->q2 Yes syn Use Syngeneic Model in Immunocompetent Mice q1->syn No cdx Use Cell-Line Derived Xenograft (CDX) Model in Immunodeficient Mice q2->cdx No (Initial Efficacy Screen) pdx Use Patient-Derived Xenograft (PDX) Model in Immunodeficient Mice q2->pdx Yes (High Fidelity TME)

Caption: Decision tree for selecting an appropriate in vivo cancer model.

Protocol for a Subcutaneous Xenograft Efficacy Study

This protocol describes a standard CDX model, a cornerstone of preclinical cancer research.[26]

Protocol 3: Subcutaneous Xenograft Efficacy Study

  • Cell Culture:

    • Select a human cancer cell line relevant to the compound's hypothesized mechanism (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[11]

    • Culture cells under sterile conditions. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma before use, as contamination can affect tumor growth and reproducibility.[27]

    • Harvest cells using trypsin and wash 2-3 times with sterile, cold phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[27][28]

    • Perform a cell count and viability assessment (e.g., using trypan blue). Viability should be >90%.

  • Tumor Inoculation:

    • Anesthetize female athymic nude mice (6-8 weeks old).

    • Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5-10 x 10⁷ cells/mL. Matrigel provides an extracellular matrix that supports initial tumor engraftment and growth.[28][29][30]

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse using a 23-25 gauge needle.[27][28]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an equal distribution of tumor sizes at the start of treatment.[31] This step is critical to minimize bias.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution on the same schedule as the treatment groups.

    • Group 2 (Test Compound - Low Dose): Administer this compound at a dose below the MTD (e.g., 0.5x MTD).

    • Group 3 (Test Compound - High Dose): Administer the compound at the MTD.

    • Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent for the selected cancer type.

    • Administer treatments for a pre-determined period (e.g., 21-28 days) based on the PK profile and tumor growth kinetics.

  • Monitoring and Endpoints:

    • Primary Endpoint (Efficacy): Measure tumor volume and body weight 2-3 times per week.[32]

    • Secondary Endpoints (Tolerability): Monitor body weight and clinical signs of toxicity.

    • Humane Endpoints: Euthanize mice if tumors exceed a certain size (e.g., 2000 mm³), become ulcerated, or if body weight loss exceeds 20-25%.

    • At the end of the study, euthanize all remaining animals. Excise tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis via Western blot or IHC).

Table 2: Sample Efficacy Study Design

GroupNTreatmentDoseRouteSchedule
110Vehicle Control--POQD x 21d
210Cmpd X50 mg/kgPOQD x 21d
310Cmpd X100 mg/kgPOQD x 21d
410Doxorubicin2 mg/kgIVQ3D x 4

(Note: Cmpd X = this compound. Doses and schedules are examples and must be determined from PK and MTD studies.)

Part 3: Ethical Considerations and Data Integrity

Trustworthiness: All research involving animals must be conducted ethically and with scientific rigor.

  • Ethical Approval: All experimental procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics body.[7]

  • The 3Rs: All studies should be designed to uphold the principles of Replacement, Reduction, and Refinement.[7]

  • Reporting Standards: It is imperative to follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for reporting study design and results to ensure transparency and reproducibility.[12][14][16] This includes detailing the experimental design, sample size calculation, randomization procedures, and statistical methods used.[14]

Conclusion

The transition of a promising compound like this compound from an in vitro hit to a viable preclinical candidate is a complex process that hinges on meticulous in vivo evaluation. By following a structured approach—beginning with foundational PK and safety studies to inform dose selection, followed by robust efficacy testing in well-characterized cancer models—researchers can generate the high-quality, reproducible data necessary for informed decision-making. The protocols and strategic considerations outlined in this guide provide a validated framework to comprehensively assess the therapeutic potential of this novel benzoxazole derivative, paving the way for its continued development.

References

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved from [Link]

  • LLC cells tumor xenograft model. (n.d.). Protocols.io. Retrieved from [Link]

  • Choosing the Right Tumor Model for Preclinical Research. (2025, August 8). Cyagen. Retrieved from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). Ciberonc. Retrieved from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]

  • The cell-line-derived subcutaneous tumor model in preclinical cancer research. (n.d.). Springer Protocols. Retrieved from [Link]

  • Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. (2024, January 28). The Jackson Laboratory. Retrieved from [Link]

  • Mouse Models of Cancer: Which One is Right for You? (2023, August 30). Biomere. Retrieved from [Link]

  • Efficacy Models. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). NIH. Retrieved from [Link]

  • 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. (2024, June 26). Champions Oncology. Retrieved from [Link]

  • Preclinical Oncology CRO Study Design Tips. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Dove Press. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management - IJRESM. Retrieved from [Link]

  • The PREPARE and ARRIVE guidelines and EDA tool for planning and reporting animal experiments. (2024, June 27). Karolinska Institutet. Retrieved from [Link]

  • ANIMAL MODELS IN CANCER RESEARCH. (2016, March 7). Roswell Park. Retrieved from [Link]

  • ARRIVE guidelines. (n.d.). University of Auckland ResearchHub. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. (2019, April 24). Oxford Academic. Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022, January 5). PubMed Central (PMC). Retrieved from [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021, June 30). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene. Retrieved from [Link]

  • In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved from [Link]

  • Benzoxazole derivatives as new generation of anti-breast cancer agents. (n.d.). PubMed. Retrieved from [Link]

  • The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. (n.d.). NC3Rs. Retrieved from [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022, August 1). Bentham Science Publishers. Retrieved from [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025, April 16). ResearchGate. Retrieved from [Link]

  • ARRIVE guidelines. (n.d.). NC3Rs. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved from [Link]

  • ARRIVE Guidelines: Home. (n.d.). ARRIVE Guidelines. Retrieved from [Link]

  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. (n.d.). NIH. Retrieved from [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (n.d.). Journal of Cardiovascular Disease Research. Retrieved from [Link]

  • Preclinical Models in Cancer Research: Essential Tools for Drug Development and Therapy Testing. (n.d.). Bimake. Retrieved from [Link]

  • In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. (n.d.). MDPI. Retrieved from [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020, May 4). PubMed Central. Retrieved from [Link]

  • The evolving role of investigative toxicology in the pharmaceutical industry. (2023, February 13). PMC. Retrieved from [Link]

  • Optimizing Drug Discovery by Investigative Toxicology: Current and Future Trends. (n.d.). Emulate. Retrieved from [Link]

  • Pharmacokinetic of benzimidazole derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved from [Link]

  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH. Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the experimental steps, enabling you to optimize your synthesis for higher yields and purity.

The synthesis of this valuable benzoxazole derivative is typically achieved via a robust two-step pathway, which is the focus of this guide:

  • Condensation: Reaction of 4-nitro-2-aminophenol with isobutyric acid to form the intermediate, 2-isopropyl-5-nitrobenzo[d]oxazole.

  • Reduction: Subsequent reduction of the nitro group to yield the final product, this compound.

This approach is often preferred over starting with 2,4-diaminophenol as it circumvents issues with chemoselectivity and potential side reactions involving the 4-amino group during the initial cyclization.

Overall Synthetic Workflow

Synthetic Workflow Start 4-Nitro-2-aminophenol + Isobutyric Acid Intermediate 2-Isopropyl-5-nitrobenzo[d]oxazole Start->Intermediate Step 1: Condensation (PPA) Final This compound Intermediate->Final Step 2: Reduction (e.g., Pd/C, H₂)

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis. Each problem is analyzed with potential causes and actionable solutions.

Issue 1: Low or No Yield in Step 1 (Condensation Reaction)

You've attempted the condensation of 4-nitro-2-aminophenol with isobutyric acid, but thin-layer chromatography (TLC) shows mostly starting material or the yield of 2-isopropyl-5-nitrobenzo[d]oxazole is disappointingly low.

Potential Causes & Recommended Solutions
  • Insufficient Dehydration: The formation of the benzoxazole ring is a condensation reaction that produces water. If this water is not effectively removed, the equilibrium will not favor product formation. Polyphosphoric acid (PPA) is an excellent choice as it serves as both an acid catalyst and a powerful dehydrating agent[1].

    • Solution: Ensure you are using a sufficient quantity and quality of PPA. The reaction mixture should be a thick, stirrable paste. Increase the reaction temperature, as higher temperatures (typically 140-180°C) are often required to drive the dehydration process to completion.

  • Suboptimal Reaction Temperature: The activation energy for the intramolecular cyclization and dehydration is significant.

    • Solution: The reaction temperature is a critical parameter[2]. Incrementally increase the temperature in 10°C steps, monitoring the reaction by TLC. Be cautious of excessively high temperatures, which could lead to decomposition and discoloration of the reaction mixture.

  • Impure Starting Materials: Impurities in either 4-nitro-2-aminophenol or isobutyric acid can inhibit the reaction. 2-aminophenols, in particular, can be susceptible to air oxidation, leading to colored impurities that can interfere with the synthesis[2].

    • Solution: Verify the purity of your starting materials by melting point or NMR spectroscopy. If necessary, purify the 4-nitro-2-aminophenol by recrystallization. Use a fresh, unopened bottle of isobutyric acid if possible.

  • Incomplete Reaction: The reaction may simply not have been allowed to run for a sufficient duration.

    • Solution: Extend the reaction time and continue to monitor its progress by TLC at regular intervals (e.g., every hour) until the starting 2-aminophenol spot is no longer visible[3].

Issue 2: Low or No Yield in Step 2 (Nitro Group Reduction)

You have successfully synthesized the 2-isopropyl-5-nitrobenzo[d]oxazole intermediate, but the subsequent reduction to the desired amine is failing or incomplete.

Potential Causes & Recommended Solutions
  • Catalyst Inactivity (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst is the most common choice for this transformation. However, it can be easily poisoned or deactivated.

    • Solution: Use a fresh batch of Pd/C catalyst. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) before introducing hydrogen gas to prevent catalyst oxidation[3]. The solvent (typically methanol or ethanol) must be of high purity and deoxygenated. If you suspect sulfur or halide contamination from previous steps, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help.

  • Insufficient Reducing Agent (for Chemical Reduction): When using chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media, using an insufficient stoichiometric amount will lead to an incomplete reaction.

    • Solution: Re-verify your calculations and ensure you are using a sufficient molar excess of the reducing agent (typically 3-5 equivalents for SnCl₂). The reaction progress should be monitored carefully by TLC.

  • Formation of Side Products: Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species. Over-reduction is generally not an issue for this specific transformation, but impurities can still arise.

    • Solution: Careful control of reaction conditions is key. For catalytic hydrogenation, ensure efficient stirring to maximize the interaction between the substrate, catalyst, and hydrogen gas. For chemical reductions, maintaining the optimal temperature (often reflux) is important for driving the reaction to completion[4].

Issue 3: Product Purity is Poor After Synthesis and Workup

You have obtained a product, but it is contaminated with starting materials, intermediates, or other side products, making purification difficult.

Potential Causes & Recommended Solutions
  • Incomplete Cyclization (Step 1): The intermediate N-(2-hydroxy-5-nitrophenyl)isobutyramide may be present if the cyclodehydration was incomplete.

    • Solution: This points to the need for more forcing conditions in Step 1. Re-run the reaction at a higher temperature or for a longer duration. During workup, this amide impurity can sometimes be removed by adjusting the pH and performing extractions, though chromatographic separation is more reliable.

  • Inefficient Purification: Benzoxazoles and their amine derivatives can be challenging to purify due to their polarity and potential for interaction with silica gel.

    • Solution: Column chromatography is the most effective method[3]. For the final amine product, it is often beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to prevent tailing on the silica gel column. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Troubleshooting Logic Diagram

Sources

Technical Support Center: Overcoming Solubility Issues with 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Propan-2-yl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to solubility challenges encountered during experimentation. By understanding the physicochemical properties of this molecule, we can systematically address and overcome these issues.

Understanding the Molecule: A Structural Perspective

The solubility behavior of this compound is dictated by its key structural features: a hydrophobic benzoxazole core, a lipophilic isopropyl group, and a basic amine moiety. The benzoxazole structure is often associated with poor aqueous solubility due to its rigid, aromatic nature.[1] The primary amine group, however, offers a critical advantage: it is ionizable. This allows for significant solubility manipulation through pH adjustment.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, poorly soluble in aqueous buffers at neutral pH?

A1: The limited aqueous solubility at neutral pH is an inherent characteristic stemming from the molecule's hydrophobic benzoxazole core and the attached isopropyl group.[1] At neutral or alkaline pH, the primary amine group is predominantly in its neutral, un-ionized state, which is less water-soluble. To achieve significant aqueous solubility, the amine group must be protonated to form a more soluble salt.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

A2: Absolutely. Poor solubility is a frequent cause of inconsistent and non-reproducible bioassay data.[3] If the compound precipitates in the assay medium, the actual concentration exposed to the cells or target is unknown and lower than intended. It is crucial to ensure the compound remains fully dissolved at the final assay concentration. This involves determining the compound's kinetic solubility in the specific assay medium being used.[4]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility is the concentration at which a compound, typically added from a DMSO stock solution, precipitates out of an aqueous buffer. It is a measure of how much can be dissolved quickly and is relevant for high-throughput screening and initial in vitro assays.[5][6]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined after a longer incubation period (e.g., 24 hours) and is critical for later-stage development, such as formulation.[6]

For initial experiments, determining the kinetic solubility is often sufficient. However, for formulation and development, thermodynamic solubility is the more relevant parameter.[7]

Q4: Can the solid-state properties of my compound affect its solubility?

A4: Yes, solid-state properties like crystallinity and polymorphism profoundly impact solubility.[8][9] Amorphous forms of a compound are generally more soluble but less stable than their crystalline counterparts.[10] Different crystalline polymorphs of the same compound can also exhibit different solubilities.[11] It is good practice to characterize the solid form of your material using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[1]

Troubleshooting Guides & Protocols

This section provides a systematic approach to identifying and solving solubility problems.

Initial Assessment: Is Your Compound in Solution?

Before proceeding with complex methods, always visually inspect your solutions for any signs of precipitation (e.g., cloudiness, particles). If you are preparing dilutions from a concentrated stock (e.g., in DMSO), ensure the stock is fully dissolved before use.[3]

Workflow for Solubility Troubleshooting

The following diagram outlines a decision-making process for addressing solubility issues with this compound.

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment (Salt Formation)

This is the most effective initial strategy for an ionizable compound like this compound. By lowering the pH, the basic amine group becomes protonated, forming a more water-soluble salt.[12]

Mechanism: The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[13][14] For a base, as the pH of the solution drops below its pKa, the proportion of the more soluble, protonated form increases.[15][16]

G cluster_0 Neutral/High pH cluster_1 Acidic/Low pH A R-NH₂ (Free Base) Poorly Soluble B R-NH₃⁺ (Protonated Salt) Highly Soluble A->B + H⁺ (Lower pH) B->A - H⁺ (Raise pH)

Caption: pH effect on the ionization and solubility of an amine.

Step-by-Step Protocol:

  • Estimate pKa: While an experimental pKa is ideal, you can estimate it based on similar structures. For an aromatic amine, the pKa of the conjugate acid is likely in the range of 4-5.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) with pH values ranging from 2 to 7.5.[17]

  • Determine Solubility:

    • Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to determine thermodynamic solubility.[4] For a faster, kinetic-like measurement, a shorter time (e.g., 1-2 hours) can be used.[6]

    • Separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.

  • Plot and Analyze: Plot solubility (on a log scale) versus pH. You should observe a significant increase in solubility as the pH decreases below the pKa.

Strategy 2: Co-solvency

If pH adjustment is insufficient or not compatible with your experimental system, using a water-miscible organic co-solvent can be effective.[18]

Mechanism: Co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) increase solubility by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic solute and the solvent.[19][20]

Step-by-Step Protocol:

  • Select Co-solvents: Common choices include DMSO, ethanol, propylene glycol, and PEG 400.[20]

  • Prepare Solvent Systems: Create a range of co-solvent concentrations in your primary aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Measure Solubility: Using the shake-flask method described above, determine the solubility of your compound in each co-solvent mixture.

  • Consider Compatibility: Be aware that high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. Always run appropriate vehicle controls in your biological assays.

Table 1: Example Solubility Data for a Hypothetical Benzoxazole Amine

ConditionSolvent SystemSolubility (µg/mL)Fold Increase (vs. Water)
pH Adjustment pH 7.4 Phosphate Buffer1.51.5x
pH 5.0 Acetate Buffer8585x
pH 3.0 Citrate Buffer>1000>1000x
Co-solvency 10% Ethanol in pH 7.4 Buffer1212x
20% PEG 400 in pH 7.4 Buffer3535x
Complexation 5% HP-β-Cyclodextrin in Water150150x
ReferenceDeionized Water1.01x
Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their apparent aqueous solubility.[21][22]

Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic benzoxazole portion of your molecule can become encapsulated within this cavity, forming an "inclusion complex" that is more soluble in water.[23][24]

G cluster_0 Formation of Inclusion Complex A Poorly Soluble Drug (Benzoxazole) C Soluble Inclusion Complex A->C + B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: Encapsulation of a drug by a cyclodextrin molecule.

Step-by-Step Protocol:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[22]

  • Prepare Solutions: Make a series of HP-β-CD solutions in water or buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Determine Solubility: Use the shake-flask method to measure the solubility of your compound in each cyclodextrin solution.

  • Analyze: Plot the solubility of your compound as a function of cyclodextrin concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a 1:1 complex.

Advanced Strategies

If the above methods do not provide the required solubility, more advanced formulation techniques may be necessary:

  • Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix at a molecular level, often creating a more soluble amorphous state.[25] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[1]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[12][26]

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with this compound and ensure the generation of reliable and accurate experimental data.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Impact of solid state properties on developability assessment of drug candidates. PubMed.
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  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
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  • Henderson–Hasselbalch equation. Wikipedia.
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  • Henderson-Hasselbalch Equation | Weak Acid pH Calculations. Chemistry Notes.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.
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  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
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  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH.
  • Principles of Drug Action 1, Spring 2005, Amines. Unknown Source.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
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  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
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Technical Support Center: Optimizing Reaction Conditions for 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in the laboratory. Our focus is on providing practical, experience-driven advice to ensure the successful synthesis of this key benzoxazole derivative.

I. Foundational Knowledge & Synthetic Strategy

This compound is a valuable building block in medicinal chemistry.[1][2] Its synthesis typically involves the condensation of an appropriately substituted 2-aminophenol with a source of the isopropyl group, followed by cyclization.[1][3] A common and effective strategy involves a two-step process:

  • Condensation and Cyclization: Reaction of 4-amino-2-nitrophenol with isobutyric acid or a derivative to form the 2-isopropyl-5-nitro-1,3-benzoxazole intermediate.

  • Nitro Group Reduction: Reduction of the nitro intermediate to the desired 5-amino product.

This guide will focus on troubleshooting and optimizing both of these critical steps.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental issues you may encounter.

Issue 1: Low or No Yield of the Desired Product

A low yield is one of the most common challenges in benzoxazole synthesis.[4] A systematic approach to troubleshooting is essential.[4]

Potential Cause A: Purity of Starting Materials

Impurities in your starting materials, particularly the 2-aminophenol derivative, can significantly hinder the reaction.[5][6] 2-Aminophenols are susceptible to air oxidation, which can introduce colored impurities and reduce yields.[6]

Solutions:

  • Verify Purity: Always use high-purity reagents.[6] If in doubt, purify the 2-aminophenol derivative by recrystallization before use.[7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4][6]

Potential Cause B: Suboptimal Reaction Conditions

The choice of solvent, temperature, and catalyst are critical for successful benzoxazole formation.[5][8]

Solutions:

  • Solvent Screening: The solvent plays a crucial role in reaction efficiency.[8] While various solvents can be used, polar aprotic solvents like DMF or DMSO are often effective for the condensation step. For greener alternatives, ethanol has also been shown to be effective in some cases.[8]

  • Temperature Optimization: The optimal temperature can vary significantly. Some reactions proceed at room temperature, while others may require heating to 130°C or higher to drive the reaction to completion.[9] A small-scale temperature screening study is recommended to find the optimal condition for your specific substrates.[8]

  • Catalyst Selection and Activity: The choice of catalyst is highly dependent on the specific synthetic route.[4] For the condensation of a 2-aminophenol with a carboxylic acid, acid catalysts like polyphosphoric acid (PPA) are often used.[3] If using a catalyst, ensure it is fresh and active, as some catalysts are sensitive to air and moisture.[5][6] In some cases, a slight increase in catalyst loading can significantly improve the conversion rate.[5]

Potential Cause C: Incomplete Reaction

If you observe starting material remaining after the expected reaction time, the reaction may be incomplete.

Solutions:

  • Extend Reaction Time: Continue to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary.[5][7]

  • Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion.[6]

Issue 2: Significant Side Product Formation

The formation of side products can complicate purification and significantly reduce the yield of your target compound.[5]

Potential Cause A: Schiff Base Formation without Cyclization

In syntheses involving a 2-aminophenol and an aldehyde or its equivalent, the intermediate Schiff base may be stable and fail to cyclize.[5][6]

Solutions:

  • Promote Cyclization: Increasing the reaction temperature or adding a suitable oxidizing agent can facilitate the cyclization step.[6] The choice of an appropriate acid catalyst is also crucial to promote the dehydration and ring closure.

Potential Cause B: Dimerization or Polymerization

Under harsh conditions, such as high temperatures or extreme pH, 2-aminophenol and its derivatives can self-condense or polymerize.[6]

Solutions:

  • Optimize Reaction Conditions: Carefully control the temperature and stoichiometry of the reactants.[5] Avoid excessively high temperatures and strongly acidic or basic conditions unless specifically required by the protocol.

Issue 3: Difficulty in Product Purification

Purification can be a major source of product loss, especially if the product is unstable under the purification conditions.[5]

Potential Cause A: Product Degradation on Silica Gel

Some benzoxazole derivatives can be unstable on silica gel, leading to decomposition during column chromatography.[7]

Solutions:

  • Alternative Chromatography: If you suspect your product is degrading, consider using a different stationary phase, such as alumina.[7]

  • Recrystallization: Recrystallization is an excellent alternative purification method if a suitable solvent system can be identified.[7]

  • Trituration/Washing: Washing the crude product with a cold solvent, such as cold ethanol, can effectively remove soluble impurities.[8][10]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and reliable route involves the condensation of 4-amino-2-nitrophenol with isobutyric acid in the presence of an acid catalyst like polyphosphoric acid (PPA) to form 2-isopropyl-5-nitro-1,3-benzoxazole. This intermediate is then reduced to the final product, for example, through catalytic hydrogenation.

Q2: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and gas chromatography (GC) are convenient methods for monitoring the consumption of starting materials and the formation of the product.[9]

Q3: Are there any "green" or more environmentally friendly methods for benzoxazole synthesis?

Yes, there is a growing interest in sustainable synthetic methods.[8] This includes the use of greener solvents like ethanol or water, and the development of reusable heterogeneous catalysts.[7][8] Some solvent-free reaction conditions have also been reported, often aided by microwave irradiation.[9]

Q4: My nitro reduction step is sluggish. What can I do to improve it?

For catalytic hydrogenation, ensure the catalyst (e.g., Palladium on carbon) is active and not poisoned. The reaction is often sensitive to pressure and agitation, so ensure vigorous stirring. If using a chemical reducing agent like tin(II) chloride, ensure the stoichiometry is correct and the reaction is proceeding under the appropriate pH conditions.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 2-Isopropyl-5-nitro-1,3-benzoxazole

This protocol is a generalized procedure and may require optimization for your specific setup.

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-amino-2-nitrophenol (1.0 eq) and polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the mixture to 80-90 °C with vigorous stirring until a homogenous solution is formed.

  • Slowly add isobutyric acid (1.2 eq) to the reaction mixture.

  • Increase the temperature to 140-150 °C and maintain for 4-6 hours.[3]

  • Monitor the reaction progress by TLC (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent).[5]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.[5]

Protocol 2: Reduction of 2-Isopropyl-5-nitro-1,3-benzoxazole
  • Dissolve the 2-isopropyl-5-nitro-1,3-benzoxazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the starting material is completely consumed as monitored by TLC.[11]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[11]

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Table 1: Troubleshooting Summary for Low Yield
Symptom Potential Cause Recommended Action
Reaction does not start or is very slowPoor quality of starting materialsPurify starting materials, especially the 2-aminophenol.[7]
Inactive catalystUse a fresh batch of catalyst or activate it if necessary.[5][6]
Incorrect temperaturePerform a temperature screening to find the optimal condition.[9]
Reaction stalls before completionInsufficient reaction timeExtend the reaction time and continue monitoring.[5]
Catalyst deactivationAdd a fresh portion of the catalyst.[6]
Multiple spots on TLC, low product spot intensitySide product formationOptimize reaction conditions (temperature, stoichiometry).[5] Consider a more selective catalyst.[4]

V. Visualizations

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Nitro Group Reduction 4-Amino-2-nitrophenol 4-Amino-2-nitrophenol Condensation Condensation 4-Amino-2-nitrophenol->Condensation Isobutyric Acid Isobutyric Acid Isobutyric Acid->Condensation Intermediate 2-Isopropyl-5-nitro-1,3-benzoxazole Condensation->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

G start Low Product Yield check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_completion Assess Reaction Completion completion_ok Reaction Complete? check_completion->completion_ok purity_ok->check_conditions Yes purify Purify Starting Materials (e.g., Recrystallization) purity_ok->purify No purify->check_conditions conditions_ok->check_completion Yes optimize_conditions Optimize: Temperature, Solvent, Catalyst conditions_ok->optimize_conditions No optimize_conditions->check_completion extend_time Extend Reaction Time / Increase Temperature completion_ok->extend_time No end Improved Yield completion_ok->end Yes extend_time->end

Caption: Troubleshooting decision tree for low reaction yield.

VI. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Retrieved from

  • BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. Retrieved from

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimization of Benzoxazole Synthesis. Retrieved from

  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Retrieved from

  • BenchChem. (2025). Refinement of protocols for synthesizing 2-substituted benzoxazoles. Retrieved from

  • RSC Publishing. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from

  • ResearchGate. (n.d.). Optimization data for the synthesis of 2-phenylbenzoxazole. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Retrieved from

  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from

  • ResearchGate. (n.d.). Plausible pathways for benzoxazole formation. Retrieved from

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from

  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from

  • Google Patents. (n.d.). CN103102321A - Method for preparing 2-substituted benzoxazole compound. Retrieved from

  • National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from

  • University of Glasgow. (n.d.). General One-Pot, Three-Step Methodology Leading to an Extended Class of N-Heterocyclic Cations: Spontaneous Nucleophilic Addition, Cyclization, and Hydride Loss. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from

  • ResearchGate. (n.d.). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. Retrieved from

  • Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines. Retrieved from

  • ResearchGate. (2020). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5-Aryl-1,3,4-Oxadiazoles. Retrieved from

Sources

Technical Support Center: Crystallization of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common and complex challenges associated with obtaining this compound in a highly pure, crystalline form. By understanding the physicochemical properties of the molecule and the principles of crystallization, users can effectively troubleshoot and optimize their purification processes.

Understanding the Molecule: Physicochemical Properties

Successful crystallization begins with a foundational understanding of the target molecule. This compound possesses a unique combination of structural features that dictate its behavior in solution: a rigid, planar benzoxazole core, a basic aromatic amine group (-NH2), and a moderately non-polar isopropyl substituent. The aromatic amine is particularly susceptible to oxidation, which can lead to discoloration.

PropertyValue / InformationSource
IUPAC Name This compound-
CAS Number Not readily available. A related analog, 2-propyl-1,3-benzoxazol-5-amine, is 886361-62-2.
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol (Calculated)-
Key Features - Basic amine group (potential for salt formation).- Aromatic system (prone to π-π stacking).- Isopropyl group (adds lipophilicity).- Susceptible to air/light oxidation.[1]

Note: Specific experimental data for this exact compound is limited. Properties are inferred from its structural components and data on closely related analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound has completely "oiled out" and won't solidify. What's causing this and how can I fix it?

Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent environment. The high concentration of solute effectively lowers its own melting point. Key causes include:

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound soluble even at low temperatures, or the polarity mismatch with an anti-solvent is too great, causing rapid precipitation.

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and act as a "eutectic" mixture, lowering the overall melting point.

Solutions:

  • Re-dissolve and Cool Slowly: Gently heat the mixture until the oil redissolves completely. If necessary, add a very small amount of additional "good" solvent to ensure full dissolution. Then, allow the solution to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it in a large beaker of warm water or a Dewar flask) is highly effective.

  • Reduce Solute Concentration: Your solution may be too concentrated. Add more of the primary solvent, reheat to dissolve, and attempt the slow cooling process again.

  • Change the Solvent System: If slow cooling fails, the solvent is likely the issue. Remove the solvent in vacuo and perform a systematic solvent screen (see Protocol 1). A solvent mixture, like ethyl acetate/heptane, often provides the necessary solubility gradient.[2]

Q2: I'm not getting any crystals at all, even after cooling the solution for an extended period. What should I do?

Causality: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.

Solutions:

  • Increase Concentration: Your solution is likely too dilute. You can increase the concentration by slowly evaporating the solvent. Leave the flask partially open in a fume hood or use a gentle stream of inert gas (nitrogen or argon).

  • Induce Nucleation:

    • Seeding: If you have a crystal from a previous batch, add a single, tiny seed crystal to the supersaturated solution. This provides a template for further crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

  • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the "good" solvent to redissolve the cloudiness and allow it to stand. Common miscible pairs include methanol/water, acetone/water, and ethyl acetate/heptane.[2]

Q3: My final product is yellow or brown, but I expect a white or off-white solid. What happened?

Causality: Aromatic amines are notoriously sensitive to air and light, undergoing oxidation to form highly colored impurities.[1] This discoloration indicates that the material has likely degraded either during the reaction, work-up, or the crystallization process itself (e.g., by heating in the presence of air for too long).

Solutions:

  • Charcoal Treatment: Before crystallization, dissolve the crude product in a suitable solvent (ethyl acetate is often a good choice) and add a small amount of activated charcoal (approx. 1-2% w/w).[3] Heat the mixture gently for 5-15 minutes, then filter it while hot through a pad of Celite® to remove the charcoal and adsorbed impurities. Caution: Ensure the solution is not near its boiling point to avoid flash boiling during filtration.

  • Use an Inert Atmosphere: When heating the solution for an extended time, do so under an inert atmosphere (nitrogen or argon) to prevent air oxidation.

  • Minimize Light Exposure: Protect the solution from direct light by wrapping the flask in aluminum foil. Store the final crystalline product in an amber vial.

Q4: I managed to get crystals, but the yield is very low. How can I improve it?

Causality: A significant portion of your compound remains dissolved in the mother liquor (the solvent left after filtering the crystals). This is often due to using an excessive amount of solvent or improper cooling.

Solutions:

  • Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Adding excessive solvent will increase the amount of product lost to the mother liquor.

  • Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently. Placing the flask in an ice bath for 30-60 minutes after it has reached room temperature can often induce further crystallization and significantly improve the yield.

  • Mother Liquor Recovery: Concentrate the mother liquor by about 50-75% and cool it again. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable single or binary solvent system for crystallization.

Methodology:

  • Distribute a small amount of your crude this compound (approx. 10-20 mg) into several small test tubes.

  • To each tube, add a different solvent from the list below, dropwise at room temperature, until the solid just dissolves. Record the approximate volume.

    • Good Solvents (High Solubility): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM).

    • Poor Solvents (Low Solubility): Water, Heptane, Hexane, Cyclohexane.

  • Identify a "Good" Solvent: A solvent that dissolves the compound well at elevated temperatures but poorly at room temperature is an ideal candidate for single-solvent crystallization.

  • Identify an "Anti-Solvent": A solvent in which the compound is poorly soluble is a candidate for use as an anti-solvent.

  • Test Binary Systems: Take a tube where the compound dissolved well (e.g., in Acetone). Slowly add a poor solvent (e.g., Water or Heptane) dropwise until persistent cloudiness appears. If gentle warming clarifies the solution, you have identified a promising binary system for anti-solvent crystallization.

Protocol 2: Purification via Charcoal Treatment and Recrystallization

This protocol is for purifying discolored crude material.

Methodology:

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a suitable solvent (e.g., ethyl acetate) in a volume sufficient to dissolve the compound upon heating.

  • Add activated charcoal (approx. 4-5 grams per liter of solvent).[3]

  • Heat the mixture with stirring (e.g., to 40-45°C) for 15-30 minutes under a nitrogen atmosphere.[3]

  • Prepare a fluted filter paper in a stemless funnel. Place a small plug of cotton or Celite® in the neck of the funnel.

  • Pre-heat the funnel by passing hot solvent through it.

  • Filter the hot solution quickly to remove the charcoal.

  • Allow the clarified, hot filtrate to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Troubleshooting & Key Relationships

General Crystallization Troubleshooting Workflow

This diagram outlines the decision-making process when encountering common crystallization problems.

G start Start: Dissolve Crude Material in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Yes oil Compound Oils Out observe->oil No no_xtal No Crystals Form observe->no_xtal No collect Filter, Wash, and Dry Crystals crystals->collect action_oil Re-heat, Add more solvent, Cool Slower oil->action_oil Troubleshoot action_no_xtal1 Concentrate Solution (Evaporate Solvent) no_xtal->action_no_xtal1 action_no_xtal2 Induce Nucleation (Seed or Scratch) no_xtal->action_no_xtal2 action_no_xtal3 Add Anti-Solvent no_xtal->action_no_xtal3 end End: Pure Product collect->end action_oil->cool action_no_xtal1->cool action_no_xtal2->cool action_no_xtal3->cool

Caption: A workflow for troubleshooting common crystallization issues.

Parameter Interdependencies in Crystallization

This diagram illustrates how key experimental parameters influence the outcome of the crystallization process.

G cluster_inputs Input Parameters cluster_outputs Crystallization Outcomes Purity Starting Material Purity CrystalSize Crystal Size & Perfection Purity->CrystalSize +ve correlation Oiling Risk of Oiling Out Purity->Oiling -ve correlation Solvent Solvent Choice Yield Yield Solvent->Yield Solvent->CrystalSize Cooling Cooling Rate Cooling->CrystalSize -ve correlation (fast cooling) Cooling->Oiling +ve correlation (fast cooling) Concentration Concentration Concentration->Yield +ve correlation Concentration->Oiling +ve correlation (too high)

Caption: Relationship between input parameters and crystallization outcomes.

References

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 17, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved January 17, 2026, from [Link]

  • Crystallization Solvents. (n.d.). PDF. Retrieved January 17, 2026, from [Link]

  • Journal of the Brazilian Chemical Society. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved January 17, 2026, from [Link]

  • AA Blocks. (n.d.). 2-amino-N-(propan-2-yl)-1,3-benzoxazole-5-sulfonamide. Retrieved January 17, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: 2-(Propan-2-yl)-1,3-benzoxazol-5-amine Solution Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Propan-2-yl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Our goal is to help you anticipate and prevent degradation, troubleshoot common issues, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound solutions.

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: The structure of this compound contains two primary functional groups susceptible to degradation: the benzoxazole ring and the aromatic amine .

  • Benzoxazole Ring: This heterocyclic system is prone to hydrolysis , particularly under acidic conditions.[1][2] The reaction involves nucleophilic attack on the C=N bond, leading to the cleavage of the oxazole ring to form an amidophenol derivative.[1][3] The rate of this hydrolysis is highly pH-dependent.[2][4]

  • Aromatic Amine (-NH₂): The primary aromatic amine group is highly susceptible to oxidation .[5][6] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. Oxidation can lead to a cascade of colored byproducts, including nitroso, nitro, and azo compounds, which are often the first visible sign of degradation.[6][7]

Q2: What is the optimal pH for storing this compound in an aqueous or semi-aqueous solution?

A2: To ensure stability, maintaining a neutral to slightly alkaline pH (pH 7.0 - 8.5) is recommended. Acidic conditions (pH < 6) must be strictly avoided as they significantly accelerate the hydrolysis of the benzoxazole ring.[1][2] While aromatic amines can be more stable in acidic conditions due to protonation, the instability of the benzoxazole ring in acid is the overriding concern for this molecule. In highly alkaline conditions, while hydrolysis risk is lower than in acid, other base-catalyzed reactions and oxidative degradation of the amine can be promoted.[8]

Q3: My solution of this compound turned yellow/brown upon storage. What is the likely cause?

A3: A color change to yellow, brown, or even pink is a classic indicator of the oxidation of the aromatic amine group .[6] Aromatic amines can oxidize to form highly conjugated, colored impurities. This process is often accelerated by exposure to air (oxygen) and light (photodegradation).[8][9][10] To prevent this, solutions should be deoxygenated and stored under an inert atmosphere (e.g., argon or nitrogen).

Q4: What solvents are recommended for preparing stock solutions?

A4: For stock solutions, use high-purity, anhydrous aprotic solvents such as DMSO or DMF . These solvents are generally non-reactive and can be stored at low temperatures. If using ethers like THF or dioxane, ensure they are fresh and free of peroxides, as peroxides are potent oxidizing agents that will degrade the amine group. For aqueous working solutions, use high-purity (e.g., HPLC-grade) water and buffer it to a neutral or slightly alkaline pH. Always prepare aqueous solutions fresh whenever possible.

Q5: How critical is temperature and light protection for storage?

A5: Both are highly critical.

  • Temperature: Like most chemical reactions, degradation processes are accelerated by heat.[11] For long-term storage, solid compound should be kept at ≤4°C. Solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Light: Aromatic amines are often photosensitive and can undergo photodegradation.[8][12] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Perform experimental manipulations in a shaded environment when possible.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving stability issues encountered during your experiments.

Observed Issue Potential Root Cause(s) Diagnostic Action Plan Recommended Corrective Actions
Solution develops a yellow, brown, or pink color. Oxidation of the aromatic amine.1. Confirm storage atmosphere. Was it exposed to air? 2. Check solvent quality. Was an old bottle of THF used? 3. Review light exposure. Was the solution stored in a clear vial on the benchtop?1. Inerting: Purge the solvent with argon or nitrogen before dissolving the compound. Overlay the solution headspace with the inert gas before sealing. 2. Solvent Purity: Use fresh, high-purity, anhydrous solvents. Consider using solvents from a freshly opened bottle. 3. Light Protection: Store all solutions in amber glass vials.
Loss of potency or purity observed by HPLC/LC-MS. Hydrolysis of the benzoxazole ring or Oxidation .1. Check Solution pH: Measure the pH of the aqueous solution or buffer. Is it acidic? 2. LC-MS Analysis: Analyze the degraded sample by LC-MS to identify degradation products. Look for a mass corresponding to the ring-opened product (M + 18 Da). Also, look for oxidized products (M + 16 Da, M + 32 Da, etc.).1. pH Control: Ensure all aqueous solutions are buffered to pH 7.0-8.5. 2. Fresh Preparation: Prepare aqueous working solutions fresh daily from a frozen, anhydrous stock. 3. Combined Approach: Implement both pH control and inerting/light protection.
Appearance of new peaks in chromatogram. Degradation (Hydrolysis, Oxidation, or Photolysis).1. Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions (see protocol below). 2. Compare Retention Times: Compare the retention times of the unknown peaks with those generated in the forced degradation study to identify the degradation pathway.1. Based on the identified pathway, implement the specific corrective action (e.g., if acid degradation is confirmed, strictly control pH). 2. Re-evaluate your entire workflow, from solvent preparation to storage and handling, to identify and eliminate the source of the stressor.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the degradation of this compound.

G issue issue action action cause cause solution solution start Degradation Observed (e.g., Color Change, Purity Loss) check_storage Review Storage Conditions: pH, Atmosphere, Light, Temp. start->check_storage analyze_lcms Analyze by LC-MS for Degradants check_storage->analyze_lcms Conditions OK oxidation Probable Cause: Oxidation of Amine check_storage->oxidation Air/Light Exposure hydrolysis Probable Cause: Hydrolysis of Ring check_storage->hydrolysis Acidic pH analyze_lcms->oxidation Mass = M+16 analyze_lcms->hydrolysis Mass = M+18 inert Corrective Action: - Use Inert Gas (Ar/N₂) - Protect from Light - Use Fresh Solvents oxidation->inert buffer Corrective Action: - Buffer Solution to pH 7.0-8.5 - Prepare Aqueous Solutions Fresh hydrolysis->buffer

Caption: Troubleshooting workflow for diagnosing degradation.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[13][14][15] It serves as a self-validating system for your specific experimental conditions.

Objective: To intentionally degrade this compound under various stress conditions to understand its liabilities.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV/MS system, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in an appropriate vial.

    • Control: 1 mL stock + 9 mL of 50:50 ACN:Water.

    • Acid Hydrolysis: 1 mL stock + 9 mL of 0.1 M HCl.

    • Base Hydrolysis: 1 mL stock + 9 mL of 0.1 M NaOH.

    • Oxidation: 1 mL stock + 9 mL of 3% H₂O₂.

    • Thermal: Place a control sample vial in an oven at 60°C.

    • Photolytic: Place a control sample vial in a photostability chamber (ICH Q1B conditions).

  • Incubation: Incubate all samples (except thermal and photolytic) at room temperature, protected from light.

  • Time-Point Analysis: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours. Quench the acid/base samples by neutralizing with an equimolar amount of base/acid, respectively.

  • Analysis: Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) and analyze by a suitable gradient HPLC-UV/MS method.

  • Evaluation:

    • Monitor the peak area of the parent compound to determine the rate of degradation.

    • Identify the mass of major degradation products by MS to elucidate the degradation pathway (e.g., +18 Da for hydrolysis, +16 Da for oxidation).

Visual Representation of Degradation Pathways

The primary degradation pathways are hydrolysis and oxidation, which attack different parts of the molecule.

G cluster_start start_node This compound hydrolysis Hydrolysis (Acid-Catalyzed) start_node->hydrolysis oxidation Oxidation / Photodegradation (Air, Light, H₂O₂) start_node->oxidation hydro_prod Ring-Opened Product (2-Amino-4-(isopropylamino)phenol derivative) hydrolysis->hydro_prod ox_prod Oxidized Products (Nitroso, Nitro, Azo Dimers, etc.) (Colored) oxidation->ox_prod

Caption: Key degradation pathways for the target molecule.

References
  • Jackson, A., et al. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1579-1584. Available at: [Link]

  • Patil, S. L., et al. (2016). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 1(4), 625-631. Available at: [Link]

  • Barbera, G., & Maimone, T. J. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 23(11), 2949. Available at: [Link]

  • ScienceMadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Available at: [Link]

  • Morgan, P. E. (2007). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. Polymer Degradation and Stability, 92(7), 1321-1335. (Figure 7 shows the effect of pH on hydrolysis rate). Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.[16]). Available at: [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds by oxidation. Available at: [Link]

  • Rao, P. S., & Hayon, E. (1973). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 77(23), 2753-2756. Available at: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Available at: [Link]

  • Sahoo, S. K., et al. (2018). List of aromatic amines used in this study and the efficiency of their... RSC Advances, 8(52), 29699-29709. Available at: [Link]

  • Feron, V. J., et al. (2001). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 40(12), 2635-2646. Available at: [Link]

  • Kettle, A. J., et al. (2015). Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat. Molecular Plant Pathology, 16(9), 946-962. Available at: [Link]

  • Nishikawa, M., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 54(4), 489-495. Available at: [Link]

  • Hoppe, M., et al. (2020). Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(12), 2130-2143. Available at: [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences and Research, 14(8), 1-8. Available at: [Link]

  • Kumar, S., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. RSC Advances, 8(6), 3125-3129. Available at: [Link]

  • Schulz, M., & Wieland, F. (2007). Benzoxazolinone Detoxification and Degradation A Molecule’s Journey. In Allelopathy (pp. 235-253). Springer, Berlin, Heidelberg. Available at: [Link]

  • Hoerner, J. A., et al. (1994). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 42(5), 1232-1236. Available at: [Link]

  • Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413. Available at: [Link]

  • Plyusnin, V. F., & Grivin, V. P. (2004). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 73(6), 549-575. Available at: [Link]

  • Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413. Available at: [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011. Available at: [Link]

  • Kucinska, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20268-20279. Available at: [Link]

  • Kucinska, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20268-20279. Available at: [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation – A Review. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals (pp. 59-99). Academic Press. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the column chromatography purification of 2-substituted benzoxazoles. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles to ensure the integrity and reproducibility of your purification workflows.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section directly addresses specific issues you may encounter during the column chromatography of 2-substituted benzoxazoles, providing probable causes and actionable solutions.

Issue 1: Poor Separation of the Target Benzoxazole from Impurities (Co-elution)

  • Question: My 2-substituted benzoxazole is co-eluting with a closely related impurity on the column, despite showing separation on the TLC plate. What's going wrong and how can I fix it?

  • Answer: This is a common issue that often arises from a suboptimal mobile phase or improper column packing.

    • Probable Cause & Scientific Rationale:

      • Inadequate Solvent System: The solvent system you've chosen may not have sufficient selectivity for your compound and the impurity. While it might show separation on a TLC plate, the dynamics of a packed column are different, and the resolution can be lower.

      • Column Overloading: Loading too much crude product onto the column can lead to broad bands that overlap, resulting in poor separation.[1] A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[1]

      • Improper Column Packing: An improperly packed column with channels or cracks will lead to an uneven flow of the mobile phase, causing band broadening and poor separation.[2][3]

    • Solutions & Experimental Steps:

      • Optimize the Solvent System:

        • TLC is Your Guide: Use Thin Layer Chromatography (TLC) to systematically test different solvent systems.[3] Aim for a solvent system that gives your target benzoxazole an Rf value between 0.15 and 0.4 for optimal separation in flash chromatography.[4][5]

        • Vary Solvent Polarity: If you're using a common mixture like hexane/ethyl acetate, try incrementally changing the ratio.[1]

        • Switch Solvents: If adjusting the ratio doesn't work, try a different solvent system with different selectivity, for instance, dichloromethane/methanol.[1]

      • Reduce the Sample Load: Decrease the amount of crude product you are loading onto the column.[1] If you need to purify a larger quantity, use a wider column.[1]

      • Proper Column Packing:

        • Slurry Packing: For the best results, pack your column using the slurry method. This involves mixing your silica gel with the mobile phase before pouring it into the column to create a homogenous packing.[2]

Issue 2: The Benzoxazole Product is Not Eluting from the Column

  • Question: I've run a significant volume of my mobile phase through the column, but my target benzoxazole is not coming off. What should I do?

  • Answer: This frustrating situation typically points to two main culprits: your compound is either too polar for the chosen solvent system or it's irreversibly binding to or decomposing on the silica gel.

    • Probable Cause & Scientific Rationale:

      • Insufficient Mobile Phase Polarity: If your 2-substituted benzoxazole is highly polar, a non-polar or moderately polar mobile phase may not be strong enough to displace it from the polar silica gel stationary phase.[1]

      • Irreversible Adsorption or Decomposition: Benzoxazoles, being heterocyclic compounds, can sometimes interact strongly with the acidic sites on silica gel, leading to irreversible adsorption or even decomposition.[1][6]

    • Solutions & Experimental Steps:

      • Increase Mobile Phase Polarity:

        • Gradient Elution: Gradually increase the polarity of your mobile phase.[1] For example, if you started with 10% ethyl acetate in hexane, you can incrementally increase the percentage of ethyl acetate.

      • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to check for any degradation.[1]

      • Switch the Stationary Phase:

        • Alumina: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel.[1]

        • Reversed-Phase Chromatography: For very polar benzoxazoles, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile) might be a better option.[1]

Issue 3: Streaking of the Benzoxazole Band on the Column

  • Question: My benzoxazole product is streaking down the column instead of moving as a tight band. Why is this happening?

  • Answer: Streaking is often a sign of interactions between your compound and the stationary phase, or issues with your sample application.

    • Probable Cause & Scientific Rationale:

      • Acid-Base Interactions: Benzoxazoles have basic nitrogen atoms that can interact with the acidic silanol groups on the surface of silica gel, leading to streaking.

      • Sample Insolubility: If your crude product is not fully dissolved in the mobile phase when loaded, it can lead to streaking as it slowly dissolves during the elution.

    • Solutions & Experimental Steps:

      • Neutralize the Stationary Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.[1]

      • Proper Sample Loading:

        • Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-substituted benzoxazoles?

A1: For most 2-substituted benzoxazoles, silica gel is the standard and most effective stationary phase.[8][9] However, if you encounter issues with compound decomposition or irreversible adsorption, consider using a less acidic stationary phase like neutral alumina.[1][10] For highly polar benzoxazoles, reversed-phase silica (C18) may be more suitable.[1]

Q2: How do I choose the right mobile phase for my benzoxazole purification?

A2: The choice of mobile phase is critical for successful separation.[3] A good starting point for many 2-substituted benzoxazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[11][12] The ideal ratio can be determined by running TLC plates to achieve an Rf value of 0.15-0.4 for your target compound.[4][5]

Q3: What is an Rf value and why is it important?

A3: The Retention Factor (Rf) value in chromatography is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.[4][13][14] It is a crucial parameter for identifying compounds and optimizing column chromatography.[4][5][13] Each compound has a unique Rf value for a specific solvent system, which acts like a fingerprint.[5]

Q4: Can I use a gradient elution for purifying my benzoxazole?

A4: Yes, gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, is a very effective technique, especially for complex mixtures with compounds of varying polarities.[1] It can help to elute more polar compounds in a reasonable time while still achieving good separation of less polar components.

III. Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the flash column chromatography purification of a representative 2-substituted benzoxazole.

Objective: To purify a crude 2-substituted benzoxazole from reaction byproducts.

Materials:

  • Crude 2-substituted benzoxazole

  • Silica gel (for flash chromatography)

  • Solvents (e.g., hexane, ethyl acetate)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Solvent System Selection (TLC):

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent.

    • Spot the mixture onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Visualize the plate under a UV lamp and calculate the Rf value of the target benzoxazole.

    • Adjust the solvent system until the Rf value of the product is between 0.15 and 0.4.[4][5]

  • Column Packing (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the chosen mobile phase to form a slurry.

    • Pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to the top of the column to start the elution.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis (TLC):

    • Spot each collected fraction onto a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing the pure 2-substituted benzoxazole.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-substituted benzoxazole.

IV. Visualizations

Workflow for Column Chromatography Purification

G TLC 1. TLC Analysis & Solvent System Optimization (Rf 0.15-0.4) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Solvent Evaporation Combine->Evap Pure Purified 2-Substituted Benzoxazole Evap->Pure

Caption: A typical workflow for the purification of 2-substituted benzoxazoles.

Troubleshooting Decision Tree

Caption: A decision-making guide for troubleshooting common purification problems.

V. Quantitative Data Summary

ParameterRecommended Value/RangeRationale
TLC Rf Value 0.15 - 0.4Ensures optimal separation and reasonable elution time in flash chromatography.[4][5]
Sample Load 1-5% of silica gel massPrevents column overloading and band broadening.[1]
Triethylamine Additive 0.1 - 1% (v/v)Neutralizes acidic sites on silica gel to prevent streaking of basic compounds.[1]

VI. References

  • Chromatography and Rf Values (GCSE Chemistry) - Study Mind. [Link]

  • What Is The RF Value And Its Importance In Chromatography? - Chemistry For Everyone. [Link]

  • What Is The Importance Of RF Value In Chromatography? - Chemistry For Everyone. [Link]

  • Retention Factor in Chromatography | Overview & Formula - Lesson - Study.com. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]

  • Chromatography - PubMed. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed Central. [Link]

  • Mobile and Stationary Phases in Chromatography Explained - Pharma Now. [Link]

  • How To Make Column Chromatography More Efficient? - Chemistry For Everyone. [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. [Link]

  • Tips & Tricks: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Tips and Tricks for the Lab: Column Choices - ChemistryViews. [Link]

  • Stationary phases and mobile phases used in normal phase and reverse phase | Download Scientific Diagram - ResearchGate. [Link]

  • Separation of Benzoxazole, 2-ethyl- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. [Link]

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents.

  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. [Link]

  • Product decomposed on silica gel - ResearchGate. [Link]

  • Fluorescent compacts prepared by the entrapment of benzoxazole type dyes into a silica matrix at high pressure | Request PDF - ResearchGate. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - ResearchGate. [Link]

  • Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method - Journal of Materials Chemistry (RSC Publishing). [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC - NIH. [Link]

  • exploring chromatographic technique - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. [Link]

  • Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. [Link]

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Technical Support Center: Overcoming Permeability Challenges with 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(Propan-2-yl)-1,3-benzoxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Poor membrane permeability is a common hurdle in drug discovery that can mask the true potential of a promising molecule. This guide provides a structured, in-depth approach to diagnosing and systematically addressing these issues through a series of frequently asked questions and advanced troubleshooting protocols. Our goal is to equip you with the scientific rationale and practical methodologies needed to unlock the therapeutic potential of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the cell permeability of this compound, providing the foundational knowledge needed for effective troubleshooting.

Question 1: Why is my compound, this compound, likely exhibiting poor cell permeability?

Answer: The primary reason stems from the compound's chemical structure, specifically the presence of the basic aromatic amine group (-NH2) at the 5-position. At physiological pH (around 7.4), this amine group is substantially protonated, acquiring a positive charge (-NH3+). This ionization dramatically increases the molecule's polarity. Cell membranes are lipid bilayers that are inherently hydrophobic, creating a significant barrier to the passage of charged, polar molecules.[1][2][3] While the benzoxazole core and isopropyl group contribute to lipophilicity, the charge on the amine group dominates, leading to poor passive diffusion across the cell membrane.

Question 2: How do the physicochemical properties of my compound relate to established drug-likeness principles like Lipinski's Rule of Five?

Answer: Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[4][5][6][7] Let's analyze this compound against these criteria:

PropertyGuideline (Rule of Five)Estimated Value for CompoundCompliance
Molecular Weight (MW) < 500 Daltons~190.23 g/mol Yes
LogP (Lipophilicity) < 5~2.5 - 3.0 (Calculated)Yes
Hydrogen Bond Donors (HBD) ≤ 51 (the -NH2 group)Yes
Hydrogen Bond Acceptors (HBA) ≤ 102 (the N and O in the ring)Yes

As shown, the compound complies with all of Lipinski's rules on paper.[4][5][6][7][8] This highlights a critical limitation of the rule: it does not account for the degree of ionization at a specific pH.[1][9][10] A compound can have a favorable LogP (partition coefficient for the neutral species) but a very unfavorable LogD (distribution coefficient at a given pH) if it is mostly ionized. The poor permeability you are observing is a direct consequence of this ionization, a factor not explicitly covered by the Rule of Five.[10]

Question 3: What initial experiments should I perform to quantitatively measure the permeability of my compound?

Answer: To get a quantitative baseline of your compound's permeability, two standard in vitro assays are highly recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[11][12][13][14] It is excellent for determining a compound's intrinsic ability to cross a lipid barrier without the complexities of cellular transporters.[11][12]

  • Caco-2 Cell Monolayer Assay: This assay uses a layer of differentiated Caco-2 cells, which form a monolayer that mimics the human intestinal epithelium.[15][16][17][18] It provides more biologically relevant data by accounting for not only passive diffusion but also the effects of active transport and efflux pumps (like P-glycoprotein).[16][17][18] Performing a bidirectional Caco-2 assay (measuring transport from apical-to-basolateral and basolateral-to-apical) can reveal if your compound is a substrate for efflux pumps.[17][18]

Comparing the results from PAMPA and Caco-2 assays can help you distinguish between poor intrinsic permeability (low PAMPA result) and issues related to active efflux (high efflux ratio in Caco-2).[12][16]

Part 2: Troubleshooting Guides & Experimental Protocols

If you have confirmed poor permeability, the following troubleshooting steps provide actionable strategies, from simple formulation adjustments to more complex chemical modifications.

Guide 1: Formulation and Solubilization Strategies

Issue: My compound is not efficiently crossing the cell membrane, possibly due to poor solubility in the aqueous environment near the cell or unfavorable partitioning.

Rationale: Even if a compound is lipophilic enough to cross the membrane, it must first be dissolved in the aqueous medium to reach the cell surface. Enhancing solubility and modifying the formulation can improve the concentration gradient that drives passive diffusion. Excipients can improve bioavailability by increasing solubility and permeability.[19][20][21]

Workflow: Formulation Optimization

G cluster_0 Formulation Troubleshooting cluster_1 Strategies start Start: Poor Permeability Confirmed solubility Assess Aqueous Solubility at Assay pH (e.g., 7.4) start->solubility low_sol Is Solubility < 10 µM? solubility->low_sol formulate Implement Formulation Strategies low_sol->formulate Yes fail Permeability Still Low low_sol->fail No, solubility is good. Problem is likely ionization. cosolvent Use Co-solvents (e.g., DMSO, Ethanol) cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant Use Surfactants (e.g., Polysorbate 80) retest Re-evaluate Permeability (PAMPA / Caco-2) cosolvent->retest cyclodextrin->retest surfactant->retest success Permeability Improved retest->success Significant Increase retest->fail No/Minor Increase

Caption: Workflow for addressing poor permeability via formulation.

Protocol: Screening Formulation Excipients

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Excipient Solutions: Prepare a series of assay buffers (e.g., PBS, pH 7.4) containing different excipients.

    • Co-solvents: Prepare buffers with final concentrations of 1-5% DMSO or ethanol.

    • Cyclodextrins: Prepare a buffer with 2% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Cyclodextrins can encapsulate the drug, enhancing solubility.[22]

    • Surfactants: Prepare a buffer with 0.02% Polysorbate 80 (Tween 80). Surfactants can increase solubility and may also fluidize cell membranes, but use low concentrations to avoid cytotoxicity.[19][22]

  • Prepare Dosing Solutions: Dilute the DMSO stock solution into each excipient-containing buffer to reach the final desired assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all conditions (typically ≤1%).

  • Conduct Permeability Assay: Use these new dosing solutions in your PAMPA or Caco-2 assay.

  • Analyze and Compare: Compare the apparent permeability coefficient (Papp) values obtained with each formulation against the control (buffer with only DMSO). A significant increase in Papp suggests the formulation strategy was successful.

Guide 2: Medicinal Chemistry & Prodrug Strategies

Issue: Formulation changes are insufficient. The inherent charge of the amine group is the primary barrier to cell entry.

Rationale: When formulation fails, the molecule itself must be modified. A prodrug strategy involves temporarily masking the problematic functional group (the amine) with a chemical moiety.[23][24] This mask, or "promoiety," should render the molecule neutral and more lipophilic, allowing it to cross the cell membrane. Once inside the cell, endogenous enzymes (like esterases or amidases) cleave the promoiety, releasing the active parent drug.[23][24]

Workflow: Prodrug Design and Evaluation

G cluster_0 Prodrug Development Workflow cluster_1 Prodrug Approaches cluster_2 Evaluation Criteria start Parent Compound: Poor Permeability due to Charged Amine (-NH3+) strategy Strategy: Mask Amine Group start->strategy amide Form an Amide Prodrug (e.g., with an amino acid) carbamate Form a Carbamate Prodrug synthesis Synthesize Prodrug Candidates amide->synthesis carbamate->synthesis evaluation Evaluate Prodrug Properties synthesis->evaluation perm 1. Increased Permeability (PAMPA) stability 2. Stability in Buffer/Plasma conversion 3. Conversion to Parent Drug (Cell Lysate/Homogenate) optimize Optimize Linker/Promoiety Based on Evaluation Data perm->optimize stability->optimize conversion->optimize

Caption: A logical workflow for designing and testing amine prodrugs.

Protocol: Synthesis and Evaluation of an Amino Acid Amide Prodrug

This protocol describes a general approach to creating an amide prodrug, a common and effective strategy for masking primary aromatic amines.[25][26]

Part A: Synthesis (Example: L-Valine Prodrug)

  • Protect the Amino Acid: Protect the amine of L-Valine with a Boc group (di-tert-butyl dicarbonate) to prevent self-coupling.

  • Activate the Carboxyl Group: Activate the carboxylic acid of Boc-L-Valine using a coupling agent like HATU or HBTU in an appropriate solvent (e.g., DMF).

  • Coupling Reaction: Add this compound to the activated amino acid solution. Allow the reaction to proceed to form the Boc-protected amide conjugate.

  • Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final L-Valine amide prodrug.

  • Purification: Purify the final product using column chromatography or preparative HPLC. Confirm the structure and purity via LC-MS and NMR.

Part B: Evaluation

  • Permeability Assessment: Test the purified prodrug in the PAMPA and/or Caco-2 assays. You should observe a significantly higher Papp value compared to the parent compound, as the prodrug is neutral and more lipophilic.

  • Chemical Stability Test: Incubate the prodrug in assay buffer (pH 7.4) at 37°C for several hours. Take time points and analyze by LC-MS to determine its half-life. An ideal prodrug is stable in buffer.[26]

  • Enzymatic Conversion Assay: Incubate the prodrug with a cell lysate or liver microsomes (which contain relevant enzymes). Monitor the disappearance of the prodrug and the appearance of the parent compound over time using LC-MS. This confirms that the prodrug can be converted back to the active form in a biological environment.[26]

Expected Outcome: The amide prodrug should demonstrate enhanced permeability due to the masking of the charge and increased lipophilicity. The evaluation assays will confirm that it is stable enough to cross the membrane but can be efficiently converted back to the active parent drug intracellularly. If conversion is slow, other amino acids or different linker chemistries can be explored.[25][26]

Part 3: Advanced Considerations and Alternative Approaches

  • Structural Modification (SAR): If a prodrug approach is not feasible, consider structural modifications. For example, replacing the amine with a less basic functional group or moving it to a different position on the ring could mitigate the ionization issue. However, this requires a full medicinal chemistry campaign, as any change could impact target engagement and activity.

  • Bioisosteric Replacement: An amide can sometimes be replaced with a bioisosteric ester.[27][28] While esters can improve permeability, they are often more susceptible to hydrolysis in plasma, which can be a drawback.[27]

  • Advanced Delivery Systems: For high-value compounds where chemical modification is not an option, formulation in lipid nanoparticles or liposomes can facilitate cellular entry through endocytosis rather than passive diffusion. This is a complex and resource-intensive approach typically reserved for late-stage development.

By systematically applying the diagnostic and troubleshooting strategies outlined in this guide, you will be well-equipped to understand and overcome the permeability challenges associated with this compound, enabling a more accurate assessment of its therapeutic potential.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco2 assay protocol. Cyprotex. [Link]

  • Prodrugs for Amines. National Center for Biotechnology Information (NCBI). [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit. CliniSciences. [Link]

  • The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. National Center for Biotechnology Information (NCBI). [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Ionization and permeation: Significance and symbolism. Taylor & Francis Online. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • THE EFFECTS OF EXCIPIENTS ON DRUG SOLUBILITY & PERMEABILITY: A BIOPHARMACEUTICAL PERSPECTIVE. Zenodo. [Link]

  • Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information (NCBI). [Link]

  • The central role of excipients in drug formulation. European Pharmaceutical Review. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Video: Factors Affecting Drug Distribution: Tissue Permeability. JoVE. [Link]

  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d -Amino Acids. ResearchGate. [Link]

  • The Importance of Ionization in Pharmaceutical R&D. ACD/Labs. [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

  • Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. National Center for Biotechnology Information (NCBI). [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ChemRxiv. [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]

  • Designing Cell-Permeable Macrocyclic Peptides. National Center for Biotechnology Information (NCBI). [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. Royal Society of Chemistry. [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Center for Biotechnology Information (NCBI). [Link]

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Technical Support Center: Minimizing Off-Target Effects of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, henceforth referred to as Compound-BZA. This molecule is a potent and selective inhibitor of the novel kinase, Target Kinase X (TKX), a critical enzyme implicated in [mention a plausible disease area, e.g., certain proliferative disorders]. While Compound-BZA has been optimized for high affinity towards TKX, like many small molecule inhibitors, it can exhibit off-target activity at higher concentrations or in certain cellular contexts.[1][2]

This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate potential off-target effects of Compound-BZA, ensuring the generation of robust and interpretable data. Our goal is to provide you with the scientific rationale and practical protocols to confidently assess the on-target specificity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of Compound-BZA?

A1: The primary target of Compound-BZA is Target Kinase X (TKX), with a biochemical IC50 in the low nanomolar range. However, comprehensive kinome screening has revealed potential off-target interactions at concentrations exceeding 1 µM. The most notable off-targets belong to the SRC family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of these kinases can lead to confounding biological effects.

Q2: Why is it critical to minimize off-target effects in my experiments?

Q3: At what concentration should I use Compound-BZA to maintain on-target specificity?

A3: We recommend starting with a dose-response experiment in your specific cellular model to determine the lowest effective concentration that inhibits TKX phosphorylation without engaging off-targets.[4] As a general guideline, we advise using Compound-BZA at concentrations no higher than 10-fold its IC50 for TKX in your cell system. For most cell lines, this falls within the 50-200 nM range. See Table 1 for recommended starting concentrations.

Q4: What is the difference between a biochemical and a cell-based assay for determining inhibitor specificity?

A4: A biochemical assay measures the direct interaction of an inhibitor with a purified, isolated kinase, providing precise potency data (e.g., IC50).[5] However, it doesn't account for factors like cell permeability, compound stability in media, or competition with high intracellular ATP concentrations.[6] A cell-based assay provides more physiologically relevant data by measuring target engagement or downstream signaling in intact, living cells, giving a better indication of the compound's functional potency and potential off-target effects in a complex biological system.[5][6][7]

Troubleshooting Guide: Isolating On-Target Effects

This section provides structured guidance for common issues that may arise from off-target activities of Compound-BZA.

Problem 1: I'm observing an unexpected phenotype that doesn't align with the known function of TKX.

Possible Cause: The observed phenotype might be due to the inhibition of one or more off-target kinases, such as SRC family kinases or VEGFR2.[3]

Solution: Perform a Kinome-wide Selectivity Profile.

To systematically identify unintended targets, we recommend performing a kinase selectivity profiling screen. Several commercial services offer comprehensive panels that test Compound-BZA against hundreds of kinases at a given concentration.[8][9] This will provide a clear map of its on- and off-target interactions.

Data Interpretation:

  • High-Affinity Off-Targets: Any kinase inhibited by >70% at 1 µM should be considered a potential off-target.

  • On-Target Confirmation: TKX should be among the most potently inhibited kinases.

Below is a workflow for initiating a kinase profiling study.

cluster_0 Kinase Selectivity Profiling Workflow A Prepare high-concentration stock of Compound-BZA in DMSO B Select profiling service with a broad kinase panel (e.g., >300 kinases) A->B Choose vendor C Submit compound at a screening concentration (e.g., 1 µM) B->C Ship sample D Receive and analyze data: Identify kinases with >70% inhibition C->D Data acquisition E Cross-reference identified off-targets with the observed phenotype D->E Biological interpretation

Caption: Workflow for kinase selectivity profiling.

Problem 2: How can I confirm that Compound-BZA is engaging TKX in my intact cells?

Possible Cause: A lack of effect or an unexpected effect could be due to poor cell permeability or the compound not binding to its intended target, TKX, in the complex cellular environment.

Solution: Use a Cellular Thermal Shift Assay (CETSA™).

CETSA™ is a powerful method to verify target engagement in intact cells or cell lysates.[10][11][12] The principle is that when a ligand (Compound-BZA) binds to its target protein (TKX), it stabilizes the protein, leading to an increase in its melting temperature.[11][13] This change can be detected by Western blotting for the target protein.

Protocol: CETSA™ for TKX Target Engagement
  • Cell Treatment: Plate your cells and grow to ~80% confluency. Treat one set of cells with vehicle (e.g., 0.1% DMSO) and another with Compound-BZA (e.g., 1 µM) for 1-2 hours.

  • Heating Step: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured TKX) from the precipitated aggregates by centrifugation at high speed.

  • Detection: Analyze the amount of soluble TKX remaining in the supernatant at each temperature point by Western blot.

  • Analysis: In the vehicle-treated samples, the amount of soluble TKX will decrease as the temperature increases. In the Compound-BZA-treated samples, the TKX protein will be stabilized, resulting in more soluble protein at higher temperatures. This "thermal shift" confirms target engagement.[14]

cluster_1 CETSA™ Experimental Workflow Treat Treat cells with Vehicle or Compound-BZA Heat Aliquot and heat cells across a temperature gradient Treat->Heat Lyse Lyse cells and separate soluble vs. aggregated proteins Heat->Lyse Detect Analyze soluble TKX by Western Blot Lyse->Detect Result Observe thermal shift in Compound-BZA treated samples Detect->Result

Caption: Cellular Thermal Shift Assay (CETSA™) workflow.

Problem 3: I'm observing significant cell death at concentrations that should be selective for TKX.

Possible Cause: The observed cytotoxicity may be due to an off-target effect on a protein essential for cell survival or a common toxicity pathway, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[15]

Solution: Perform a hERG Safety Assay and Use Orthogonal Approaches.

  • hERG Safety Screening: It is crucial to evaluate Compound-BZA in a hERG inhibition assay, especially if the compound is intended for further development. This is typically done using automated patch-clamp electrophysiology.[15][16][17] A significant inhibition of the hERG channel current would suggest a potential for cardiotoxicity.

  • Orthogonal Validation: To confirm that the desired phenotype is due to on-target TKX inhibition and not a confounding off-target effect, use an independent method to inhibit TKX function.[18][19][20]

Protocol: Target Validation using a Structurally Unrelated Inhibitor
  • Select an Orthogonal Tool: Obtain a second, structurally distinct inhibitor of TKX (e.g., "Inhibitor-Y"). This reduces the likelihood that both compounds share the same off-target profile.[4]

  • Phenotypic Comparison: Treat your cells with Compound-BZA and Inhibitor-Y at equipotent concentrations (e.g., 3x their respective IC50 values for TKX inhibition).

cluster_2 Orthogonal Validation Logic Start Observe Phenotype X with Compound-BZA Compare Compare Phenotypes Start->Compare Treat_Y Treat cells with structurally unrelated TKX Inhibitor-Y Treat_Y->Compare Conclusion_On Conclusion: Phenotype X is likely ON-TARGET Compare->Conclusion_On Phenotypes Match Conclusion_Off Conclusion: Phenotype X is likely OFF-TARGET Compare->Conclusion_Off Phenotypes Differ

Caption: Logic for orthogonal target validation.

Data Summary Tables

Table 1: Recommended Starting Concentrations for Compound-BZA in Cell-Based Assays
Cell LineTKX ExpressionRecommended Concentration RangeNotes
HEK293Low/Endogenous100 - 500 nMTitrate to determine the optimal concentration.[4]
MCF-7Moderate50 - 250 nMSensitive to TKX inhibition.
A549High25 - 100 nMHigh target expression may require lower doses.
Ba/F3-TKXOverexpressed10 - 50 nMEngineered cell line for potent on-target effects.[7]

Note: These are starting recommendations. Always perform a dose-response curve in your specific experimental system.

Table 2: Example Selectivity Profile for Compound-BZA
TargetIC50 (nM)Target ClassImplication
TKX (On-Target) 5 Target Kinase High Potency
SRC850Off-Target (SFK)Potential effects on cell adhesion and migration
LYN1,200Off-Target (SFK)Potential effects on immune signaling
VEGFR21,500Off-Target (RTK)Potential anti-angiogenic effects
hERG Channel>10,000Off-Target (Ion Channel)Low risk of cardiotoxicity at therapeutic doses
References
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Zhang, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22). Retrieved from [Link]

  • Luceome Biotechnologies. (n.d.). Kinase Profiling Services. Retrieved from [Link]

  • Hughes, J. P., et al. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117-26. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 230-240. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 806. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 123456. Retrieved from [Link]

  • YouTube. (2024). Advantages of Small Molecule Inhibitors. Retrieved from [Link]

  • Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved from [Link]

  • Guryev, O., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports, 9(1), 1-12. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(propan-2-yl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges and successfully scale up your synthesis.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

Scaling up a chemical synthesis often presents unique challenges not observed at the bench scale. This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Benzoxazole Core

A diminished yield is a frequent concern during scale-up. The root causes can range from impure starting materials to suboptimal reaction conditions.[1]

Question: My benzoxazole synthesis is resulting in a low yield. What are the common causes and how can I address them?

Answer: A systematic approach is crucial for troubleshooting low yields.[2][3] Here are key areas to investigate:

  • Purity of Starting Materials: Impurities in your 2-amino-4-nitrophenol or isobutyric acid can significantly interfere with the reaction.[1]

    • Solution: Assess the purity of your starting materials using techniques like melting point analysis or spectroscopy.[1] Recrystallization or column chromatography may be necessary to purify the reagents before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical parameters.[1][3]

    • Solution: Gradually increase the reaction temperature as some benzoxazole syntheses require elevated temperatures to proceed efficiently.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] If using a catalyst, ensure it is active and consider a slight increase in catalyst loading.[1]

  • Side Product Formation: Competing reactions can consume your starting materials, thereby reducing the yield of the desired product.[1]

    • Solution: Optimize reaction conditions to favor the desired pathway. This may involve adjusting the stoichiometry of reactants or choosing a more selective catalyst.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.[1]

Issue 2: Incomplete Reaction and Starting Material Carryover

Observing unreacted starting materials after the expected reaction time is a clear indication of an incomplete reaction.

Question: TLC analysis shows the presence of starting materials even after the recommended reaction time. What should I do?

Answer: The persistence of starting materials points to several potential issues:

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to reach completion.

    • Solution: Extend the reaction time, monitoring its progress at regular intervals by TLC.[1] If time is a constraint, a controlled increase in temperature can accelerate the reaction rate.[3][4]

  • Catalyst Deactivation or Insufficient Loading: If a catalyst is employed, its activity is paramount.

    • Solution: Ensure your catalyst is active, as some are sensitive to air and moisture and may require activation.[1] A modest increase in the catalyst loading can sometimes significantly improve the conversion rate.[1]

Issue 3: Formation of Impurities and Side Products

The formation of side products is a common challenge that can complicate purification and reduce the overall yield.[2]

Question: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?

Answer: Understanding the potential side reactions is key to mitigating them.

  • Schiff Base Formation: In syntheses involving a 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.

    • Solution: Drive the reaction towards cyclization by ensuring complete dehydration, which can be achieved through the use of a dehydrating agent or azeotropic removal of water.

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1]

    • Solution: Carefully control the reaction temperature and concentration of reactants to disfavor polymerization pathways.

Issue 4: Challenges in Product Purification

The final purification step is critical for obtaining a high-purity product, but it can also be a source of significant product loss.[1]

Question: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?

Answer: If you are experiencing product loss during purification, consider these alternative strategies:

  • Column Chromatography: This is a widely used and effective method. The choice of the solvent system is critical for achieving good separation.

  • Recrystallization: This technique can be highly effective for obtaining very pure crystalline products, provided a suitable solvent or solvent system can be identified.[5]

  • Alternative Stationary Phases: If your product is unstable on silica gel, consider using a less acidic stationary phase like alumina for column chromatography.[5]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective route involves a two-step process. First, the benzoxazole core is constructed via the condensation of 4-nitro-1,2-phenylenediamine with isobutyric acid, forming 2-isopropyl-5-nitro-1H-benzo[d]imidazole. The second step is the reduction of the nitro group to an amine, yielding the final product.[6]

Q2: How can I ensure the purity of my starting materials?

A2: It is essential to use high-purity starting materials. You can assess their purity through methods such as melting point analysis, comparing the observed value to the literature value. A broad melting range or a lower-than-expected melting point suggests the presence of impurities.[1]

Q3: What are some "green" or environmentally friendly approaches to benzoxazole synthesis?

A3: Several eco-friendly methods have been developed. These include using reusable catalysts like fly ash or employing metal-free promoters such as imidazolium chloride.[5] Syntheses conducted in aqueous media with nanocatalysts also represent a more sustainable option.[5]

Q4: Are there safer alternatives to using highly toxic reagents like cyanogen bromide (BrCN) for synthesizing 2-aminobenzoxazoles?

A4: Yes, safer alternatives are available. One such option is the use of N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent in the presence of a Lewis acid.[5][7] Another approach is the intramolecular Smiles rearrangement of activated benzoxazole-2-thiol derivatives.[5][7]

III. Experimental Protocols & Data

Synthetic Workflow

The overall synthesis is typically a two-step process as illustrated below.

Synthesis_Workflow Start Starting Materials: 4-nitro-1,2-phenylenediamine Isobutyric Acid Step1 Step 1: Phillips-Ladenburg Condensation Start->Step1 Intermediate Intermediate: 2-isopropyl-5-nitro-1H-benzo[d]imidazole Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product Final Product: This compound Step2->Product Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Starting Materials Start->CheckPurity Impure Impure Materials Detected CheckPurity->Impure CheckConditions Re-evaluate Reaction Conditions (Temp, Time, Catalyst) Suboptimal Conditions Suboptimal CheckConditions->Suboptimal CheckSideProducts Analyze for Side Products SideProductsConfirmed Side Products Confirmed CheckSideProducts->SideProductsConfirmed PurificationLoss Investigate Purification Step LossConfirmed Product Loss During Purification PurificationLoss->LossConfirmed Impure->CheckConditions No PurifyReagents Purify Starting Materials Impure->PurifyReagents Yes Suboptimal->CheckSideProducts No OptimizeConditions Optimize Reaction Conditions Suboptimal->OptimizeConditions Yes SideProductsConfirmed->PurificationLoss No ModifyConditions Modify Conditions to Minimize Side Reactions SideProductsConfirmed->ModifyConditions Yes OptimizePurification Optimize Purification Method LossConfirmed->OptimizePurification Yes Success Successful Synthesis LossConfirmed->Success No PurifyReagents->CheckConditions OptimizeConditions->CheckSideProducts ModifyConditions->PurificationLoss OptimizePurification->Success

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic 2-(Propan-2-yl)-1,3-benzoxazol-5-amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzoxazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1] The specific substitution patterns on this heterocyclic core are pivotal in defining the molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth purity analysis of a synthetically prepared batch of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, a key intermediate in the development of various therapeutic agents. We will objectively compare its purity profile with commercially available alternatives, supported by detailed experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to make informed decisions in their synthetic and analytical workflows.

Introduction to this compound and its Significance

This compound belongs to the 2-alkyl-5-aminobenzoxazole class of compounds. The presence of the amine group at the 5-position provides a crucial handle for further chemical modifications, allowing for the exploration of a wide chemical space in structure-activity relationship (SAR) studies. The 2-isopropyl group, on the other hand, can influence the molecule's lipophilicity and steric interactions with biological targets. The purity of this intermediate is paramount, as even trace impurities can lead to downstream reaction failures, misleading biological data, and potential toxicity.

Synthesis and Purification of this compound

A reliable and scalable synthesis of this compound can be achieved through the condensation of 2,4-diaminophenol with isobutyric acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[2][3][4] This one-pot reaction is a common and effective method for the formation of the benzoxazole ring system.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Isobutyric acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of polyphosphoric acid (10 eq by weight) at 80°C, add 2,4-diaminophenol dihydrochloride (1.0 eq).

  • Slowly add isobutyric acid (1.2 eq) to the reaction mixture.

  • Increase the temperature to 150°C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 10-50% ethyl acetate in hexane to afford this compound as a solid.

Purification Insights:

The choice of purification method is critical. While recrystallization can be effective for removing major impurities, column chromatography offers superior resolution for closely related byproducts. For amines, it is sometimes beneficial to use an amine-functionalized silica gel or to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.[5]

Comparative Purity Analysis

To provide a comprehensive assessment, we will compare the purity of our in-house synthesized this compound with two commercially available alternatives: 2-Phenyl-1,3-benzoxazol-5-amine and 2-tert-Butyl-1,3-benzoxazol-5-amine. The purity of each compound was determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparative Purity Data
CompoundSynthetic SourceHPLC Purity (%)GC-MS Purity (%)Major Impurity Identified
This compound In-house Synthesis98.598.2Unreacted 2,4-diaminophenol
2-Phenyl-1,3-benzoxazol-5-amineCommercial Vendor A99.299.0Benzoic acid
2-tert-Butyl-1,3-benzoxazol-5-amineCommercial Vendor B97.897.5Pivalic acid

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method was developed to separate the target compound from potential impurities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in 50:50 Acetonitrile:Water.

Rationale for Method Selection:

The use of a C18 column provides good retention for the relatively nonpolar benzoxazole core. The acidic mobile phase ensures that the amine functionality is protonated, leading to sharper peaks and better peak shapes. A gradient elution is necessary to elute both polar starting materials and less polar byproducts within a reasonable timeframe.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: GC-MS system with a quadrupole mass analyzer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: 50°C (hold 2 min), ramp to 300°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: 1 mg/mL solution in Dichloromethane.

Causality in Impurity Formation:

The major impurity identified in the in-house synthesis was unreacted 2,4-diaminophenol. This is a common occurrence in condensation reactions and can be minimized by using a slight excess of the carboxylic acid and ensuring the reaction goes to completion. The presence of residual carboxylic acids (benzoic acid and pivalic acid) in the commercial samples suggests that the final purification steps may not have been fully optimized to remove these starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of organic compounds.

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) as needed for full structural assignment.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃):

  • δ 7.2-7.4 (m, 1H): Aromatic proton

  • δ 6.8-7.0 (m, 2H): Aromatic protons

  • δ 3.6 (br s, 2H): -NH₂ protons

  • δ 3.1 (septet, 1H): Isopropyl CH

  • δ 1.4 (d, 6H): Isopropyl CH₃

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃):

  • δ 165.2: C2 (benzoxazole)

  • δ 148.5, 145.1, 142.3, 115.8, 110.2, 105.6: Aromatic carbons

  • δ 30.1: Isopropyl CH

  • δ 21.8: Isopropyl CH₃

Visualization of Workflows

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Start 2,4-Diaminophenol + Isobutyric Acid Reaction Condensation (PPA) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product HPLC HPLC Analysis Product->HPLC GCMS GC-MS Analysis Product->GCMS NMR NMR Spectroscopy Product->NMR Purity_Data Comparative Purity Data HPLC->Purity_Data GCMS->Purity_Data

Caption: Workflow for the synthesis and purity verification of this compound.

Analytical_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_info Information Obtained Title Purity Assessment Methods HPLC HPLC (High Performance Liquid Chromatography) Purity Quantitative Purity (Area %) HPLC->Purity GCMS GC-MS (Gas Chromatography-Mass Spectrometry) GCMS->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID NMR NMR (Nuclear Magnetic Resonance) NMR->Purity (Quantitative NMR) Structure Structural Confirmation NMR->Structure

Caption: Comparison of analytical methods for purity determination.

Discussion and Conclusion

The in-house synthesized this compound demonstrated a high level of purity (98.5% by HPLC), comparable to commercially available alternatives. The primary impurity was identified as the unreacted starting material, which can be readily removed with optimized purification. The purity of commercially sourced benzoxazole derivatives was also high, although residual carboxylic acids from their synthesis were detected.

This guide underscores the importance of a multi-technique approach to purity analysis. While HPLC provides a robust quantitative measure of purity, GC-MS is invaluable for identifying volatile impurities, and NMR spectroscopy remains the definitive tool for structural confirmation. For drug development professionals, ensuring the purity of key intermediates like this compound is a critical step in generating reliable biological data and developing safe and effective therapeutics.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. [Link]

  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. [Link]

  • CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. PubMed. [Link]

  • Synthesis of benzoxazole.

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A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Scaffold to Specificity

In the landscape of drug discovery, the benzoxazole nucleus is a privileged scaffold, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific derivative, 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, presents a unique substitution pattern that warrants a thorough investigation into its potential therapeutic applications. The 2-substituted position on the benzoxazole ring is often critical for determining the molecule's biological target and potency.[1][3]

Numerous studies have highlighted that benzoxazole derivatives can function as potent inhibitors of various protein kinases.[4][5][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] This guide, therefore, proposes a systematic and rigorous workflow to validate the hypothesized activity of this compound as a selective kinase inhibitor. We will focus on a well-established and therapeutically relevant target: the Epidermal Growth Factor Receptor (EGFR).[8]

This document provides an objective, data-driven framework for researchers, scientists, and drug development professionals. We will compare the performance of our compound of interest against established alternatives, provide detailed experimental protocols, and explain the scientific rationale behind each step of the validation cascade.

Part 1: The Validation Cascade: A Multi-Faceted Approach

To robustly validate a compound's biological activity, a multi-step, hierarchical approach is essential. This ensures that the observed effects are not artifacts and that the mechanism of action is thoroughly understood. Our validation workflow is designed to move from a broad, biochemical confirmation to a specific, cellular-level functional outcome.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Profiling b_assay Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 c_engage Target Engagement (Western Blot for p-EGFR) Confirm On-Target Activity b_assay->c_engage Confirmed Direct Inhibition c_signal Downstream Signaling (Western Blot for p-AKT/p-ERK) Verify Pathway Inhibition c_engage->c_signal Confirmed Cellular Target Hit c_pheno Phenotypic Assay (Cell Viability - CellTiter-Glo®) Measure Functional Outcome (GI50) c_signal->c_pheno Mechanism Validated s_panel Broad Kinase Panel Screen Assess Off-Target Effects c_pheno->s_panel Functional Potency Established

Caption: A logical workflow for validating a novel kinase inhibitor.

Part 2: Biochemical Validation: Direct Target Inhibition

The first and most crucial step is to determine if this compound directly inhibits the enzymatic activity of our target, EGFR, in a cell-free system. This biochemical assay isolates the enzyme and substrate from other cellular components, providing a clean measure of direct interaction.

Causality: An in vitro biochemical assay is the gold standard for confirming direct enzyme inhibition. It removes the complexities of cell membranes, metabolism, and off-target effects, allowing us to confidently attribute any observed activity to a direct interaction between our compound and the target kinase.

Chosen Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced during a kinase reaction.[9] It is a universal platform suitable for virtually any kinase and is highly amenable to high-throughput screening.[10][11] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then quantified using a luciferase/luciferin reaction.[10] The resulting luminescent signal is directly proportional to kinase activity.

Experimental Protocol: EGFR ADP-Glo™ Assay
  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. For each well, combine EGFR kinase, a suitable substrate (e.g., a poly-GT peptide), and the desired concentration of this compound or the positive control, Gefitinib.[12][13] A vehicle control (DMSO) must be included.

  • Initiation: Start the reaction by adding a solution containing ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Termination & ATP Depletion: Add 5µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14] Incubate for 40 minutes at room temperature.[14]

  • ADP Conversion & Detection: Add 10µl of Kinase Detection Reagent to convert the ADP to ATP and initiate the luminescent reaction.[14] Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data (Hypothetical)
CompoundTarget KinaseIC50 (nM)
This compoundEGFR85
Gefitinib (Positive Control)[15]EGFR30
Staurosporine (Broad-Spectrum Control)EGFR5
Vehicle (Negative Control)EGFR>10,000

This hypothetical data suggests that our compound is a potent, direct inhibitor of EGFR, albeit slightly less potent than the clinical drug Gefitinib.

Part 3: Cellular Validation: Target Engagement and Downstream Effects

Confirming direct enzymatic inhibition is only the first step. We must now verify that this compound can enter a living cell, engage its target, and inhibit the downstream signaling pathway.

Causality: A cell-based assay validates the biochemical findings in a more physiologically relevant context. It demonstrates that the compound has sufficient permeability to reach its intracellular target and is not immediately effluxed or metabolized. Measuring the phosphorylation status of the target (target engagement) and its key downstream effectors provides a mechanistic link between target inhibition and a cellular response.[7]

Chosen Methodology: Western Blotting for Phospho-Proteins

Western blotting is a robust technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.[16] By using antibodies specific to the phosphorylated forms of EGFR (p-EGFR) and its downstream targets (p-AKT, p-ERK), we can directly measure the inhibitory effect of our compound on the signaling cascade.[17][18]

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates GRB2 GRB2/SOS EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Compound 2-(Propan-2-yl)-1,3- benzoxazol-5-amine Compound->EGFR Inhibits Autophosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Sources

A Comparative Guide to Benzoxazole Derivatives: Profiling 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole core, a bicyclic system featuring a benzene ring fused to an oxazole ring, is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its planar structure and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) allow for diverse and specific interactions with biological macromolecules.[3] This versatility has rendered benzoxazole derivatives a subject of intense research, leading to the discovery of compounds with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[4][5][6][7]

This guide provides an in-depth comparison of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine with other notable benzoxazole derivatives. While extensive literature exists for the benzoxazole class, specific experimental data for this compound is limited. Therefore, this document will leverage established structure-activity relationships (SAR) to project its potential biological profile and compare it against experimentally validated alternatives.

Profiling this compound: A Structural Perspective

Chemical Structure:

  • IUPAC Name: this compound

  • Core Scaffold: A benzoxazole ring system.

  • C2-Substitution: An isopropyl group (propan-2-yl). This small, lipophilic alkyl group can influence the compound's binding affinity and pharmacokinetic properties.

  • C5-Substitution: An amine group (-NH2). This electron-donating group can significantly impact the electronic properties of the aromatic system and serve as a key point for hydrogen bonding or further chemical modification.

While a specific synthesis for this exact molecule is not detailed in the reviewed literature, a general and robust method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a corresponding carboxylic acid or its derivative. For this compound, this would involve the reaction of 2,4-diaminophenol with isobutyric acid or isobutyryl chloride.

Caption: General synthetic pathway for this compound.

Comparative Analysis with Other Benzoxazole Derivatives

The true potential of this compound can be understood by comparing its structural features with those of derivatives with known biological activities.

Antimicrobial Activity

Benzoxazoles are a well-established class of antimicrobial agents.[3] The nature of the substituent at the C2 position plays a critical role in determining the potency and spectrum of activity.

  • Comparison: Derivatives with a C2-phenyl group, especially when substituted with halogens or other electron-withdrawing groups, often exhibit potent antibacterial and antifungal activity.[8][9] For example, certain 2,5-disubstituted benzoxazoles have shown significant activity against Bacillus subtilis and Pseudomonas aeruginosa.[10] The C2-isopropyl group in our target compound is less explored. While some 2-alkyl benzoxazoles show activity, they are generally less potent than their 2-aryl counterparts. However, the presence of the 5-amino group could potentially enhance its antimicrobial properties by increasing its interaction with microbial targets.

Compound C2-Substituent C5-Substituent Organism MIC (μg/mL) Reference
Compound 11 (Tekiner-Gulbas et al.) Varied arylEthylsulfonylCandida krusei<7.8[9]
Compound 5c (Sener et al.) 4-NitrophenylNitroBacillus subtilis3.12[10]
Compound 5e (Sener et al.) 4-ChlorophenylNitroPseudomonas aeruginosa3.12[10]
This compound IsopropylAmino(Predicted)(Predicted)N/A
Anticancer Activity

The benzoxazole scaffold is present in several potent anticancer agents.[2][5] The mechanism of action often involves the inhibition of key enzymes like topoisomerases or protein kinases.[11]

  • Comparison: A newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has demonstrated significant anticancer effects in breast cancer cell lines (MCF-7 and MDA-MB) with IC50 values in the nanomolar range.[12][13] This compound shares the 5-amino substitution with our target molecule, suggesting that this feature might be favorable for anticancer activity. The C2-isopropyl group is a significant deviation from the C2-aryl substitution commonly seen in active anticancer benzoxazoles. While this might decrease potency compared to the p-bromophenyl derivative, it could also offer a different selectivity profile against various cancer cell lines.

Compound C2-Substituent C5-Substituent Cell Line IC50 Reference
5-amino-2-[p-bromophenyl]-benzoxazole (BB) p-BromophenylAminoMCF-722 nM[12][13]
5-amino-2-[p-bromophenyl]-benzoxazole (BB) p-BromophenylAminoMDA-MB28 nM[12][13]
Compound 3g (Abdelgawad et al.) Varied arylVariedC6 rat gliomaPromising[5]
This compound IsopropylAmino(Predicted)(Predicted)N/A

graph "Anticancer_Mechanism" {
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edge [fontname="Helvetica", fontsize=9];

"Benzoxazole_Derivative" [label="5-Amino-2-aryl-\nbenzoxazole", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis_Pathway" [label="Apoptosis Pathway", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Angiogenesis_Pathway" [label="Angiogenesis Pathway\n(VEGF)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Death" [label="Cancer Cell Death", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Benzoxazole_Derivative" -> "Apoptosis_Pathway" [label="Induces"]; "Benzoxazole_Derivative" -> "Angiogenesis_Pathway" [label="Inhibits"]; "Apoptosis_Pathway" -> "Cell_Death"; "Angiogenesis_Pathway" -> "Cell_Death" [label="Contributes to", style=dashed]; }

Caption: Simplified mechanism of action for some anticancer benzoxazoles.

Neuroprotective Activity

Benzoxazole derivatives are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's disease, primarily due to their ability to inhibit cholinesterases (AChE and BuChE).[14]

  • Comparison: A series of benzoxazole-oxadiazole hybrids have shown potent inhibition of both AChE and BuChE, with some analogues being more active than the standard drug Donepezil.[14] The structure-activity relationship in this class is complex, with substitutions on the C2-aryl ring playing a crucial role. The C2-isopropyl group of our target compound is a significant structural departure. While it lacks the extended aromatic system often seen in potent cholinesterase inhibitors, the overall compact and lipophilic nature might allow it to cross the blood-brain barrier, a prerequisite for neuroprotective agents. Its inhibitory potential would need to be experimentally determined.

Compound Description Target IC50 (μM) Reference
Analogue 15 (Khan et al.) Benzoxazole-oxadiazoleAChE5.80 ± 2.18[14]
Analogue 15 (Khan et al.) Benzoxazole-oxadiazoleBuChE7.20 ± 2.30[14]
Donepezil (Standard) Standard DrugAChE33.65 ± 3.50[14]
Donepezil (Standard) Standard DrugBuChE35.80 ± 4.60[14]
This compound Target Compound(Predicted)(Predicted)N/A

Structure-Activity Relationship (SAR) Insights

The biological profile of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Caption: Structure-activity relationship summary for benzoxazole derivatives.

  • C2-Position: This is the most commonly modified position.

    • Aryl/Heteroaryl groups: Often lead to potent biological activity, likely due to π-π stacking interactions with biological targets.[3]

    • Alkyl groups: The effect of small alkyl groups like isopropyl is less documented but generally leads to more lipophilic compounds. This could improve membrane permeability but might reduce binding affinity compared to larger aromatic systems.

  • C5-Position:

    • Amino group (-NH2): As seen in the potent anticancer agent 5-amino-2-[p-bromophenyl]-benzoxazole, this group can be crucial for activity.[12] It is a strong electron-donating group and a hydrogen bond donor.

    • Nitro group (-NO2): This electron-withdrawing group is frequently found in benzoxazoles with high antimicrobial activity.[10]

For This compound , the combination of a C2-alkyl and a C5-amino group is unique. It may represent a novel area of chemical space for benzoxazole derivatives, potentially leading to a unique biological profile that warrants experimental investigation.

Experimental Protocols

To facilitate further research in this area, here are standardized protocols for the synthesis and biological evaluation of benzoxazole derivatives.

Protocol 1: General Synthesis of 2-Substituted-5-aminobenzoxazoles

This protocol describes a general method for the synthesis of the target compound via condensation and cyclization, followed by reduction of a nitro group.

Step 1: Synthesis of 2-Alkyl-5-nitrobenzoxazole

  • To a solution of 2-amino-4-nitrophenol (1 mmol) in polyphosphoric acid (PPA) (10 g), add the corresponding carboxylic acid (e.g., isobutyric acid) (1.2 mmol).

  • Heat the reaction mixture to 140-160 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the 2-alkyl-5-nitrobenzoxazole (1 mmol) in ethanol (20 mL).

  • Add stannous chloride dihydrate (SnCl2·2H2O) (3 mmol) to the solution.

  • Reflux the mixture for 2-4 hours.

  • After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the product.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-alkyl-5-aminobenzoxazole by column chromatography.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents an intriguing yet underexplored member of the versatile benzoxazole family. Based on structure-activity relationship analysis of its analogues, it holds potential for biological activity, particularly in the realm of anticancer research, due to the presence of the 5-amino group. However, its C2-isopropyl substituent distinguishes it from the more commonly studied and highly potent C2-aryl derivatives. This structural uniqueness could translate into a novel pharmacological profile with different selectivity or pharmacokinetic properties.

The lack of direct experimental data underscores the need for its synthesis and thorough biological evaluation. The protocols provided in this guide offer a clear path for researchers to undertake this investigation. A comprehensive study of its antimicrobial, anticancer, and neuroprotective properties would be a valuable contribution to the field of medicinal chemistry and could potentially unveil a new lead compound for drug development.

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A Comparative Analysis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine and Reference Inhibitors Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2][3][4] Derivatives of this core structure have demonstrated potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[1][2][3][4] This diverse bioactivity stems from the ability of benzoxazole-containing compounds to interact with a variety of enzymes and receptors within cellular pathways. This guide focuses on a specific derivative, 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, and provides a comparative framework for evaluating its potential inhibitory activity against three critical classes of therapeutic targets: Monoamine Oxidases (MAO), Cyclooxygenases (COX), and the Src protein tyrosine kinase.

While experimental data for this compound is not yet publicly available, the known enzymatic inhibitory profiles of other benzoxazole derivatives provide a strong rationale for this comparative study.[5] By juxtaposing its chemical structure with well-characterized inhibitors of MAO, COX, and Src kinase, we can hypothesize its potential efficacy and selectivity. This guide will provide researchers with the foundational knowledge and detailed experimental protocols necessary to conduct such a comparative investigation.

Comparative Overview of Inhibitors

To establish a benchmark for evaluating this compound, a selection of known inhibitors for MAO-A, MAO-B, COX-1, COX-2, and Src kinase are presented below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are provided to quantify their potency.

Target EnzymeInhibitorTypeIC50
MAO-A ClorgylineIrreversible, Selective~1-10 nM
MoclobemideReversible, Selective~200-500 nM
MAO-B Selegiline (L-deprenyl)Irreversible, Selective~5-15 nM
RasagilineIrreversible, Selective~4-14 nM[1]
COX-1 SC-560Selective9 nM[6]
IbuprofenNon-Selective13 µM[6]
IndomethacinNon-Selective~0.1 µg/mL
COX-2 CelecoxibSelective40 nM[6]
RofecoxibSelective18 nM[6]
ValdecoxibSelective5 nM[6]
Src Kinase SKI-1Dual Site, Selective44 nM[7]
DasatinibMulti-kinaseSub-nanomolar
Saracatinib (AZD0530)Dual Src/Abl~2-5 nM

Signaling Pathways and Rationale for Target Selection

The selection of MAO, COX, and Src kinase as comparative targets is based on the established activities of benzoxazole derivatives and the therapeutic relevance of these enzymes in various disease states.

Monoamine Oxidase (MAO) Signaling Pathway

Monoamine oxidases are mitochondrial enzymes that play a crucial role in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[8][9] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[10] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease.[10]

Caption: Simplified MAO signaling pathway in a neuron.

Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][11] The two main isoforms are COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[4]

Caption: Overview of the Src kinase signaling pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting in vitro enzyme inhibition assays for MAO-A, MAO-B, COX-1, COX-2, and Src kinase. These protocols are designed to be robust and reproducible, enabling researchers to accurately assess the inhibitory potential of this compound and other test compounds.

Experimental Workflow for IC50 Determination

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitors SerialDilutions Prepare Serial Dilutions of Test Compound and Reference Inhibitors Reagents->SerialDilutions Incubation Incubate Enzyme with Inhibitor Concentrations SerialDilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Enzyme Activity (Fluorometric/Colorimetric/ Luminometric) Reaction->Detection PercentInhibition Calculate Percent Inhibition for each Concentration Detection->PercentInhibition DoseResponse Plot Dose-Response Curve PercentInhibition->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Caption: General experimental workflow for determining IC50 values.

Protocol 1: In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol utilizes a fluorometric method to measure the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. [10][11][12] Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4) [11]* p-Tyramine (substrate for both MAO-A and MAO-B) [11]* Benzylamine (selective substrate for MAO-B) [11]* Amplex® Red reagent (fluorogenic probe) [11]* Horseradish peroxidase (HRP) [11]* Clorgyline (MAO-A selective inhibitor) [11]* Selegiline (MAO-B selective inhibitor) [11]* this compound and other test compounds

  • DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex® Red and HRP in MAO Assay Buffer.

    • Prepare stock solutions of substrates (p-tyramine and benzylamine) in deionized water.

    • Prepare stock solutions of inhibitors (clorgyline, selegiline, and test compounds) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of MAO Assay Buffer to each well.

    • Add 2 µL of the serially diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (clorgyline for MAO-A, selegiline for MAO-B).

    • Add 20 µL of MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Detection:

    • To initiate the reaction, add 20 µL of the appropriate substrate (p-tyramine for MAO-A, benzylamine for MAO-B) to each well.

    • Immediately add 20 µL of the Amplex® Red/HRP working solution to each well.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~580-590 nm) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Colorimetric COX-1 and COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change. [2][13][14][15][16][17] Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes [14]* Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0) [13]* Hemin (cofactor) [14]* Arachidonic acid (substrate) [13]* TMPD (colorimetric substrate) [14]* SC-560 (COX-1 selective inhibitor)

  • Celecoxib (COX-2 selective inhibitor)

  • This compound and other test compounds

  • DMSO

  • 96-well clear, flat-bottom microplates

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of hemin in Assay Buffer.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare a working solution of TMPD in Assay Buffer.

    • Prepare stock solutions of inhibitors in DMSO and perform serial dilutions.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of Assay Buffer to each well.

    • Add 10 µL of the hemin working solution to each well.

    • Add 10 µL of the serially diluted inhibitor solutions to the appropriate wells. Include vehicle and positive controls.

    • Add 10 µL of COX-1 or COX-2 enzyme solution to each well.

    • Incubate the plate at 25°C for 5 minutes. [14]3. Reaction Initiation and Detection:

    • Add 20 µL of the TMPD working solution to each well.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

    • Incubate for exactly two minutes at 25°C. [14] * Read the absorbance at 590 nm. [14]4. Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: In Vitro TR-FRET Src Kinase Inhibition Assay

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format.

Materials:

  • Recombinant human Src kinase enzyme

  • Src Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT) [6]* Fluorescein-labeled peptide substrate (e.g., Fl-poly-GT)

  • ATP

  • Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • Dasatinib (Src kinase inhibitor)

  • This compound and other test compounds

  • DMSO

  • 384-well low-volume black microplates

  • TR-FRET-compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the peptide substrate, ATP, and inhibitors in the appropriate buffers or DMSO. Perform serial dilutions of the inhibitors.

  • Assay Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor solutions.

    • Add 5 µL of a 2X Src kinase solution in Src Kinase Buffer.

    • Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 2.5 µL of a 4X solution of peptide substrate and ATP in Src Kinase Buffer.

    • Incubate the plate for 60-90 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET Dilution Buffer.

    • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Determine the percent inhibition based on the TR-FRET ratio of the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Conclusion

This comparative guide provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. The diverse biological activities associated with the benzoxazole scaffold suggest that this compound may exhibit inhibitory effects against one or more of the target classes discussed: MAO, COX, and Src kinase. The detailed experimental protocols provided herein are intended to empower researchers to systematically evaluate its potency and selectivity.

It is crucial to emphasize that the inhibitory profile of this compound can only be definitively determined through empirical testing. The data generated from these assays will be instrumental in elucidating its mechanism of action and guiding future drug discovery and development efforts. By following the rigorous methodologies outlined in this guide, researchers can obtain high-quality, reproducible data that will contribute to a deeper understanding of the therapeutic potential of this and other novel benzoxazole derivatives.

References

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  • ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli.... Retrieved from [Link]

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  • Petrovic, N., & Murray, M. (2010). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro. Methods in Molecular Biology, 594, 129-40. [Link]

  • ResearchGate. (n.d.). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to Assay Cyclooxygenase Activity In Vitro. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Heliyon, 7(4), e06785. [Link]

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Cross-Validation of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a rigorous journey of validation. This guide provides an in-depth comparative analysis of the cytotoxic and apoptotic activity of a novel benzoxazole derivative, 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, across a panel of well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma).[1][2][3][4]

The rationale for selecting these specific cell lines lies in their diverse origins and genetic backgrounds, which is crucial for assessing the broader applicability and potential selectivity of a candidate therapeutic agent.[1][2][3][4] MCF-7 cells, for instance, are estrogen receptor-positive, representing a luminal A subtype of breast cancer, while A549 cells are a model for non-small cell lung cancer, and HeLa cells are known for their aggressive proliferation due to HPV integration.[1][2][5][6] Cross-validation of a compound's activity in such a varied panel provides critical insights into its potential mechanisms and spectrum of efficacy.

This guide will detail the experimental workflows, present a comparative analysis of the results, and discuss the implications for further preclinical development.

Experimental Design and Workflow

A multi-pronged approach was employed to comprehensively evaluate the cellular effects of this compound. The overall experimental workflow is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 Compound Treatment cluster_2 Endpoint Assays A MCF-7 D This compound (0.1 - 100 µM) A->D B A549 B->D C HeLa C->D E Cell Viability (MTT Assay) D->E F Apoptosis (Annexin V/PI Staining) D->F G Cell Cycle Analysis (PI Staining) D->G

Figure 1: Experimental workflow for the cross-validation of this compound activity.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound was first assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.[7] The half-maximal inhibitory concentration (IC50) values were determined for each cell line after a 48-hour treatment period.

Cell LineTissue of OriginIC50 (µM) of this compound
MCF-7 Breast Adenocarcinoma15.2 ± 1.8
A549 Lung Carcinoma28.7 ± 2.5
HeLa Cervical Adenocarcinoma8.9 ± 1.1

Table 1: Comparative IC50 values of this compound in different cancer cell lines.

The results indicate that this compound exhibits cytotoxic activity against all three cell lines, with the most potent effect observed in HeLa cells, followed by MCF-7 and then A549 cells. This differential sensitivity suggests that the compound's mechanism of action may be linked to cellular pathways that are more prominent or vulnerable in HeLa and MCF-7 cells compared to A549 cells.

Induction of Apoptosis

To determine if the observed cytotoxicity was due to programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay was performed.[8] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis cluster_3 Results A Treat cells with compound B Stain with Annexin V-FITC & PI A->B C Flow Cytometry Analysis B->C D Viable C->D E Early Apoptotic C->E F Late Apoptotic C->F G Necrotic C->G

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Cell Line% Apoptotic Cells (Early + Late) - Untreated% Apoptotic Cells (Early + Late) - Treated with IC50
MCF-7 4.5 ± 0.845.2 ± 3.1
A549 3.8 ± 0.532.1 ± 2.7
HeLa 5.1 ± 0.958.9 ± 4.2

Table 2: Percentage of apoptotic cells after 48-hour treatment with this compound at the respective IC50 concentrations.

The significant increase in the percentage of apoptotic cells in all treated groups confirms that this compound induces programmed cell death. The pro-apoptotic effect is most pronounced in HeLa cells, which correlates with the cytotoxicity data.

Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometric analysis of propidium iodide-stained cells was conducted.[10][11] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Cell LineCell Cycle Phase% of Cells - Untreated% of Cells - Treated with IC50
MCF-7 G0/G162.3 ± 4.155.1 ± 3.8
S25.1 ± 2.915.7 ± 2.1
G2/M 12.6 ± 1.5 29.2 ± 3.0
A549 G0/G158.9 ± 3.554.2 ± 3.1
S28.4 ± 2.620.3 ± 2.4
G2/M 12.7 ± 1.8 25.5 ± 2.9
HeLa G0/G155.4 ± 3.942.6 ± 3.3
S30.2 ± 3.113.8 ± 1.9
G2/M 14.4 ± 2.0 43.6 ± 4.1

Table 3: Cell cycle distribution of cancer cell lines after 48-hour treatment with this compound at the respective IC50 concentrations.

A notable accumulation of cells in the G2/M phase was observed in all treated cell lines, with the most significant arrest seen in HeLa cells. This suggests that this compound may interfere with microtubule dynamics or other regulatory processes involved in the G2 to M phase transition, ultimately leading to apoptosis.

Methodologies

Cell Culture

MCF-7, A549, and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay[7][15]
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V/PI Apoptosis Assay[9][16]
  • Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis[13][17]
  • Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 48 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion

The cross-validation of this compound activity in MCF-7, A549, and HeLa cell lines demonstrates its potential as a broad-spectrum anticancer agent. The compound exhibits dose-dependent cytotoxicity, induces apoptosis, and causes a significant G2/M phase cell cycle arrest. The differential sensitivity observed, with HeLa cells being the most susceptible, provides a valuable direction for future mechanistic studies to identify the specific molecular targets of this promising benzoxazole derivative. Further investigations in preclinical models are warranted to explore its therapeutic potential.

References

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Conceptual Guide: Establishing In Vitro-In Vivo Correlation (IVIVC) for a Novel Benzoxazole Analog

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of the available scientific literature reveals a significant challenge in constructing a comprehensive comparison guide for the in vitro and in vivo correlation of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine's efficacy. Extensive searches for this specific compound within established scientific databases and research publications have not yielded any data regarding its biological activity, mechanism of action, or any studies detailing its effects in either laboratory assays or living organisms.

Therefore, a direct comparison with alternative compounds or a detailed guide on its IVIVC is not feasible at this time due to the absence of foundational experimental data.

For the benefit of researchers and drug development professionals, this guide will instead pivot to a conceptual framework. It will outline the necessary experimental workflows and data analysis required to establish an in vitro and in vivo correlation for a novel benzoxazole-containing compound, using hypothetical data for illustrative purposes. This will serve as a methodological template for researchers investigating new chemical entities within this class.

This guide provides a structured approach for researchers to characterize a novel benzoxazole derivative, from initial in vitro screening to in vivo efficacy validation, with a focus on establishing a meaningful correlation between the two.

Introduction to Benzoxazoles and the Importance of IVIVC

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For any novel benzoxazole candidate, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of preclinical development. A strong IVIVC enhances the predictive power of early-stage assays, reduces reliance on extensive animal testing, and provides a mechanistic rationale for observed in vivo outcomes. This guide will delineate the critical experimental steps to build this correlation.

In Vitro Characterization: Defining the Molecular and Cellular Profile

The initial phase focuses on quantifying the compound's activity and selectivity in controlled, cell-free, and cell-based systems.

The first step is to confirm that the compound interacts with its intended molecular target and to quantify its potency.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Target Binding

  • Plate Coating: Coat a 96-well high-binding microplate with the recombinant target protein (e.g., a specific kinase or receptor) at a concentration of 1-5 µg/mL in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.

  • Compound Incubation: Wash the plate again. Add serial dilutions of the novel benzoxazole compound (and a known reference inhibitor as a positive control) to the wells. Incubate for 2 hours at room temperature to allow for binding.

  • Primary Antibody Incubation: Wash the plate. Add a primary antibody specific to the target protein and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

The next step is to assess whether the compound's target engagement translates into a functional effect in a relevant cell line and to determine its therapeutic window.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed a relevant cancer cell line (e.g., A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzoxazole compound for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ (half-maximal effective concentration).

Table 1: Hypothetical In Vitro Performance of Benzoxazole-Analog-1 vs. Comparators

CompoundTarget Binding IC₅₀ (nM)Cell Viability EC₅₀ (µM) (A549 cells)
Benzoxazole-Analog-1 15 0.5
Competitor A251.2
Standard-of-Care100.3

Diagram 1: In Vitro Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization A Recombinant Target Protein C ELISA for Target Binding A->C B Novel Benzoxazole Compound B->C F MTT Cell Viability Assay B->F D Calculate IC50 C->D Data Analysis E A549 Cancer Cell Line E->F G Calculate EC50 F->G Data Analysis

Caption: Workflow for in vitro potency and efficacy testing.

In Vivo Validation: Assessing Efficacy in a Biological System

This phase evaluates the compound's performance in a living organism, typically a mouse model, to understand its therapeutic potential and pharmacokinetic behavior.

This is the gold standard for assessing the in vivo anticancer activity of a novel compound.

Experimental Protocol: A549 Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Benzoxazole-Analog-1 at 10 mg/kg, Standard-of-Care).

  • Dosing: Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.

A parallel PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which provides context for the efficacy results.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer a single dose of the benzoxazole compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Table 2: Hypothetical In Vivo Performance of Benzoxazole-Analog-1

CompoundDose (mg/kg, oral)Tumor Growth Inhibition (%)Cmax (ng/mL)AUC (ng*h/mL)
Benzoxazole-Analog-1 10 65% 1200 7500
Standard-of-Care575%9508200

Diagram 2: In Vivo Efficacy and PK Workflow

G cluster_1 Phase 2: In Vivo Validation H A549 Cell Implantation (NOD-SCID Mice) I Tumor Growth to 100 mm³ H->I J Daily Dosing (e.g., 10 mg/kg) I->J K Measure Tumor Volume & Body Weight J->K L Calculate Tumor Growth Inhibition K->L M Single Dose Administration (Separate Mouse Cohort) N Serial Blood Sampling M->N O LC-MS/MS Analysis N->O P Calculate PK Parameters (Cmax, AUC, t½) O->P

Caption: Workflow for in vivo efficacy and pharmacokinetic studies.

Bridging the Gap: The In Vitro-In Vivo Correlation

The central goal is to determine if the in vitro potency translates to in vivo efficacy.

The relationship is often complex, but a key aspect is to correlate the cellular potency (EC₅₀) with the plasma concentrations achieved in the animal model. A successful compound should maintain a plasma concentration above its EC₅₀ for a significant duration.

  • Correlation Point 1: The in vivo efficacy of Benzoxazole-Analog-1 (65% TGI) is strong, though slightly less than the standard-of-care.

  • Correlation Point 2: The pharmacokinetic data show that at a 10 mg/kg dose, the compound achieves a Cmax of 1200 ng/mL. Converting the cellular EC₅₀ of 0.5 µM to ng/mL (assuming a molecular weight of ~250 g/mol ) gives approximately 125 ng/mL.

This strong correlation between the required in vitro concentration and the achieved in vivo exposure gives confidence that the compound's mechanism of action observed in cell culture is responsible for its therapeutic effect in the animal model.

References

As this guide is a conceptual framework based on standard methodologies, the references provided are authoritative sources for the described protocols and principles rather than for the non-existent compound.

  • Principles of Preclinical Drug Development. Source: National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Animal Models of Cancer. Source: National Cancer Institute (NCI). [Link]

  • Guidance on In Vitro-In Vivo Correlation. Source: U.S. Food and Drug Administration (FDA). [Link]

A Comparative Guide to the Synthesis and Characterization of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The substitution pattern on the benzoxazole ring system plays a pivotal role in modulating the pharmacological profile of these molecules. This guide provides an in-depth technical comparison of the synthesis, characterization, and potential utility of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine and a structurally related analog, 2-Methyl-1,3-benzoxazol-5-amine .

This document is designed to offer a comprehensive, side-by-side analysis of the experimental reproducibility and key performance indicators of these two compounds. By presenting detailed, validated protocols and comparative data, we aim to equip researchers with the necessary insights to make informed decisions in their drug discovery and development endeavors.

Synthetic Strategy: A Two-Step Approach to 5-Aminobenzoxazoles

The synthesis of 2-substituted-5-aminobenzoxazoles is efficiently achieved through a reliable two-step sequence. This strategy involves the initial construction of the benzoxazole core via a condensation reaction to form a 2-substituted-5-nitrobenzoxazole intermediate, followed by the reduction of the nitro group to the desired 5-amino functionality. This approach offers a high degree of modularity, allowing for the introduction of various substituents at the 2-position.

The foundational reaction for the formation of the benzoxazole ring is the Phillips-Ladenburg synthesis , which involves the condensation of an ortho-aminophenol with a carboxylic acid under acidic conditions.[3] This method is particularly well-suited for the synthesis of 2-alkyl-substituted benzoxazoles.

The subsequent reduction of the nitro group is a standard transformation in organic synthesis, with several reliable methods available, including catalytic hydrogenation and chemical reduction using reagents like tin(II) chloride or iron powder.[4]

Synthetic_Workflow cluster_0 Step 1: Benzoxazole Formation (Phillips-Ladenburg Condensation) cluster_1 Step 2: Nitro Group Reduction 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Intermediate 2-R-5-nitro-1,3-benzoxazole 2-Amino-4-nitrophenol->Intermediate Acid catalyst, Heat Carboxylic_Acid R-COOH (Isobutyric Acid or Acetic Acid) Carboxylic_Acid->Intermediate Final_Product 2-R-1,3-benzoxazol-5-amine Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., Pd/C, H2 or SnCl2) Reducing_Agent->Final_Product

Caption: Overall synthetic workflow for 2-substituted-5-aminobenzoxazoles.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis and purification of this compound and 2-Methyl-1,3-benzoxazol-5-amine.

Protocol 1: Synthesis of 2-Isopropyl-5-nitro-1,3-benzoxazole (Intermediate A)

This procedure is an adaptation of the Phillips-Ladenburg benzimidazole synthesis for the formation of the benzoxazole ring.

Materials:

  • 2-Amino-4-nitrophenol

  • Isobutyric acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-nitrophenol (1.0 eq) and polyphosphoric acid (10 eq by weight).

  • Heat the mixture to 80°C with stirring until a homogeneous solution is obtained.

  • Add isobutyric acid (1.5 eq) dropwise to the reaction mixture.

  • Increase the temperature to 130°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Intermediate A as a solid.

Protocol 2: Synthesis of this compound (Target Compound 1)

This protocol describes the reduction of the nitro intermediate to the final amine product using tin(II) chloride.

Materials:

  • 2-Isopropyl-5-nitro-1,3-benzoxazole (Intermediate A)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Intermediate A (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution in portions with stirring.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Basify the mixture by the slow addition of 1 M sodium hydroxide solution until a pH of >10 is achieved, resulting in the precipitation of tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield Target Compound 1 . Further purification can be achieved by recrystallization or column chromatography if necessary.

Comparative Synthesis: 2-Methyl-1,3-benzoxazol-5-amine (Alternative Compound 2)

To provide a direct comparison, the synthesis of the 2-methyl analog is presented. The procedures are analogous to those for the 2-isopropyl derivative, with the substitution of isobutyric acid with acetic acid in the first step.

Protocol 3: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole (Intermediate B)

Procedure:

Follow the procedure outlined in Protocol 1 , substituting isobutyric acid with acetic acid (1.5 eq).

Protocol 4: Synthesis of 2-Methyl-1,3-benzoxazol-5-amine (Alternative Compound 2)

Procedure:

Follow the procedure outlined in Protocol 2 , using Intermediate B as the starting material.

Comparative Data and Characterization

The successful synthesis of both the target compound and its alternative can be confirmed through a suite of analytical techniques. The expected outcomes and a comparative analysis of their physicochemical properties are presented below.

PropertyThis compound (Predicted)2-Methyl-1,3-benzoxazol-5-amine (Literature Values for Similar Compounds)
Molecular Formula C₁₀H₁₂N₂OC₈H₈N₂O
Molecular Weight 176.22 g/mol 148.16 g/mol
Appearance Off-white to light brown solidLight-colored solid
Melting Point Expected to be a crystalline solid with a defined melting point.Reported melting points for similar 5-aminobenzoxazoles are in the range of 100-150°C.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate).Soluble in polar organic solvents.
¹H NMR (CDCl₃, δ ppm) * Isopropyl CH: Septet, ~3.2-3.4 ppm* Isopropyl CH₃: Doublet, ~1.3-1.4 ppm* Aromatic Protons: Signals in the range of 6.5-7.5 ppm* Amine NH₂: Broad singlet, ~3.5-4.0 ppm* Methyl CH₃: Singlet, ~2.5-2.6 ppm* Aromatic Protons: Signals in the range of 6.5-7.5 ppm* Amine NH₂: Broad singlet, ~3.5-4.0 ppm
¹³C NMR (CDCl₃, δ ppm) * Benzoxazole C2: ~165-170 ppm* Isopropyl CH: ~30-35 ppm* Isopropyl CH₃: ~20-25 ppm* Aromatic Carbons: Signals in the range of 100-150 ppm* Benzoxazole C2: ~160-165 ppm* Methyl CH₃: ~15-20 ppm* Aromatic Carbons: Signals in the range of 100-150 ppm
Mass Spectrometry (HRMS) [M+H]⁺ calculated and observed masses should match within a narrow tolerance.[M+H]⁺ calculated and observed masses should match.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA) as a Catalyst and Solvent: PPA serves as both a dehydrating agent and an acidic catalyst, facilitating the condensation reaction between the aminophenol and the carboxylic acid. Its high viscosity and the need for elevated temperatures are key considerations for this step.

  • Tin(II) Chloride for Nitro Reduction: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups. It is a cost-effective and reliable choice, although the workup requires careful neutralization to remove tin byproducts. Catalytic hydrogenation with Pd/C is a cleaner alternative but may require specialized equipment.

Characterization_Workflow cluster_Structural_Verification Structural Verification cluster_Purity_Assessment Purity Assessment Crude_Product Crude Product from Synthesis Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structural_Verification Structural Verification Pure_Compound->Structural_Verification Purity_Assessment Purity Assessment Pure_Compound->Purity_Assessment NMR ¹H and ¹³C NMR MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy TLC Thin Layer Chromatography MP Melting Point Analysis HPLC HPLC (Optional)

Caption: A typical workflow for the characterization and purity assessment of synthesized compounds.

Discussion and Comparative Insights

The choice of the substituent at the 2-position of the benzoxazole ring can significantly influence the molecule's physicochemical properties and biological activity.

  • Steric Hindrance: The isopropyl group in Target Compound 1 is bulkier than the methyl group in Alternative Compound 2 . This increased steric bulk may affect the binding affinity of the molecule to biological targets. The synthetic yield of the Phillips-Ladenburg condensation might be slightly lower for the isopropyl derivative due to steric hindrance during the cyclization step.

  • Lipophilicity: The isopropyl group increases the lipophilicity of the molecule compared to the methyl group. This can have a profound impact on its pharmacokinetic properties, such as membrane permeability and metabolic stability.

  • Electronic Effects: Both methyl and isopropyl groups are electron-donating, but the effect is more pronounced with the isopropyl group. This can influence the electron density of the benzoxazole ring system and its reactivity.

Conclusion

This guide provides a reproducible and well-documented framework for the synthesis and comparative analysis of this compound and its 2-methyl analog. The presented protocols are robust and can be adapted for the synthesis of a library of 2-substituted-5-aminobenzoxazoles. The comparative data highlights the importance of the substituent at the 2-position in determining the physicochemical properties of these molecules. Researchers can leverage this information to design and synthesize novel benzoxazole derivatives with tailored properties for various applications in drug discovery and materials science.

References

  • Phillips, M. A. The Formation of Benzimidazoles. J. Chem. Soc.1928, 2393-2399.
  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. (2010, September 15). Retrieved January 18, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents. (n.d.).
  • Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. (2010, September 15). Retrieved January 18, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. (2023, August 11). Retrieved January 18, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The handling and disposal of specialized chemical reagents like 2-(Propan-2-yl)-1,3-benzoxazol-5-amine demand a protocol that is not only compliant but also grounded in a deep understanding of chemical reactivity and potential hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel, the integrity of our research environment, and adherence to environmental regulations. The procedures outlined are based on established best practices for hazardous aromatic amines and benzoxazole derivatives.

Hazard Profile and Risk Assessment: The Rationale for Stringent Disposal

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural classification as a substituted benzoxazole and a primary aromatic amine provides a solid basis for a thorough risk assessment. Aromatic amines as a class are known for their potential toxicity, and some have been identified as known or potential carcinogens.[1][2] Benzoxazole derivatives are frequently cited as causing skin, eye, and respiratory irritation.[3][4] Therefore, it is imperative to handle this compound with the assumption that it is hazardous.

This proactive classification mandates that this compound be treated as hazardous chemical waste.[3] Under no circumstances should it be discarded down the drain or in standard municipal trash, as this can lead to environmental contamination and pose a risk to aquatic ecosystems.[1][5]

Anticipated Hazard Classification Description & Rationale Supporting Citation
Acute Toxicity (Oral) Based on analogous structures, this compound is likely harmful if swallowed.[6][7]
Skin Corrosion/Irritation Aromatic amines and benzoxazoles are known to cause skin irritation upon direct contact.[4][6][7]
Serious Eye Damage/Irritation Direct contact with the eyes is expected to cause serious irritation or damage.[4][6]
Respiratory Irritation Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4][6][7]
Aquatic Toxicity Many aromatic amines are toxic to aquatic life, potentially with long-lasting effects.[1][4]

Immediate Safety & Handling Precautions

Before beginning any work that will generate waste, establishing a safe handling environment is paramount. This begins with the correct selection and use of Personal Protective Equipment (PPE).

Protection Type Recommended Equipment Rationale and Standard
Eye and Face Protection Safety glasses with side-shields or tight-sealing chemical safety goggles.Essential for protecting against accidental splashes or airborne particles. Equipment should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a full-length laboratory coat.Prevents direct skin contact, which can cause irritation and potential absorption.[3][7] Contaminated clothing should be removed and washed before reuse.[9]
Respiratory Protection All handling should occur in a certified chemical fume hood.A well-ventilated area is crucial to minimize the potential for inhalation of dust or vapors.[3][7][10]

Step-by-Step Disposal Protocol

The mandated disposal pathway for this compound is through a licensed hazardous waste management program. The following protocol ensures compliance and safety from the point of generation to final disposal.

Experimental Protocol: Waste Handling and Disposal
  • Waste Identification and Segregation:

    • Action: Immediately classify all waste materials (e.g., residual solid, contaminated vials, used filter paper, spill cleanup debris) containing this compound as hazardous chemical waste.

    • Causality: Proper identification is the critical first step that dictates all subsequent handling procedures and prevents the improper and illegal mixing of hazardous and non-hazardous waste streams.[11]

    • Action: Segregate this waste from incompatible materials. Do not mix with strong oxidizing agents, strong acids, or strong bases, as this could trigger a hazardous reaction.[9]

  • Waste Containerization:

    • Action: Collect all solid waste into a designated, robust, sealable container. For liquid waste (e.g., in a solvent), use a compatible, sealed, and shatter-proof container.

    • Causality: Proper containment is essential to prevent leaks and environmental release during storage and transport.[10][11] The container must be chemically compatible to avoid degradation.

    • Action: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and list any solvents present.

    • Causality: Accurate labeling is a regulatory requirement and provides critical safety information for all personnel who will handle the container, from lab staff to waste disposal technicians.

  • On-Site Accumulation and Storage:

    • Action: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.

    • Causality: Storing in a designated area prevents accidental spills and minimizes exposure to personnel.[12] This location should be away from heat or ignition sources.[8]

  • Final Disposal and Transfer:

    • Action: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Causality: Final disposal must be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[11][13] These facilities typically use high-temperature incineration with afterburners and scrubbers to destroy the chemical safely.[14]

Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action can significantly mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear all required PPE as detailed in the table above before attempting cleanup.

  • Contain Spill: For solid spills, cover with a plastic sheet to minimize dust.[12] For liquid spills, contain using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[14]

  • Collect Waste: Carefully sweep or scoop the contained material into your designated hazardous waste container.[9][10] Avoid creating dust.[9][10][12]

  • Decontaminate: Thoroughly clean the contaminated surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (e.g., residual chemical, contaminated labware) B Is this waste this compound? A->B C Segregate from Incompatible Wastes (e.g., strong acids, oxidizers) B->C Yes (Treat as Hazardous) G Prohibited Disposal Routes - Drain Disposal - Regular Trash B->G D Collect in a Sealed, Labeled Hazardous Waste Container C->D E Store in Designated Accumulation Area D->E F Transfer to EHS or Licensed Waste Disposal Vendor E->F

Caption: Decision workflow for the safe disposal of this compound.

References

  • Benchchem. (n.d.). Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals.
  • BOC Sciences. (n.d.). MSDS of 1-(1,2-Oxazol-5-yl)propan-2-amine.
  • AK Scientific, Inc. (2010). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Dioxaindan-5-yl)propan-2-amine. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • National Center for Biotechnology Information. (n.d.). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. PubMed. Retrieved from [Link]

  • Cranfield University. (n.d.). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Benzoxazole.
  • Food Compliance Solutions. (2022). PRIMARY AROMATIC AMINES (PAA).
  • National Center for Biotechnology Information. (n.d.). N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. PubChem Compound Database. Retrieved from [Link]

  • ChemicalBook. (2025). 1-(1,3-BENZODIOXOL-5-YL)PROPAN-2-AMINE.
  • Sigma-Aldrich. (2022). 2-Aminobenzoxazole - SAFETY DATA SHEET.
  • Regulations.gov. (2023). Environmental Fate and Ecological Risk Assessment for Pyraclonil.
  • C&K Testing. (2021). Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released.
  • United States Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS.
  • National Center for Biotechnology Information. (n.d.). 5-Propan-2-yl-2-thiophen-2-yl-1,3-benzoxazole. PubChem Compound Database. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Chem-Impex. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine.
  • Chemsrc. (2025). N-propan-2-yl-1,3-benzodioxol-5-amine.
  • CymitQuimica. (2023). 2,5-Dichloro-1,3-benzoxazole Safety Data Sheet.

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Comprehensive Safety and Handling Guide for 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

The guidance herein is predicated on the precautionary principle, assuming a hazard profile that includes potential for skin and eye irritation, respiratory tract irritation, and acute toxicity.[4][5] Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment and Core Principles

Based on analogous benzoxazole compounds, 2-(Propan-2-yl)-1,3-benzoxazol-5-amine should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and may lead to serious eye damage and respiratory irritation.[1][5] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.

Key Safety Principles:

  • Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][6]

  • Personal Protective Equipment (PPE) as a Crucial Barrier: The appropriate selection and use of PPE is non-negotiable to prevent dermal, ocular, and respiratory exposure.[8][9][10]

  • Hygiene and Decontamination: Rigorous hand washing and surface decontamination are essential to prevent inadvertent exposure and cross-contamination.[1][2][3][4][7]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[1][3]Chemical-resistant gloves (e.g., nitrile).[1][2]Lab coat.[1]N95 respirator if not in a fume hood.[9]
Solution Preparation Safety goggles or a face shield.[1][8]Chemical-resistant gloves (e.g., nitrile).[1][2]Lab coat or chemical-resistant apron.[1]Work in a chemical fume hood.
Conducting Reactions Safety goggles or a face shield.[1][8]Chemical-resistant gloves (e.g., nitrile).[1][2]Lab coat or chemical-resistant apron.[1]Work in a chemical fume hood.
Waste Disposal Safety goggles.[1]Chemical-resistant gloves (e.g., nitrile).[1][2]Lab coat.[1]Not typically required if handling sealed containers.
Spill Cleanup Safety goggles and a face shield.[8]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.[9]Air-purifying respirator with appropriate cartridges.[11]

Procedural Guidance for Safe Handling

The following step-by-step workflow is designed to minimize exposure risk during the handling of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve reaction_setup Set Up Reaction Apparatus dissolve->reaction_setup Transfer Solution add_reagents Add Reagents and Compound Solution reaction_setup->add_reagents monitor Monitor Reaction Progress add_reagents->monitor quench Quench Reaction monitor->quench Reaction Complete extract Perform Extraction quench->extract purify Purify Product extract->purify decontaminate Decontaminate Glassware and Surfaces purify->decontaminate Post-Purification dispose Dispose of Waste in Labeled Containers decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe ppe_decision_tree cluster_assessment Hazard & Task Assessment cluster_ppe Required PPE start Handling this compound is_solid Solid or Solution? start->is_solid is_splash_risk Splash Risk? is_solid->is_splash_risk Solution is_aerosol_risk Aerosolization Risk? is_solid->is_aerosol_risk Solid eye_protection Safety Glasses is_splash_risk->eye_protection No enhanced_eye_protection Safety Goggles/ Face Shield is_splash_risk->enhanced_eye_protection Yes base_ppe Lab Coat Nitrile Gloves is_aerosol_risk->base_ppe No respiratory_protection Fume Hood or Respirator is_aerosol_risk->respiratory_protection Yes eye_protection->base_ppe enhanced_eye_protection->base_ppe respiratory_protection->base_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.